Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGSRUKWDLFCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178311 | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-11-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
An In-depth Guide for Professionals in Research and Drug Development
The indazole scaffold is a prominent pharmacophore in medicinal chemistry, frequently integrated into a variety of therapeutic agents. This guide provides a detailed technical overview of the synthesis of a key indazole derivative, Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a valuable building block in the development of novel pharmaceuticals.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are recognized for their diverse biological activities, serving as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders. The strategic functionalization of the indazole ring is crucial for modulating their pharmacological profiles. This compound, with its bromine, methyl, and carboxylate substituents, offers multiple points for further chemical modification, making it a highly sought-after intermediate in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available precursor. A logical retrosynthetic analysis suggests the disconnection of the N-methyl and the ester groups, leading back to 4-bromo-1H-indazole-3-carboxylic acid. This intermediate can be derived from the bromination of 1H-indazole-3-carboxylic acid.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on a practical and efficient forward synthesis based on this analysis, detailing the key transformations and the rationale behind the chosen experimental conditions.
Synthetic Pathway and Experimental Protocols
The synthesis is typically carried out in three main steps:
-
Bromination of 1H-indazole-3-carboxylic acid.
-
N-methylation of the resulting 4-bromo-1H-indazole-3-carboxylic acid.
-
Esterification to yield the final product.
Step 1: Synthesis of 4-bromo-1H-indazole-3-carboxylic acid
The regioselective bromination of the indazole ring is a critical step. While bromination of indazole-3-carboxylic acid can lead to a mixture of isomers, specific conditions can favor the desired 4-bromo product. A common method involves the use of bromine in a suitable solvent like acetic acid.
Table 1: Reagents and Conditions for Bromination
| Reagent/Solvent | Molar Equiv. | Role | Key Considerations |
| 1H-indazole-3-carboxylic acid | 1.0 | Starting Material | Commercially available. |
| Bromine | 1.1 - 1.5 | Brominating Agent | Use of excess bromine ensures complete reaction. |
| Acetic Acid | - | Solvent | Provides a polar protic medium. |
Experimental Protocol: Bromination
-
Suspend 1H-indazole-3-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to achieve a clear solution.
-
Cool the solution slightly and add a solution of bromine in glacial acetic acid dropwise.
-
Maintain the reaction temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of 4-bromo-1-methyl-1H-indazole-3-carboxylic acid
N-alkylation of indazoles can occur at either the N-1 or N-2 position, leading to regioisomers. The choice of base and solvent system is crucial for directing the methylation to the desired N-1 position. The use of a strong base like sodium hydride in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N-1 alkylation.[1]
Table 2: Reagents and Conditions for N-methylation
| Reagent/Solvent | Molar Equiv. | Role | Key Considerations |
| 4-bromo-1H-indazole-3-carboxylic acid | 1.0 | Substrate | - |
| Sodium Hydride (NaH) | 2.2 | Base | Deprotonates both the N-H and the carboxylic acid. |
| Methyl Iodide (CH₃I) | 2.5 | Methylating Agent | A reactive electrophile. |
| Tetrahydrofuran (THF) | - | Solvent | Anhydrous conditions are essential. |
Experimental Protocol: N-methylation
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-1H-indazole-3-carboxylic acid in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid. Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), are effective.
Table 3: Reagents and Conditions for Esterification
| Reagent/Solvent | Molar Equiv. | Role | Key Considerations |
| 4-bromo-1-methyl-1H-indazole-3-carboxylic acid | 1.0 | Substrate | - |
| Methanol (MeOH) | - | Solvent and Reagent | Use in large excess. |
| Sulfuric Acid (H₂SO₄) | Catalytic | Catalyst | Concentrated sulfuric acid is typically used. |
Experimental Protocol: Esterification
-
Dissolve 4-bromo-1-methyl-1H-indazole-3-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization and Purity Assessment
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the regiochemistry of substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The expected molecular formula for this compound is C₁₀H₉BrN₂O₂.[2]
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide: A toxic and carcinogenic substance. Handle with extreme care in a fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to other solutions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The protocols outlined in this guide provide a robust and reproducible method for obtaining this valuable intermediate. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize this compound for its application in the development of novel therapeutic agents.
Diagram 2: Overall Synthetic Workflow
Caption: A flowchart of the synthetic process.
References
-
PubChem. This compound. Available from: [Link]
-
Fallon, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27365-27375. Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract: This technical guide provides an in-depth exploration of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block for pharmaceutical and agrochemical research. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers multiple points for chemical diversification. This document outlines a robust synthetic pathway, detailed purification protocols, and a comprehensive guide to its structural characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with field-proven insights for their work.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole core is a prominent bicyclic heteroaromatic system frequently incorporated into biologically active molecules. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of indazole have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and neurological drugs.[1] this compound is a particularly valuable intermediate. The presence of a bromine atom at the C4 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at C3 can be readily hydrolyzed or converted into an amide, enabling extensive analogue synthesis. The N1-methylation prevents tautomerization and locks the molecule in a specific conformation, which can be crucial for targeted drug design.
Physicochemical and Structural Properties
A clear understanding of the compound's physical properties is essential for its handling, storage, and use in subsequent reactions.
Molecular Structure
The structural representation of this compound highlights the key functional groups available for synthetic modification.
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol
This protocol describes the N-methylation of Methyl 4-bromo-1H-indazole-3-carboxylate. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the indazole nitrogen without causing hydrolysis of the ester.
Materials:
-
Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Methyl Iodide (CH₃I, 1.2 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Comprehensive Characterization
Structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides unambiguous evidence for the final product's identity.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The predicted chemical shifts are based on established principles and data from analogous indazole structures. [2][3] ¹H NMR (Expected, 400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the three aromatic protons, which will be split into a characteristic pattern. The two methyl groups will appear as sharp singlets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H | Proton ortho to the bromine atom, deshielded. |
| ~ 7.3 - 7.5 | Triplet | 1H | Aromatic H | Proton on the benzene ring. |
| ~ 7.1 - 7.3 | Doublet | 1H | Aromatic H | Proton on the benzene ring. |
| ~ 4.10 | Singlet | 3H | N-CH₃ | N-methyl group, deshielded by the aromatic system. |
| ~ 3.95 | Singlet | 3H | O-CH₃ | Ester methyl group. |
¹³C NMR (Expected, 100 MHz, CDCl₃): The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162.0 | C=O | Ester carbonyl carbon. |
| ~ 141.0 | C | Quaternary carbon of the indazole ring. |
| ~ 135.0 | C | Quaternary carbon of the indazole ring. |
| ~ 120.0 - 130.0 | CH (x3) | Aromatic carbons attached to protons. |
| ~ 115.0 | C-Br | Carbon attached to bromine, shielded. |
| ~ 110.0 | C | Quaternary carbon of the indazole ring. |
| ~ 52.5 | O-CH₃ | Ester methyl carbon. |
| ~ 35.0 | N-CH₃ | N-methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The key diagnostic feature is the isotopic pattern of bromine.
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 267.9898 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 269.9878 | Corresponding to the ⁸¹Br isotope. The relative intensity should be nearly equal to the [M]⁺ peak (~98%). |
| [M+H]⁺ | 268.9976 / 270.9955 | Protonated molecular ion, showing the Br isotope pattern. |
| [M+Na]⁺ | 290.9796 / 292.9775 | Sodium adduct, showing the Br isotope pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups. Data for the parent compound, methyl 1H-indazole-3-carboxylate, shows characteristic peaks that will be present in the N-methylated derivative. [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050 - 3150 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch (Methyl groups) |
| ~ 1720 | Strong | C=O Stretch (Ester) |
| ~ 1620 | Medium | C=N/C=C Stretch (Indazole Ring) |
| ~ 1250 | Strong | C-O Stretch (Ester) |
| ~ 650 - 750 | Medium-Strong | C-Br Stretch |
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related bromo-indazole derivatives should be used to inform handling procedures. [5][6][7]
-
Hazard Classification: Likely to be classified as harmful if swallowed (Acute Toxicity 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3). [7]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in discovery chemistry. This guide provides a comprehensive framework for its synthesis, purification, and rigorous characterization. The detailed protocols and expected analytical data serve as a reliable resource for researchers, enabling them to confidently prepare and utilize this versatile building block in their synthetic programs. Adherence to the described safety protocols is essential for its responsible handling in a laboratory setting.
References
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LabSolutions. methyl 4-bromo-1H-indazole-3-carboxylate. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]
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Wiley-VCH. Supporting Information for an article. Available from: [Link]
- National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PubChem Compound Summary for CID 53372274.
-
CRO SPLENDID LAB. Methyl 4-Bromo-1H-indazole-3-carboxylate. Available from: [Link]
- National Center for Biotechnology Information. methyl 1H-indazole-3-carboxylate. PubChem Compound Summary for CID 657476.
- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- National Center for Biotechnology Information. methyl 6-bromo-1H-indazole-4-carboxylate. PubChem Compound Summary for CID 24728062.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
- National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubChem Compound Summary for CID 57348986.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 72207408.
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PubChemLite. Methyl 4-bromo-1h-indazole-6-carboxylate. Available from: [Link]
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ResearchGate. 13C NMR of indazoles. Available from: [Link]
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PenChem. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Available from: [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Available from: [Link]
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Reagentia. 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester. Available from: [Link]
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University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
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SpectraBase. 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Available from: [Link]
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An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in drug discovery due to its isosteric relationship with indole. This structural similarity allows indazole-based compounds to interact with biological targets typically addressed by indole-containing molecules. The indazole nucleus is a core component of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. The strategic functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's physicochemical properties and biological activity.
This compound is a specifically substituted indazole derivative that has emerged as a valuable intermediate in the synthesis of complex therapeutic agents, most notably in the development of inhibitors for anti-apoptotic proteins.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature, likely due to its primary role as a synthetic intermediate. However, based on its structure and data from closely related analogues, we can infer its key properties.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₉BrN₂O₂ | PubChem |
| Molecular Weight | 269.10 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Inferred from related indazole esters |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from synthetic methodologies using these solvents. |
| Boiling Point | Not available. The related N-H analog, Methyl 4-bromo-1H-indazole-3-carboxylate, has a predicted boiling point of 399.7±22.0°C.[1] | |
| Melting Point | Not available. |
InChI Key: Information not available in searched resources.
Canonical SMILES: COC(=O)C1=NN(C)C2=C1C(=C(Br)C=C2)
It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of this compound upon synthesis.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a two-step process starting from a commercially available or synthesized precursor, Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 1190322-47-4).[1] The key transformation is the regioselective N-methylation of the indazole ring.
Synthetic Pathway Overview
The general synthetic approach is illustrated below. The critical step is the control of regioselectivity during the N-alkylation of the indazole ring, which can occur at either the N1 or N2 position.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol (Representative)
While a specific protocol for this exact molecule is not publicly documented, the following procedure is based on established methods for the N-alkylation of indazoles and should be a valid starting point for laboratory synthesis.
Step 1: N-Alkylation of Methyl 4-bromo-1H-indazole-3-carboxylate
-
Reaction Setup: To a solution of Methyl 4-bromo-1H-indazole-3-carboxylate in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base. Sodium hydride (NaH) is often effective for achieving high N1 selectivity. Alternatively, potassium carbonate (K₂CO₃) can be used.
-
Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Work-up: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and THF are chosen for their ability to dissolve the indazole substrate and facilitate the nucleophilic substitution reaction.
-
Base: The choice of base is critical for regioselectivity. Strong, non-nucleophilic bases like NaH deprotonate the indazole nitrogen, creating a more nucleophilic indazolide anion. The counterion and solvent system can influence the N1/N2 alkylation ratio.
-
Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective electrophiles for methylation.
Reactivity and Role in Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for further chemical modifications. The bromine atom at the 4-position and the methyl ester at the 3-position are key functional handles for introducing molecular diversity.
Suzuki-Miyaura Cross-Coupling
The bromo-substituent at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position.
A notable application is in the synthesis of inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). In a patented synthetic route, this compound is coupled with a boronic acid derivative in the presence of a palladium catalyst (Pd₂(dba)₃), a phosphine ligand (Xantphos), and a base (Cs₂CO₃).[1]
Caption: Suzuki-Miyaura cross-coupling reaction involving this compound.
Saponification of the Ester
Following the cross-coupling reaction, the methyl ester at the C3 position can be readily hydrolyzed (saponified) to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like THF, methanol, and water.[1] This carboxylic acid functionality is then available for further modifications, such as amide bond formation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
N-Methyl Group: A singlet peak is expected around 3.8-4.2 ppm.
-
Ester Methyl Group: A singlet peak is expected around 3.9-4.1 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The bromine at C4 will influence the chemical shifts and coupling patterns of the adjacent protons.
¹³C NMR Spectroscopy
-
N-Methyl Carbon: A signal is expected in the range of 30-35 ppm.
-
Ester Methyl Carbon: A signal is expected around 52-55 ppm.
-
Ester Carbonyl Carbon: A signal is expected in the range of 160-165 ppm.
-
Aromatic Carbons: Signals for the carbons of the bicyclic ring system will appear in the aromatic region (approximately 110-145 ppm). The carbon bearing the bromine (C4) will be shifted downfield.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 268 and 270.
Applications in Drug Discovery
As highlighted, this compound is a key building block in the synthesis of Mcl-1 inhibitors.[1] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1] By serving as a scaffold for the synthesis of Mcl-1 inhibitors, this compound plays a crucial role in the development of novel cancer therapeutics.
The ability to functionalize both the C4 and C3 positions of the indazole core allows for the exploration of a broad chemical space, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Safety and Handling
Based on the safety data for the closely related Methyl 4-bromo-1H-indazole-3-carboxylate, the following hazard statements are relevant: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important synthetic intermediate in medicinal chemistry. Its functional handles at the C3 and C4 positions, combined with the proven biological relevance of the indazole scaffold, make it a valuable tool for the synthesis of novel therapeutic agents, particularly in the field of oncology. While detailed public data on this specific compound is limited, a clear understanding of its synthesis and reactivity can be derived from the established chemistry of indazoles. Further research and publication of its detailed properties would be a valuable contribution to the scientific community.
References
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A Comprehensive Technical Guide to Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document will detail its chemical identity, a robust synthesis protocol, its physicochemical properties, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition.
Introduction and Chemical Identity
This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 4-position and a methyl group at the 1-position of the indazole ring, along with a methyl carboxylate at the 3-position, imparts unique electronic and steric properties that are valuable for designing targeted therapeutics.
Physicochemical Properties
The predicted and known properties of this compound and its precursor are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, stability, and suitability for biological assays.
| Property | Value (Precursor: Methyl 4-bromo-1H-indazole-3-carboxylate) | Predicted Value (this compound) | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | C₁₀H₉BrN₂O₂ | [2],[4] |
| Molecular Weight | 255.07 g/mol | 269.09 g/mol | [2],[4] |
| Appearance | Solid | Off-white to pale yellow solid (Predicted) | [2] |
| Boiling Point | 399.7 ± 22.0 °C at 760 mmHg | Not available | [2] |
| Purity | Typically >97% | Dependent on synthesis and purification | [3] |
| Storage | Store at room temperature | Store at room temperature, protected from light and moisture (Recommended) | [2] |
Synthesis Protocol: N-Methylation of Methyl 4-bromo-1H-indazole-3-carboxylate
The synthesis of this compound is most readily achieved through the regioselective N-methylation of its precursor, Methyl 4-bromo-1H-indazole-3-carboxylate. The choice of base and solvent is critical to favor methylation at the N-1 position over the N-2 position.[5] The following protocol is a robust method adapted from established procedures for the N-alkylation of indazoles.[5][6][7]
Materials and Reagents
-
Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve. The solution should become a clear, homogenous solution of the sodium indazolide salt.
-
N-Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-methyl group and the overall molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Role in Drug Discovery and Therapeutic Potential
The indazole core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting various protein families, with a notable prevalence among kinase inhibitors.[1][8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Indazoles as Kinase Inhibitors
Numerous indazole-based compounds have been developed as potent and selective kinase inhibitors.[9] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The specific substitutions on the indazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The bromo-substituent on the target molecule can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various kinase targets.
The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of intervention for an indazole-based kinase inhibitor like this compound.
Caption: Generalized RTK signaling and kinase inhibition.
Conclusion
This compound represents a valuable building block for the synthesis of novel bioactive molecules. While not yet extensively characterized in the public domain, its synthesis is achievable through established methodologies. The indazole scaffold's proven track record in drug discovery, particularly in the development of kinase inhibitors, positions this compound as a promising starting point for research programs aimed at identifying new therapeutic agents for cancer and other diseases driven by aberrant kinase activity. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
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PubChem. This compound. [Link]
-
LabSolutions. methyl 4-bromo-1H-indazole-3-carboxylate. [Link]
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Hembrough, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363-27373. [Link]
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Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2019). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Spectroscopic and Synthetic Elucidation of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic route for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a compound of interest for researchers in drug discovery and development. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy and documented procedures for analogous structures to provide a robust predictive analysis.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition properties. The targeted compound, this compound, incorporates key structural features—a bromine atom, an N-methyl group, and a methyl ester—that are expected to modulate its physicochemical properties and biological interactions. Understanding its spectroscopic signature is paramount for its unambiguous identification and characterization in a research setting.
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 4-bromo-1H-indazole-3-carboxylic acid. This approach involves esterification followed by N-methylation.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Part 1: Esterification of 4-bromo-1H-indazole-3-carboxylic acid
-
To a solution of 4-bromo-1H-indazole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-1H-indazole-3-carboxylate.
Part 2: N-Methylation of Methyl 4-bromo-1H-indazole-3-carboxylate
-
Dissolve Methyl 4-bromo-1H-indazole-3-carboxylate in a polar aprotic solvent such as acetone.
-
Add a suitable base, for instance, potassium carbonate, to the solution.
-
Introduce the methylating agent, such as dimethyl sulfate, dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for the target compound, based on the analysis of its structural components and comparison with related molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are predicted based on the electronic effects of the substituents on the indazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | Influenced by the bromine at C-4 and the adjacent H-6. |
| H-6 | ~7.3 - 7.5 | Triplet (t) | Coupled to H-5 and H-7. |
| H-7 | ~7.8 - 8.0 | Doublet (d) | Deshielded due to proximity to the pyrazole ring nitrogen. |
| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | N-alkylation typically results in a downfield shift compared to O-alkylation. |
| O-CH₃ | ~3.9 - 4.1 | Singlet (s) | Typical chemical shift for a methyl ester. |
Causality behind Predictions: The electron-withdrawing bromine atom at the C-4 position is expected to deshield the adjacent proton H-5. The N-methylation at position 1 will influence the electronic distribution within the entire heterocyclic system, generally leading to a downfield shift of the aromatic protons compared to the N-H precursor.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~160 - 165 | Typical chemical shift for an ester carbonyl carbon. |
| C-3 | ~140 - 145 | Attached to the ester group and nitrogen atoms. |
| C-3a | ~125 - 130 | Bridgehead carbon. |
| C-4 | ~115 - 120 | Carbon bearing the bromine atom; significant shielding effect from bromine. |
| C-5 | ~122 - 127 | Aromatic carbon. |
| C-6 | ~128 - 133 | Aromatic carbon. |
| C-7 | ~120 - 125 | Aromatic carbon. |
| C-7a | ~140 - 145 | Bridgehead carbon. |
| N-CH₃ | ~35 - 40 | Typical chemical shift for an N-methyl group on a heterocyclic ring. |
| O-CH₃ | ~50 - 55 | Typical chemical shift for a methyl ester carbon. |
Causality behind Predictions: The chemical shifts are predicted based on established ranges for substituted indazoles. The bromine atom is expected to have a notable shielding effect on the directly attached C-4. The N-methyl and O-methyl carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1710 - 1730 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium |
Causality behind Predictions: The most prominent peak is expected to be the strong carbonyl stretch of the ester group.[2][3][4] The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of successful N-methylation.[5]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted m/z values for the molecular ions would be around 268 and 270.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment ion at m/z [M - 59]⁺.
-
Cleavage of the N-methyl group (-CH₃): This would produce a fragment ion at m/z [M - 15]⁺.
-
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a predictive but scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is logical and based on well-established organic reactions. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offer a detailed fingerprint for the identification and purity assessment of this novel compound. Researchers and scientists in the field of drug development can utilize this guide to facilitate their efforts in synthesizing and characterizing this and other related indazole derivatives.
References
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-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
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Doi, S., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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PubChem. (n.d.). 1-Pentyl-1H-indazole-3-carboxylic Acid Methyl Ester. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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J&K Scientific. (n.d.). 4-Bromo-1H-indazole-3-carboxylic acid | 885521-80-2. Retrieved from [Link]
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Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Introduction
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, bicyclic scaffold, adorned with strategically placed functional groups—a bromine atom for cross-coupling, an ester for amide bond formation, and an N-methyl group for modulating physicochemical properties—makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern the experimental choices. Designed for researchers and drug development professionals, this document synthesizes established protocols with mechanistic insights to provide a practical and authoritative resource.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A retrosynthetic analysis of the target molecule reveals several logical disconnections. The most apparent are the ester and N-methyl functionalities, which can be installed late in the synthesis from a core intermediate: 4-bromo-1H-indazole-3-carboxylic acid . This core itself can be disconnected through the pyrazole ring's N-N bond, leading back to a suitably functionalized benzene derivative. This approach is generally preferred as it establishes the critical C4-bromine regiochemistry from the outset, avoiding potentially low-yielding or non-selective bromination of an existing indazole ring.
The most robust and regiochemically controlled strategy begins with a starting material where the bromine and a nitrogen-based functional group are ortho to each other on the benzene ring. 2-Amino-3-bromobenzoic acid emerges as an ideal and commercially available starting material for this purpose.
Primary Synthetic Pathway: From 2-Amino-3-bromobenzoic Acid
This pathway is recommended for its high degree of regiochemical control, reliance on well-established chemical transformations, and use of readily available starting materials. The strategy involves the construction of the indazole ring via diazotization and cyclization, followed by functional group manipulation.
Workflow Overview
The overall workflow can be visualized as a four-step sequence starting from 2-amino-3-bromobenzoic acid.
Caption: Recommended synthetic workflow from 2-Amino-3-bromobenzoic acid.
Starting Material Analysis: 2-Amino-3-bromobenzoic Acid
2-Amino-3-bromobenzoic acid (CAS 20776-51-6) is a crystalline solid that serves as a versatile and highly valuable starting material.[1][2] Its key attributes make it an excellent choice for this synthesis:
-
Pre-installed Regiochemistry: The ortho-amino and bromo substituents ensure the formation of the desired 4-bromoindazole isomer.
-
Multiple Reactive Sites: It possesses three distinct functional groups—the amine, the carboxylic acid, and the bromine—allowing for a wide range of chemical transformations.[1]
-
Commercial Availability: The compound is readily available from multiple chemical suppliers, ensuring a consistent and reliable source for research and development.[3][4]
| Property | Value | Source(s) |
| CAS Number | 20776-51-6 | [3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [4] |
| Molecular Weight | 216.03 g/mol | [4] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 173-178 °C | [2][4] |
Step 1 & 2: Diazotization and Reductive Cyclization to form the Indazole Core
This two-step, one-pot sequence is the cornerstone of the synthesis, efficiently constructing the bicyclic indazole core.
-
Mechanistic Rationale: The synthesis begins with the diazotization of the aniline nitrogen of 2-amino-3-bromobenzoic acid using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The resulting diazonium salt is a potent electrophile. A mild reducing agent, such as sodium sulfite or stannous chloride, is then introduced. This reduces the diazonium group, which then undergoes an intramolecular cyclization by attacking the carbonyl carbon of the adjacent carboxylic acid, followed by tautomerization to yield the stable aromatic indazole ring.
Experimental Protocol:
-
Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution. The addition should be controlled to manage gas evolution and maintain a temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of 1-2. This will precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromo-1H-indazole-3-carboxylic acid .
Step 3: Esterification
The conversion of the carboxylic acid to its corresponding methyl ester is a standard and high-yielding reaction. Fischer esterification is the most common and cost-effective method.
-
Mechanistic Rationale: In the presence of a catalytic amount of strong acid (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic. Methanol, acting as the nucleophile, attacks this carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
Experimental Protocol:
-
Suspend 4-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-bromo-1H-indazole-3-carboxylate .
Step 4: N-Methylation
The final step is the regioselective methylation of the indazole nitrogen. Alkylation of N-unsubstituted indazoles can potentially yield a mixture of N1 and N2 isomers. However, for indazole-3-carboxylates, N1 alkylation is generally favored due to steric hindrance from the C3-ester group directing the incoming electrophile to the more accessible N1 position.
-
Mechanistic Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate the indazole N-H, forming a nucleophilic indazolide anion. This anion then reacts with an electrophilic methyl source, like methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to form the N-methylated product.[5] The use of a polar aprotic solvent like DMF or THF facilitates this reaction.
Experimental Protocol:
-
Dissolve Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, allowing for the cessation of hydrogen gas evolution.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final target, This compound .
Alternative Synthetic Route: Cadogan Cyclization
An alternative approach involves the Cadogan reductive cyclization, which typically starts from an ortho-nitroaromatic compound.[6] This method can be powerful but often requires harsher conditions and may present challenges in controlling regioselectivity for the N-alkylation.
Conceptual Pathway
Caption: Conceptual Cadogan pathway, often leading to 2H-indazoles.
-
Rationale and Challenges: The Cadogan reaction involves the deoxygenative cyclization of a nitro group onto an adjacent imine, typically mediated by a phosphine or phosphite reagent at elevated temperatures (often >150 °C, though milder conditions at 80 °C have been reported).[6][7][8] A plausible starting material would be a 3-bromo-2-nitrobenzaldehyde derivative. Condensation with methylamine would form the necessary Schiff base intermediate. However, this pathway presents two significant challenges:
-
Regioselectivity: The classical Cadogan cyclization is a prominent method for synthesizing 2H-indazoles (N2-substituted).[8][9] This would yield the incorrect regioisomer of the target molecule.
-
Harsh Conditions: The high temperatures and stoichiometric use of phosphite reagents can limit functional group tolerance and pose scalability challenges.[6]
-
While this route is less direct for the specific target, it remains a valuable strategy for other indazole isomers and highlights the importance of selecting a synthetic path that inherently controls the desired regiochemistry.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a linear sequence starting from 2-amino-3-bromobenzoic acid . This strategy provides unambiguous control over the critical 4-bromo regiochemistry from the outset. The subsequent steps—diazotization/cyclization, esterification, and N-methylation—are robust and well-documented transformations in organic synthesis. This approach offers a clear and scalable path for producing this valuable building block, empowering further research and development in medicinal chemistry.
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. Available at: [Link][7][8]
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National Institutes of Health (NIH). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Available at: [Link][6][9]
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Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link][10]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
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Autechem. (2024). The Chemistry and Applications of 2-Amino-3-bromobenzoic Acid: A Supplier's Insight. Available at: [Link][1]
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The Strategic Synthesis and Application of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key derivative, methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. While direct literature on this specific molecule is sparse, its strategic importance as a synthetic intermediate is inferred from the well-established utility of its structural motifs in the development of targeted therapeutics, particularly protein kinase inhibitors. This document outlines a plausible and efficient synthetic pathway, details its chemical characteristics, and discusses its potential applications in the synthesis of next-generation pharmaceuticals.
Introduction: The Enduring Significance of the Indazole Nucleus in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle, and its derivatives have garnered immense interest from the pharmaceutical industry due to their wide spectrum of biological activities.[1][2] The indazole core is a key pharmacophore in numerous approved drugs, including the anti-cancer agents axitinib, linifanib, and pazopanib, which function as potent kinase inhibitors.[1] The versatility of the indazole ring system, with its capacity for substitution at various positions, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[3] The introduction of a bromine atom, as in the case of our target molecule, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs.
Synthetic Strategy: A Reliable Pathway to this compound
A robust and scalable synthesis of this compound can be envisioned through a two-step sequence starting from the readily available 1H-indazole-3-carboxylic acid. This proposed pathway involves an initial esterification followed by a regioselective bromination and subsequent N-methylation.
Proposed Synthetic Pathway
The synthesis commences with the esterification of 1H-indazole-3-carboxylic acid to yield methyl 1H-indazole-3-carboxylate. This intermediate is then subjected to bromination to introduce the bromo-substituent at the 4-position. Finally, N-methylation of the indazole nitrogen affords the target compound.
Caption: Proposed synthetic route to this compound.
Reactants and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Indazole-3-carboxylic acid | 26915-65-3 | C₈H₆N₂O₂ | 162.15 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Sulfuric acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 |
| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 |
| Methyl 4-bromo-1H-indazole-3-carboxylate | 1190322-47-4 | C₉H₇BrN₂O₂ | 255.07 |
| Sodium hydride (NaH) | 7646-69-7 | NaH | 24.00 |
| Methyl iodide (MeI) | 74-88-4 | CH₃I | 141.94 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate [4][5]
-
To a solution of 1H-indazole-3-carboxylic acid (10.0 g, 61.7 mmol) in methanol (300 mL), add concentrated sulfuric acid (1.5 mL, 27.8 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 1H-indazole-3-carboxylate as a solid.
Step 2: Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate
This protocol is adapted from general procedures for the bromination of indazoles.
-
Dissolve methyl 1H-indazole-3-carboxylate (5.0 g, 28.4 mmol) in acetonitrile (100 mL).
-
Add N-bromosuccinimide (5.56 g, 31.2 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-bromo-1H-indazole-3-carboxylate.
Step 3: Synthesis of this compound
This protocol is based on general methods for the N-alkylation of indazoles.[6][7]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.36 g, 34.0 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add a solution of methyl 4-bromo-1H-indazole-3-carboxylate (7.2 g, 28.2 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (2.1 mL, 33.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Chemical Properties and Spectroscopic Data (Predicted)
| Property | Predicted Value/Characteristic |
| Appearance | Off-white to pale yellow solid. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMF. Sparingly soluble in alcohols and hydrocarbons. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-7.8 (m, 2H, Ar-H), ~7.5-7.2 (m, 1H, Ar-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The exact chemical shifts and coupling constants would require experimental verification. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~140-120 (Ar-C), ~115 (C-Br), ~52 (O-CH₃), ~35 (N-CH₃). The carbonyl carbon of the ester and the aromatic carbons of the indazole ring would be prominent, along with the signals for the two methyl groups. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₀BrN₂O₂⁺: 268.99. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be expected. |
Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors
The strategic placement of the bromo, methyl, and carboxylate functionalities on the indazole core makes this compound a highly valuable intermediate in the synthesis of complex drug candidates.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][8] The indazole scaffold has proven to be a privileged motif for the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the kinase.[3]
The 4-bromo substituent on the target molecule is particularly significant as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The 1-methyl group can serve to modulate the solubility and metabolic stability of the final compound, while the 3-carboxylate group can be readily converted to an amide, a common functionality in many kinase inhibitors that often forms key hydrogen bonding interactions.[9]
Caption: General application of the target molecule in the synthesis of kinase inhibitors.
Conclusion
This compound represents a strategically important, yet under-documented, synthetic intermediate. Its synthesis can be reliably achieved through a logical sequence of well-established chemical transformations. The inherent functionalities of this molecule, particularly the versatile bromine atom, position it as a valuable building block for the construction of complex molecular architectures, most notably in the development of novel kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive overview of its synthesis and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. [Link]
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A Technical Guide to the Discovery and History of Indazole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carboxylate scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of crucial therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-3-carboxylate derivatives, offering field-proven insights for researchers and drug development professionals.
Part 1: The Genesis of a Scaffold: A Historical Perspective
The journey of indazole chemistry began in the late 19th century, with the pioneering work of the eminent chemist Emil Fischer. While not the parent indazole-3-carboxylic acid, the first synthesis of an indazole derivative is credited to Fischer's work on indazolones around 1883. This foundational discovery paved the way for the exploration of this versatile heterocyclic system.
A significant milestone in the direct synthesis of indazole-3-carboxylic acids was the method developed by von Auwers. This classical approach utilized the ring-opening of isatins (indole-2,3-diones) to form an intermediate, which then underwent diazotization and subsequent reductive cyclization to yield the desired indazole-3-carboxylic acid.[1] This method, for a considerable period, remained a cornerstone for accessing this important scaffold.
The therapeutic potential of indazole-3-carboxylate derivatives began to be realized with the development of drugs like Granisetron and Lonidamine. Granisetron, a potent 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, incorporates a 1-methyl-1H-indazole-3-carboxamide moiety. Lonidamine, an anticancer agent, also features the indazole-3-carboxylic acid core, highlighting the early recognition of this scaffold's importance in drug discovery.
Part 2: The Art of Synthesis: From Classical Methods to Modern Innovations
The synthesis of indazole-3-carboxylate derivatives has evolved significantly from the early classical methods to more efficient and versatile modern techniques. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and functional group tolerance.
Classical Synthetic Strategies
Classical methods for the synthesis of the indazole ring system often involve the cyclization of appropriately substituted benzene precursors.
-
Synthesis from Isatins (von Auwers Method): This method involves the alkaline hydrolysis of isatin to yield 2-aminophenylglyoxylic acid, followed by diazotization and reduction to form the indazole-3-carboxylic acid. The causality behind this experimental choice lies in the ready availability of substituted isatins, allowing for the introduction of diversity on the benzene ring of the indazole.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
-
Ring Opening of Isatin: To a solution of isatin in aqueous sodium hydroxide, heat the mixture to induce hydrolysis and the formation of the sodium salt of 2-aminophenylglyoxylic acid.
-
Diazotization: Cool the reaction mixture in an ice bath and slowly add a solution of sodium nitrite. Subsequently, acidify the mixture with a mineral acid (e.g., HCl) to form the diazonium salt.
-
Reductive Cyclization: Treat the diazonium salt solution with a reducing agent, such as sodium sulfite or stannous chloride. The reduction of the diazonium group and subsequent intramolecular cyclization affords 1H-indazole-3-carboxylic acid.
-
Isolation: Acidify the reaction mixture to precipitate the product, which can then be collected by filtration, washed with cold water, and dried.
-
-
Synthesis via Nitrosation of o-Toluidine Derivatives: Another classical approach involves the nitrosation of o-toluidine derivatives to generate a diazonium intermediate that cyclizes to form the indazole ring. This method's rationale is based on the accessibility of various substituted o-toluidines.
Modern Synthetic Methodologies
The advent of modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of the indazole-3-carboxylate core.
-
Transition-Metal-Catalyzed C-H Functionalization: A significant advancement is the direct C-H functionalization of the indazole ring.[2] Transition-metal catalysts, such as rhodium and cobalt, can selectively activate the C-H bond at the 3-position of an N-substituted indazole, allowing for the direct introduction of a carboxylate group or its precursor.[3] The expertise behind this choice lies in the atom economy and the ability to bypass the need for pre-functionalized starting materials.
-
Direct C3-Carbamoylation: Recent innovations have enabled the direct carbamoylation of 2H-indazoles at the C3 position.[4][5] Visible light-promoted, transition-metal-free methods have been developed using oxamic acids as carbamoyl radical sources.[6] This trustworthy protocol is valued for its mild reaction conditions and tolerance of sensitive functional groups.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition [7]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in anhydrous tetrahydrofuran (THF).
-
Initiation: Cool the reaction mixture to -78 °C and add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise. The TBAF acts as a fluoride source to generate the benzyne intermediate in situ.
-
Cycloaddition: Stir the reaction mixture at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight. The in situ generated benzyne undergoes a [3+2] cycloaddition with ethyl diazoacetate to form the indazole ring.
-
Workup and Purification: Concentrate the reaction mixture and perform an extractive workup with ethyl acetate and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate.[7]
Table 1: Comparison of Synthetic Methodologies for Indazole-3-Carboxylate Derivatives
-
| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| von Auwers | Isatins | Ring opening, diazotization, reductive cyclization | Access to diverse substitutions on the benzene ring | Multi-step, can have moderate yields |
| Nitrosation | o-Toluidine derivatives | Nitrosation, cyclization | Readily available starting materials | Potential for side reactions |
| C-H Carboxylation | N-substituted indazoles | Transition-metal-catalyzed C-H activation | High atom economy, direct functionalization | Requires N-protection, catalyst cost |
| [3+2] Cycloaddition | Aryne precursors, diazo compounds | In situ benzyne formation, cycloaddition | Mild conditions, good functional group tolerance | Availability and stability of precursors |
| Direct Carbamoylation | 2H-Indazoles, oxamic acids | Photoredox catalysis, radical addition | Transition-metal-free, mild conditions | Primarily for 2H-indazoles |
Part 3: Biological Significance and Therapeutic Applications
Indazole-3-carboxylate derivatives have emerged as a cornerstone in the development of targeted therapies for a range of diseases, most notably in oncology. Their ability to interact with key biological targets has led to the discovery of potent inhibitors of enzymes crucial for cell signaling and survival.
Indazole-3-Carboxamides as PARP Inhibitors
A prominent class of drugs based on the indazole-3-carboxamide scaffold are the poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes play a critical role in DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to synthetic lethality. When PARP is inhibited, single-strand breaks accumulate and, upon replication, are converted to double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.
Niraparib (MK-4827) , a potent oral PARP-1 and PARP-2 inhibitor, features a 2-phenyl-2H-indazole-7-carboxamide core.[10][11] Its discovery and development underscore the therapeutic potential of this scaffold.
Caption: PARP Inhibition in BRCA-Deficient Cancer Cells.
Structure-Activity Relationship (SAR) Insights
The development of potent indazole-3-carboxamide PARP inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[9] Key insights include:
-
The Indazole Core: The indazole ring serves as a crucial pharmacophore, engaging in key interactions within the nicotinamide binding pocket of the PARP enzyme.
-
The Carboxamide Linker: The carboxamide group is essential for hydrogen bonding interactions with key amino acid residues in the active site. The regiochemistry of the amide linker is critical for activity.[12][13]
-
Substituents on the Indazole Ring: Modifications to the indazole ring, such as the introduction of a phenyl group at the N2 position in Niraparib, can significantly enhance potency and modulate pharmacokinetic properties.
-
The Terminal Group: The nature of the substituent at the other end of the molecule plays a vital role in determining potency and selectivity. For instance, the piperidine moiety in Niraparib contributes to its high affinity.
Other Therapeutic Applications
Beyond PARP inhibition, indazole-3-carboxylate derivatives have shown promise as:
-
Kinase Inhibitors: They have been identified as inhibitors of various kinases, including GSK-3β and ERK, which are implicated in neurodegenerative diseases and cancer.[14][15][16]
-
CRAC Channel Blockers: Certain indazole-3-carboxamides act as potent blockers of calcium-release activated calcium (CRAC) channels, suggesting their potential as immunomodulators for treating autoimmune disorders.[12][13]
-
Prostanoid EP4 Receptor Antagonists: 2H-indazole-3-carboxamide derivatives have been discovered as potent antagonists of the EP4 receptor, a target for colorectal cancer immunotherapy.[17][18]
Part 4: Experimental Workflows and Data Presentation
A systematic approach is crucial for the successful synthesis and evaluation of indazole-3-carboxylate derivatives. The following workflow outlines the key stages, from initial synthesis to biological characterization.
Caption: A typical workflow for the development of indazole-3-carboxylate derivatives.
Detailed Protocol: Synthesis of N-benzyl-1H-indazole-3-carboxamide [19]
-
Amide Coupling: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Reaction Initiation: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water and extract the product with a mixture of chloroform and methanol (e.g., 10:1 v/v).
-
Purification: Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford N-benzyl-1H-indazole-3-carboxamide.[19]
Characterization Data for N-benzyl-1H-indazole-3-carboxamide: [19]
-
Appearance: White solid
-
Melting Point: 145-148 °C
-
IR (KBr, cm⁻¹): 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680
-
¹H NMR (DMSO-d₆, δ ppm): 13.88 (s, 1H), 9.08 (br t, 1H), 8.21 (d, 1H, J = 8.2 Hz), 7.64 (d, 1H, J = 8.0 Hz), 7.43-7.22 (m, 7H), 4.52 (d, 2H, J = 6.8 Hz)
Conclusion
The journey of indazole-3-carboxylate derivatives from their initial discovery to their current status as vital components of modern therapeutics is a testament to the power of synthetic chemistry and medicinal chemistry. The continuous evolution of synthetic methodologies provides researchers with an ever-expanding toolbox to create novel derivatives with tailored properties. As our understanding of the intricate biological pathways underlying various diseases deepens, the privileged indazole-3-carboxylate scaffold is poised to remain a fertile ground for the discovery of next-generation therapies. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
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-
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"physical properties of brominated indazole esters"
An In-depth Technical Guide on the Physical Properties of Brominated Indazole Esters
Foreword
For the discerning researcher, scientist, and drug development professional, understanding the physical properties of a molecule is not a trivial pursuit; it is the very foundation upon which successful therapeutic interventions are built. The indazole scaffold, a privileged structure in medicinal chemistry, offers a fertile ground for synthetic exploration.[1][2][3] The strategic introduction of a bromine atom and an ester functionality onto this core dramatically influences its physicochemical characteristics, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the physical properties of brominated indazole esters, moving beyond a mere cataloging of data to elucidate the underlying principles that govern their behavior. It is designed to be a field-proven resource, blending theoretical knowledge with practical insights to empower your research and development endeavors.
The Molecular Architecture: Understanding the Key Players
The physical properties of brominated indazole esters are a direct consequence of their molecular structure. The interplay between the indazole core, the bromine substituent, and the ester group dictates the intermolecular forces at play, which in turn govern macroscopic properties like melting point, solubility, and crystallinity.
-
The Indazole Core: This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrazole ring, is the foundational scaffold.[4] Its aromatic nature allows for π-π stacking interactions, while the nitrogen atoms can participate in hydrogen bonding.
-
The Bromine Substituent: The introduction of a bromine atom has several profound effects.[5][6] Its high atomic mass increases the overall molecular weight. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing. Furthermore, its electron-withdrawing nature can modulate the electronic distribution within the indazole ring system.[7]
-
The Ester Functional Group: The ester moiety (-COOR) introduces polarity and the potential for hydrogen bond acceptance at the carbonyl oxygen.[8][9] The nature of the 'R' group (alkyl or aryl) can be varied to fine-tune properties such as solubility and steric hindrance.[10]
Caption: Interplay of structural components in brominated indazole esters.
Solid-State Properties: Melting Point and Crystallinity
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance for its handling, formulation, and stability.[11]
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For brominated indazole esters, the melting point is influenced by:
-
Molecular Symmetry and Packing Efficiency: The position of the bromine atom and the ester group can significantly alter the molecule's symmetry, affecting how efficiently it packs in a crystal lattice. More symmetrical molecules often have higher melting points due to more ordered packing.
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and halogen bonding, lead to a more stable crystal lattice and a higher melting point.
-
Polymorphism: Brominated indazole esters may exhibit polymorphism, the ability to exist in multiple crystalline forms.[11] Each polymorph will have a unique melting point and other physical properties. The identification and selection of the most stable polymorph are crucial for consistent drug product performance.[11]
Table 1: Representative Melting Points of Brominated Indazole Esters
| Compound | CAS Number | Melting Point (°C) |
| 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | 885278-42-2 | Not specified |
| 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester | 885272-94-6 | Not specified (Yellow solid)[12] |
| 6-Bromo-4-indazolecarboxylic acid methyl ester | 885518-49-0 | Not specified (light yellow solid)[13] |
| 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid methyl ester | 885518-32-1 | Not specified |
Crystallinity
The degree of crystallinity affects properties like dissolution rate and stability. Highly crystalline materials are generally more stable but may have lower dissolution rates compared to their amorphous counterparts.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. The introduction of a bromine atom generally decreases aqueous solubility due to its hydrophobic nature. However, the ester group can be strategically modified to enhance solubility.
-
Aqueous Solubility: Generally, brominated indazole esters are expected to have low aqueous solubility. This can be a significant challenge in drug development, often requiring formulation strategies such as the use of co-solvents, surfactants, or conversion to a more soluble salt form if a basic center is present.
-
Organic Solvent Solubility: These compounds typically exhibit good solubility in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and chlorinated solvents. This is advantageous for synthesis, purification, and analytical characterization.
Spectroscopic Characterization: The Fingerprint of the Molecule
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of brominated indazole esters.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons. The electron-withdrawing effects of the bromine atom and the ester group will cause downfield shifts for adjacent protons. The substitution pattern on the aromatic ring can be deduced from the coupling constants between the protons.
-
¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbon atoms in the indazole core. The carbon atom directly attached to the bromine will exhibit a characteristic chemical shift, and the carbonyl carbon of the ester will appear significantly downfield.[16]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which results in two molecular ion peaks (M and M+2) of almost equal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17][18] For brominated indazole esters, characteristic absorption bands would be observed for:
-
N-H stretching (for N-unsubstituted indazoles)
-
C=O stretching of the ester
-
C-O stretching of the ester
-
Aromatic C-H and C=C stretching
-
C-Br stretching (in the fingerprint region)
Experimental Protocols: A Practical Approach
The following is a detailed, step-by-step methodology for a fundamental physical property determination.
Protocol for Melting Point Determination
Objective: To accurately determine the melting point range of a purified brominated indazole ester.
Materials:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[19]
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle
-
The purified brominated indazole ester sample
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent.
-
If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.
-
Repeat until the sample height in the capillary tube is approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to obtain a preliminary, approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, set the apparatus to heat at a much slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
A pure compound will have a sharp melting range (typically 1-2 °C).
-
Self-Validation and Trustworthiness: The sharpness of the melting point range serves as an internal validation of the sample's purity. A broad melting range is indicative of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.
Implications for Drug Development
The physical properties of brominated indazole esters are not merely academic curiosities; they have profound and direct consequences for the development of new medicines.[11][]
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"solubility of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed methodologies for its determination, and practical insights for its application in a laboratory setting.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. The indazole core is a key structural motif in a variety of bioactive molecules.[1][2] Understanding the solubility of this specific derivative is paramount for its effective use in synthesis, purification, formulation, and various analytical and screening processes. Solubility is a critical physicochemical parameter that influences a compound's bioavailability, processability, and ultimately, its therapeutic potential. This guide will provide a robust framework for predicting, determining, and interpreting the solubility of this compound in common organic solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility.
Caption: Molecular structure of this compound with key functional groups highlighted.
Key Structural Features Influencing Solubility:
-
Indazole Ring System: The bicyclic aromatic indazole core is relatively non-polar, contributing to solubility in less polar organic solvents. The nitrogen atoms, however, introduce some polarity and can act as hydrogen bond acceptors.[5]
-
Methyl Ester Group (-COOCH3): This is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This group will enhance solubility in polar solvents.
-
N-Methyl Group (-CH3): The methyl group on the indazole nitrogen is non-polar and increases the lipophilicity of the molecule, which may favor solubility in less polar solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity. However, it is also large and contributes to London dispersion forces, which can aid solubility in a range of solvents.
Predicted Solubility Profile:
Based on this structure, this compound is expected to be a compound of intermediate polarity. It is unlikely to be highly soluble in very polar protic solvents like water or in very non-polar solvents like hexanes. Its optimal solubility is likely to be found in moderately polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Alcohols like methanol and ethanol, being of intermediate polarity, are also expected to be effective solvents.[4]
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[6][7]
Thermodynamic Solubility Determination: The Shake-Flask Method
This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the this compound is of high purity (≥98%), as impurities can affect solubility measurements.[7]
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Calibrate all equipment (balances, pipettes, temperature-controlled shaker).
-
-
Execution:
-
Add an excess amount of the solid compound to a series of vials, each containing a precise volume (e.g., 1 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[8]
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Perform phase separation to isolate the saturated solution from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the solid. Ensure the filter material does not adsorb the compound.
-
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
-
Analysis:
-
Gravimetrically determine the density of the saturated solution.
-
Accurately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9]
-
Kinetic Solubility for High-Throughput Screening
For earlier stages of drug discovery where speed is essential, kinetic solubility methods are often employed.[10] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous or organic medium, with precipitation detected by nephelometry or turbidimetry.[9] While faster, these methods can sometimes overestimate solubility as they may not represent true thermodynamic equilibrium.[10]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the concentration of the dissolved compound due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[9]
A Typical HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan of the compound, likely around 297-307 nm based on the indazole chromophore).
-
Quantification: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Data Presentation
Solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Table 1: Solubility of this compound at 25°C
| Solvent | Solvent Polarity | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Non-polar | ||
| Toluene | Non-polar | ||
| Dichloromethane (DCM) | Moderately Polar Aprotic | ||
| Diethyl Ether | Moderately Polar Aprotic | ||
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile (ACN) | Polar Aprotic | ||
| Dimethylformamide (DMF) | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Methanol (MeOH) | Polar Protic | ||
| Ethanol (EtOH) | Polar Protic | ||
| Isopropanol (IPA) | Polar Protic |
Conclusion and Recommendations
The solubility of this compound is a critical parameter that dictates its utility in research and development. Based on its molecular structure, it is predicted to have moderate solubility in a range of common organic solvents, with optimal solubility likely in polar aprotic and moderately polar solvents. This guide provides a robust theoretical and practical framework for the systematic and accurate determination of its solubility profile. Adherence to the detailed shake-flask protocol coupled with a validated HPLC analytical method will yield reliable and reproducible data, empowering researchers to make informed decisions in their experimental designs, from reaction optimization to formulation development.
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Methodological & Application
The Strategic Utility of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in Modern Synthetic Chemistry
In the landscape of contemporary drug discovery and medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," frequently appearing in a multitude of clinically significant agents.[1][2][3] Its unique electronic properties and conformational rigidity make it an ideal framework for constructing molecules with high affinity and selectivity for various biological targets. Within the extensive family of indazole-based building blocks, Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate stands out as a highly versatile and strategically valuable synthetic intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key molecule.
Physicochemical Properties and Structural Rationale
The strategic value of this compound lies in the specific arrangement of its functional groups, which allows for sequential and regioselective modifications.
-
The Bromine Handle (C4-Position): The bromine atom at the 4-position is the primary site for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The choice of the 4-position is often dictated by the desired vector for substituent exploration in structure-activity relationship (SAR) studies.[6][7]
-
The Methyl Ester (C3-Position): The methyl ester at the 3-position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a wide array of amides, esters, and other functionalities.[2][8] This position is often crucial for modulating the pharmacokinetic properties of a molecule or for establishing key interactions with a biological target.
-
The N-Methyl Group (N1-Position): The methylation at the N1 position prevents the formation of regioisomers in subsequent reactions and can also play a role in the overall biological activity and metabolic stability of the final compound.[9]
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| Methyl 4-bromo-1H-indazole-3-carboxylate | 1190322-47-4 | C₉H₇BrN₂O₂ | 255.07 | Solid | 399.7 ± 22.0 at 760 mmHg |
| This compound | Not available | C₁₀H₉BrN₂O₂ | 269.10 | Solid | Not available |
Note: Data for the N-methylated title compound is inferred from its precursor and general chemical principles. Experimental verification is recommended.
Synthesis of the Intermediate
Conceptual Synthetic Workflow
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to precisely functionalize the indazole ring system is therefore of paramount importance in the fields of medicinal chemistry and drug development. Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate serves as a versatile and strategic building block, where the bromine atom at the C4-position provides a reactive handle for the introduction of diverse molecular complexity through transition metal-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most impactful palladium-catalyzed cross-coupling reactions involving this key indazole intermediate. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[2]
Scientific Rationale & Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[1] The reaction is initiated by the oxidative addition of the aryl bromide (in this case, our indazole substrate) to a coordinatively unsaturated Pd(0) complex. This is followed by transmetalation with the boronic acid, a step facilitated by a base which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[1][3]
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.10 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-indazole-3-carboxylate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Highly effective for heteroaromatic systems; air-stable.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective but K₂CO₃ is a good starting point.[1] |
| Solvent | 1,4-Dioxane/Water (4:1) | The aqueous phase is crucial for the transmetalation step.[1] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without significant decomposition. |
| Equivalents | Boronic Acid: 1.5, Base: 2.0 | Excess boronic acid can help drive the reaction to completion. |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[4] This reaction is particularly valuable in pharmaceutical synthesis, where the aniline moiety is a common structural feature.[5]
Scientific Rationale & Mechanistic Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key steps involve the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[7]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on conditions found to be effective for the amination of bromo-N-heterocycles.[8]
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.025 equiv.)
-
tBuBrettPhos or XantPhos (0.02 - 0.05 equiv.)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox, add the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add the palladium precursor (Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (tBuBrettPhos, 0.02 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe under a positive pressure of Argon.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 4-amino-1-methyl-1H-indazole-3-carboxylate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / tBuBrettPhos | Bulky biarylphosphine ligands like tBuBrettPhos are highly effective for coupling five-membered heterocycles.[6][8] |
| Base | NaOtBu | A strong, non-nucleophilic base is required for deprotonating the amine. Cs₂CO₃ can be used for more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the C-N reductive elimination. |
| Atmosphere | Inert (Argon or N₂) | The Pd(0) catalyst is oxygen-sensitive. |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[9] This reaction is invaluable for extending molecular scaffolds and accessing structures with unique electronic and photophysical properties.
Scientific Rationale & Mechanistic Overview
The traditional Sonogashira reaction involves a dual catalytic system with palladium and copper. However, copper-free variants have become increasingly popular to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11] The copper-free mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkyne. A base then deprotonates the alkyne, leading to a palladium-alkynyl complex. Reductive elimination furnishes the product and regenerates the Pd(0) catalyst.
Caption: Experimental Workflow for a Sonogashira Coupling Reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is based on modern, copper-free conditions developed for challenging aryl bromides.[12]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equiv.)
-
Pd(PPh₃)₂Cl₂ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl (0.02 - 0.05 equiv.)
-
An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), often used as solvent or co-solvent.
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.) and the palladium catalyst (0.05 equiv.).
-
Evacuate and backfill the tube with Argon three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-1-methyl-1H-indazole-3-carboxylate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ or [DTBNpP]Pd(crotyl)Cl | Modern pre-catalysts can offer higher activity at room temperature.[12] |
| Base | TEA or DIPEA | Acts as both a base and a scavenger for the HBr byproduct. |
| Solvent | THF or DMSO | DMSO can be effective for less reactive bromides.[12] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient and minimize side reactions. |
| Additives | None (Copper-Free) | Avoids Glaser homocoupling and simplifies purification.[10] |
IV. Heck Reaction: Alkene Coupling and Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with concomitant C-H bond breaking on the alkene.[13] It is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics.
Scientific Rationale & Mechanistic Overview
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[14] The key steps are: 1) Oxidative addition of the aryl bromide to Pd(0); 2) Coordination of the alkene to the Pd(II) complex; 3) Migratory insertion of the alkene into the Pd-Aryl bond (syn-addition); 4) β-Hydride elimination to form the alkene product and a palladium-hydride species; 5) Regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.
Experimental Protocol: Heck Reaction
This protocol is adapted from conditions used for the olefination of a related 3-bromo-1-methyl-1H-indazole.[15]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.10 equiv.)
-
Triethylamine (TEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.10 equiv.).
-
Add the base (TEA, 2.0 equiv.) and the anhydrous solvent (DMF).
-
Add the alkene (1.5 equiv.).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-vinyl-1-methyl-1H-indazole-3-carboxylate derivative.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd(OAc)₂ / PPh₃ | A classic and effective catalyst system for the Heck reaction.[15] |
| Base | TEA or DABCO | TEA is a common and effective base; DABCO can sometimes reduce dehalogenation side reactions.[15] |
| Solvent | DMF or MeCN | Polar aprotic solvents are typically used. |
| Temperature | 100 - 120 °C | Elevated temperatures are generally required for the Heck reaction. |
| Ligand | PPh₃ | A simple phosphine ligand that is effective for many Heck couplings. |
V. Concluding Remarks for the Practicing Scientist
The palladium-catalyzed cross-coupling reactions detailed herein represent a robust and versatile toolkit for the synthetic elaboration of this compound. The choice of reaction—Suzuki, Buchwald-Hartwig, Sonogashira, or Heck—will be dictated by the desired final structure, whether it requires the installation of an aryl, amino, alkynyl, or vinyl group, respectively.
For each protocol, it is crucial to recognize that the specific conditions provided are well-established starting points. Optimization of catalyst loading, ligand choice, base, solvent, and temperature may be necessary to achieve maximum yield and purity for a given substrate combination. Careful monitoring of reaction progress by an appropriate analytical technique (TLC, LC-MS, GC-MS) is essential for determining the optimal reaction time and identifying any potential side reactions. Adherence to inert atmosphere techniques is critical for the success of these transformations due to the oxygen sensitivity of the active Pd(0) catalytic species.
By leveraging these powerful synthetic methods, researchers can efficiently generate diverse libraries of novel indazole derivatives, accelerating the discovery and development of new therapeutic agents and advanced materials.
References
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Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Palladium-Catalyzed Amination. John Wiley & Sons. [Link]
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Krasutsky, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13788-13799. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 1-14. [Link]
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Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 132(40), 14066–14068. [Link]
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Buchwald-Hartwig Amination. (n.d.). ResearchGate. [Link]
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Malo, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7488-7497. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 1-14. [Link]
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Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10471-10483. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Malo, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7488-7497. [Link]
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Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
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Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health. [Link]
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Fors, B. P., et al. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019). Pendidikan Kimia. [Link]
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The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (2012). Dalton Transactions. [Link]
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Malo, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences. [Link]
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Wang, D., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-832. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Shen, Q., & Hartwig, J. F. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 128(39), 12894-12905. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Palladium-catalyzed amination of aryl sulfides with anilines. (2014). PubMed. [Link]
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(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. (n.d.). ResearchGate. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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"application of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in medicinal chemistry"
An Application Guide to Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous clinically successful therapeutics, particularly in oncology.[3][4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its significance in targeting complex disease pathways.[3]
This document serves as a detailed guide to This compound , a highly versatile and strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the C4-bromo atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the C3-ester provides a gateway to carboxamides, which are critical for establishing interactions with protein targets, such as the hinge region of kinases.[5] The N1-methyl group prevents tautomerization and potential side reactions, ensuring regiochemical control in subsequent synthetic steps.[3]
Herein, we provide an in-depth analysis of this building block's reactivity, detailed protocols for its key transformations, and insights into its application in the synthesis of potent bioactive molecules.
Physicochemical Properties and Reactive Profile
The strategic utility of this compound stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [6] |
| Molecular Weight | 269.10 g/mol | [6] |
| CAS Number | 755748-69-5 | [6] |
| Appearance | Off-white to yellow solid | N/A |
| Key Reactive Sites | C4-Bromine, C3-Ester | [7][8] |
Diagram 1: Key Reactive Sites
Caption: Reactive sites on this compound.
Core Synthetic Transformations & Protocols
The true power of this intermediate is realized through its application in robust and versatile chemical reactions. The following sections provide detailed, field-proven protocols for the most critical transformations.
Diagram 2: Synthetic Utility Workflow
Caption: Synthetic pathways originating from the title compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is paramount for installing aryl or heteroaryl moieties at the C4 position, enabling exploration of structure-activity relationships (SAR) in the solvent-exposed region of many enzyme active sites.[7][9]
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[10] A base is essential to activate the boronic acid for the transmetalation step.[9] The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[11]
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.02 equiv.) with a ligand like SPhos (0.04 equiv.).
-
Scientist's Note: For electron-rich or sterically hindered boronic acids, more advanced phosphine ligands (e.g., SPhos, XPhos) often provide superior results compared to PPh₃.[11]
-
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[7]
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring. Typical conditions range from 80-120 °C. Reaction progress can be monitored by TLC or LC-MS. Microwave irradiation (e.g., 100-140 °C for 30-60 minutes) can significantly shorten reaction times.[7]
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-indazole-3-carboxylate.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines at the C4 position.[12] This is particularly useful for synthesizing compounds that can act as hydrogen bond donors or acceptors, or as attachment points for further derivatization.
Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[13] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] The choice of a sterically hindered phosphine ligand is often critical for high-yielding reactions.[14]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried vial or flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., XantPhos, BINAP, or a Josiphos-type ligand; 1.1-1.2 times the moles of Pd).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv.). Add an anhydrous, degassed solvent like Toluene or Dioxane.
-
Scientist's Note: NaOtBu is a very effective base but is incompatible with base-sensitive functional groups like esters in some contexts.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates, though they may require higher temperatures or longer reaction times.
-
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (as monitored by LC-MS or TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the 4-amino-1-methyl-1H-indazole-3-carboxylate derivative.
-
Protocol 3: C3-Ester to Carboxamide Conversion
The conversion of the C3-ester to a carboxamide is a frequent final step in the synthesis of kinase inhibitors, as the amide functionality is often crucial for forming hydrogen bonds with the protein's hinge region.[2][5]
Step A: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the indazole ester (1.0 equiv.) in a solvent mixture such as THF/Methanol/H₂O.
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) (2.0-5.0 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1N HCl. The carboxylic acid product will typically precipitate and can be collected by filtration, or it can be extracted with an organic solvent. Dry the product thoroughly.
Step B: Amide Coupling
-
Reagent Preparation: To a solution of the carboxylic acid from Step A (1.0 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂, add a peptide coupling agent such as HATU (1.1 equiv.) or EDC (1.2 equiv.) with HOBt (1.2 equiv.).
-
Base and Amine Addition: Add a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv.) and stir for 10-15 minutes to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.0-1.2 equiv.).[16]
-
Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the final indazole-3-carboxamide product.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The functionalized indazoles synthesized from this compound are potent modulators of various biological targets, most notably protein kinases.[17][18]
-
Targeting the ATP-Binding Site: In many kinase inhibitors, the indazole core acts as a bioisostere of adenine, occupying the ATP binding pocket.[19]
-
Hinge-Binding: The C3-carboxamide group is perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase, a key anchoring interaction for many Type I inhibitors.[5]
-
Selectivity and Potency: The substituent introduced at the C4 position via Suzuki or Buchwald-Hartwig coupling can be tailored to interact with specific residues or the solvent-exposed region, which is a powerful strategy for modulating potency and achieving selectivity against other kinases.[20] For example, substitution at the analogous C7 position in a different indazole scaffold was shown to be critical for achieving selectivity for an analog-sensitive Akt kinase over the wild-type.[20]
| Example Target Class | Rationale for Indazole Scaffold Use | Representative Published Inhibitor Scaffolds |
| Polo-like kinase 4 (PLK4) | The indazole core serves as the primary scaffold for ATP-competitive inhibition. Axitinib, an indazole-based drug, shows potent PLK4 activity.[17] | Indazole-based compounds with substitutions targeting the hydrophobic pocket.[17] |
| Akt/PKB | The indazole ring occupies the adenine-binding region. Modifications at various positions are used to achieve isoform selectivity.[20] | 7-substituted indazole derivatives designed as analog-sensitive inhibitors.[20] |
| EGFR | Indazole derivatives have been designed to target both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer.[3] | 1H-indazole derivatives showing nanomolar IC₅₀ values against EGFR T790M mutant.[3] |
| CRAC Channels | Indazole-3-carboxamides have been identified as potent blockers of Calcium Release-Activated Calcium (CRAC) channels, important in immunology.[2][8] | 1-benzyl-indazole-3-carboxamides with specific substitutions on the benzyl and carboxamide aryl rings.[8] |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable and versatile reactivity at the C3 and C4 positions provides a reliable and efficient platform for generating diverse libraries of complex molecules. The robust protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation empower researchers to rapidly explore structure-activity relationships and develop novel therapeutics for a range of diseases, from cancer to inflammatory disorders. Its continued application in drug discovery programs underscores its status as a truly valuable building block in modern medicinal chemistry.
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Yin, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17169-17180. [Link]
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Bagle, S. S., et al. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
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Gao, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]
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Shaikh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6833-6843. [Link]
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Sarveswari, S., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. [Link]
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CRO SPLENDID LAB. Methyl 4-Bromo-1H-indazole-3-carboxylate. CRO SPLENDID LAB. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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PrepChem. (2023). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Yin, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
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Funasaka, C., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Pan, Y., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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van den Hurk, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Regioselective N-Alkylation of 4-Bromo-1H-Indazole-3-Carboxylates
Introduction: The Strategic Importance of N-Alkylated Indazoles
The indazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds, often serving as a bioisostere for indole.[1][2] Specifically, N-alkylated 4-bromo-1H-indazole-3-carboxylates are highly versatile intermediates in drug discovery, notably in the synthesis of kinase inhibitors and other targeted therapeutics. The bromine atom at the C4-position provides a convenient handle for further functionalization via cross-coupling reactions, while the C3-carboxylate group can be readily converted into amides or other functionalities.
However, the N-alkylation of the 1H-indazole ring presents a significant and persistent challenge in synthetic chemistry.[1][3][4][5] The indazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2). Direct alkylation frequently leads to the formation of a mixture of N1 and N2 regioisomers, which are often difficult to separate and result in diminished yields of the desired product.[2][6]
Achieving high regioselectivity is therefore paramount for the development of efficient, scalable, and cost-effective synthetic routes.[7] This guide provides a detailed analysis of the factors governing regioselectivity and presents robust, field-proven protocols for the selective N1- and N2-alkylation of 4-bromo-1H-indazole-3-carboxylate esters.
Mechanistic Insights: Controlling the N1 vs. N2 Regioselectivity
The regiochemical outcome of indazole alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][3][4] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.
-
Steric Effects: The proximity of the C7-hydrogen to the N1-position and the substituent at the C3-position create a distinct steric environment. Large substituents at C3 tend to favor N1 alkylation by hindering the approach of the electrophile to the N2-position.[1]
-
Electronic Effects: The electron density at N1 and N2 is influenced by the substituents on the indazole ring. Electron-withdrawing groups can significantly alter the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: This is the most critical lever for controlling regioselectivity.
-
Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[3][4][7][8] This is often attributed to the formation of a sodium-chelated intermediate between the N2-nitrogen and the oxygen of the C3-carboxylate, which sterically blocks the N2 position.[9] In contrast, bases like cesium carbonate (Cs₂CO₃) can also promote high N1 selectivity, potentially through a similar chelation mechanism.[9] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to mixtures of isomers.[2]
-
Solvent: The choice of solvent can influence the dissociation of the base and the solvation of the indazole anion, thereby affecting the N1/N2 ratio.[4] Non-polar, aprotic solvents like THF and dioxane generally favor N1-alkylation when used with appropriate bases.[3][9]
-
Alkylating Agent: While primary alkyl halides and tosylates are commonly used, the nature of the electrophile can also influence the outcome.[1][3][4]
-
Protocol I: Selective N1-Alkylation via Direct Alkylation
This protocol is optimized for achieving high selectivity for the N1-isomer, which is often the thermodynamically more stable and desired product in many pharmaceutical applications. The combination of sodium hydride in THF has been shown to provide excellent N1-regioselectivity (>99:1) for indazoles bearing a C3-carboxymethyl group.[3][4][8] An alternative, highly effective method utilizes cesium carbonate in dioxane, which also gives excellent yields and N1-selectivity.[9]
Method A: Sodium Hydride in Tetrahydrofuran
Principle: Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates the indazole N-H. In THF, the resulting sodium indazolide is believed to form a six-membered chelate with the ester at the C3 position. This coordination complex sterically shields the N2 position, directing the incoming electrophile exclusively to N1. Increasing the reaction temperature from ambient to 50 °C can drive the reaction to completion while maintaining excellent regiocontrol.[4][10]
Workflow Diagram: N1-Alkylation (NaH/THF Method)
Caption: Step-by-step workflow for the selective N1-alkylation protocol.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1–0.2 M concentration). Stir until all starting material is dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Effervescence (hydrogen gas evolution) will be observed. Ensure adequate ventilation and slow addition to control the reaction rate.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.
Method B: Cesium Carbonate in Dioxane
Principle: This method provides an excellent alternative, particularly when using alkyl tosylates as electrophiles. Cesium carbonate is a milder base than NaH but is highly effective in promoting N1-alkylation in dioxane, likely through a similar chelation-controlled mechanism. This procedure has been shown to produce N1-alkylated products in >90% yield.[9]
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.1 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Alkylation: Add the alkyl tosylate (1.5 equiv).
-
Reaction: Heat the resulting mixture to 90 °C and stir for 2 hours, or until reaction completion is confirmed by TLC/LC-MS.[9]
-
Workup: Cool the mixture to room temperature, pour it into ethyl acetate, and wash with water and then brine.[7][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to yield the pure N1-alkylated product.[9]
| Parameter | Method A (NaH/THF) | Method B (Cs₂CO₃/Dioxane) |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dioxane |
| Temperature | 50 °C | 90 °C |
| Typical Electrophile | Alkyl Halides, Tosylates | Alkyl Tosylates |
| N1:N2 Ratio | >99:1[3][4][10] | Typically >95:5 |
| Yield | 85-95% | >90%[9] |
| Key Advantage | Excellent, well-established selectivity | Milder base, high yields |
Protocol II: Selective N2-Alkylation via Mitsunobu Reaction
While direct alkylation under basic conditions typically favors the N1 position, the Mitsunobu reaction provides a reliable and often highly selective route to the N2-isomer.[11] For methyl 1H-indazole-3-carboxylate, the Mitsunobu reaction with n-pentanol showed a strong preference for the N2-product, with an N1:N2 ratio of 1:2.5.[4][10] For other substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, the Mitsunobu reaction can provide excellent N2 selectivity with yields >90%.[9]
Principle: The Mitsunobu reaction involves the reaction of an alcohol with the indazole in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The reaction proceeds through a phosphonium intermediate. It is hypothesized that the bulkier phosphine adduct preferentially forms at the less sterically hindered N2-position, leading to selective N2-alkylation.[9]
Workflow Diagram: N2-Alkylation (Mitsunobu Reaction)
Caption: Step-by-step workflow for the selective N2-alkylation protocol.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, dissolve the methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired alcohol (2.3 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous THF (approx. 0.3-0.4 M).[7]
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.[7]
-
Scientist's Note: The reaction is often exothermic. Slow addition is crucial to maintain temperature control and prevent side reactions. A characteristic color change is typically observed.
-
-
Stir the mixture at 0 °C for 10 minutes.
-
Reaction: Warm the reaction to 50 °C and stir for 2 hours, or until the starting material is consumed as indicated by TLC/LC-MS.[7]
-
Workup: Remove the solvent under reduced pressure.
-
Purification: The crude residue contains triphenylphosphine oxide and other byproducts. Purify the mixture directly by flash column chromatography to separate the N2- and any minor N1-isomers.
| Parameter | Mitsunobu Reaction |
| Reagents | Alcohol, PPh₃, DEAD/DIAD |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to 50 °C |
| Selectivity | Favors N2-isomer |
| N1:N2 Ratio | Substrate dependent, can be >1:20 |
| Yield (N2-isomer) | 50-95%[4][9] |
| Key Advantage | Most reliable method for selective N2-alkylation |
Characterization: Differentiating N1 and N2 Isomers
Unambiguous assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[1][4]
-
¹H-¹³C HMBC Analysis: The key is to identify the long-range correlation between the protons of the N-alkyl chain's α-methylene (–N–CH₂ –R) and the carbons of the indazole ring.
References
-
Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
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Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]
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Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]
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Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
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WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
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Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
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ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Available at: [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]
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Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Foreword: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, including protein kinases and HIV-protease.[1] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, offering a versatile and efficient means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate as a key building block. We will delve into the mechanistic underpinnings of several key transformations, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. More than a mere recitation of procedures, this document aims to provide the strategic rationale behind experimental design, empowering researchers to troubleshoot and adapt these powerful synthetic tools to their specific needs.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle driven by a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[4] While the specifics vary for each reaction type, the general mechanism involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2][5]
The General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent are critical variables that dictate the efficiency and selectivity of the reaction. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[4]
PART 2: Key Cross-Coupling Strategies for this compound
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably one of the most widely used methods for constructing biaryl and vinyl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][6][7]
Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. A crucial step is the activation of the organoboron reagent by a base, which facilitates the transmetalation of the organic group to the palladium center. Reductive elimination then yields the desired coupled product and regenerates the active Pd(0) catalyst.[8][9]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 | High | [10] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Good | [6] |
| Pd₂(dba)₃ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | [11] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.
Mechanism Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[12] The palladium catalyst activates the aryl halide through oxidative addition. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the final product. Copper-free variations have also been developed.[13]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF followed by degassed triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Indazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[14][15] It is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[14][16]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by the reaction of the palladium-hydride with a base.[5]
Protocol 3: Heck Coupling of this compound with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and methyl acrylate.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[17][18] This reaction has become a vital tool for the synthesis of anilines, which are prevalent in pharmaceuticals and other biologically active molecules.[17]
Mechanism Insight: Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[17][18] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[19]
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a solution of this compound in anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
PART 3: Troubleshooting and Optimization
Low conversion or the formation of side products are common challenges in cross-coupling reactions. Here are some general troubleshooting strategies:
-
Catalyst and Ligand Screening: If the initial conditions are not effective, screening a variety of palladium sources and ligands is often the first step. For example, for challenging Suzuki couplings, more electron-rich and bulky ligands like SPhos or XPhos may be beneficial.[11][20]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[6][11][21] Solvents such as dioxane, THF, DMF, and toluene are frequently employed.[20]
-
Temperature and Reaction Time: Increasing the reaction temperature can often improve the rate of slow reactions. However, prolonged heating can also lead to catalyst decomposition or side reactions. Careful monitoring of the reaction progress is essential.
-
Degassing: Thoroughly degassing the solvents and reaction mixture is critical to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.[20]
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of functionalized indazole derivatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively leverage these transformative reactions to accelerate the discovery and development of new chemical entities with therapeutic potential.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
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- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles - Benchchem. (n.d.).
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (2024).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. (2021).
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate. (2025).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (n.d.).
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012).
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed. (2012).
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. (n.d.).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchGate. (2021).
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. (2018).
- Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed. (2019).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
- Methyl 4-Bromo-1H-indazole-3-carboxylate - CRO SPLENDID LAB. (n.d.).
- Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
- Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate. (n.d.).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016).
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Application Notes and Protocols: Synthetic Routes to Novel Indazole-Based Compounds
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives are core components of numerous therapeutic agents with applications ranging from oncology and anti-inflammatory treatments to anti-HIV and neuroprotective therapies.[3][4][5][6][7][8]
While naturally occurring indazoles are rare, the synthetic diversity achievable has made this scaffold a focal point for drug development.[3][7][9] The therapeutic potential of compounds like Entrectinib (an ALK inhibitor) underscores the importance of efficient and adaptable synthetic methodologies.[3][7] Historically, the synthesis of indazoles has been dominated by classical methods, which often suffer from limitations in scope, harsh reaction conditions, or poor regioselectivity.
This guide provides an in-depth exploration of modern synthetic strategies that overcome these challenges. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for the synthesis of novel indazole-based compounds. We will cover transition-metal-catalyzed C-H functionalization, multicomponent reactions, and innovative technologies like flow chemistry and electrochemistry, which are revolutionizing the construction of these vital heterocycles.[4][10][11]
Strategic Approaches to Indazole Ring Construction
The synthesis of the indazole core primarily involves the strategic formation of the crucial N-N bond and subsequent cyclization. The choice of synthetic route is dictated by the desired substitution pattern (particularly N1 vs. N2 functionalization), the availability of starting materials, and the required tolerance of various functional groups.
Transition Metal-Catalyzed Intramolecular C-H Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for heterocycle synthesis. By avoiding the need for pre-functionalized starting materials, these methods offer more convergent and efficient pathways to complex molecules.
This method provides a highly efficient, one-step route to N-aryl-2H-indazoles. The reaction proceeds via a formal [4+1] annulation, where the azobenzene acts as a four-atom component and the aldehyde provides the fifth carbon atom for the indazole ring.[12]
Mechanistic Rationale: The reaction is initiated by the ortho C-H activation of the azobenzene, directed by the azo functional group, which coordinates to the Rh(III) catalyst. This is followed by the insertion of the aldehyde into the Rh-C bond to form an alcohol intermediate. Subsequent intramolecular nucleophilic attack by the distal nitrogen of the azo group, followed by dehydration and aromatization, yields the final 2H-indazole product.[12] The use of a Cp*Rh(III) catalyst is critical for its ability to facilitate the C-H activation step.
Diagram: Rh(III)-Catalyzed Indazole Synthesis
Caption: Rh(III)-catalyzed C-H activation pathway for N-aryl-2H-indazoles.
Experimental Protocol: Synthesis of 2,3-Diphenyl-2H-indazole [12]
-
Reaction Setup: To an oven-dried screw-cap vial, add azobenzene (0.10 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Solvent and Reagents: Add dichloroethane (DCE, 0.5 mL) followed by benzaldehyde (0.20 mmol, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2,3-diphenyl-2H-indazole.
Quantitative Data Summary
| Entry | Azobenzene Substituent (R¹) | Aldehyde (R²) | Yield (%) |
| 1 | H | Phenyl | 92 |
| 2 | 4-NO₂ | Phenyl | 62 (9:1 regioselectivity) |
| 3 | H | 4-MeO-Phenyl | 85 |
| 4 | H | Butyraldehyde | 78 |
Data adapted from Douglas et al. (2011).[12]
This method provides an effective route to 1H-indazoles, particularly those with diverse substituents at the 3-position, which can be challenging to synthesize via other C-H amination approaches.[13]
Mechanistic Rationale: The reaction is believed to proceed via a Single Electron Transfer (SET) mechanism. The Ag(I) oxidant facilitates the intramolecular oxidative C-N bond formation from readily accessible arylhydrazone precursors.[13] This metal-mediated approach offers a complementary strategy to palladium-catalyzed methods.
Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole [13]
-
Reaction Setup: In a sealed tube, combine the starting arylhydrazone (0.3 mmol), Cu(OAc)₂ (0.5 equiv), and AgNTf₂ (3.0 equiv).
-
Solvent: Add 1,2-dichloroethane (1.0 mL).
-
Reaction Conditions: Heat the mixture at 80 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product via flash chromatography to yield the 3-phenyl-1H-indazole.
The Davis-Beirut Reaction: A Versatile N-N Bond Formation
The Davis-Beirut reaction is a classic, yet powerful, method for synthesizing 2H-indazoles and their derivatives from o-nitrobenzylamines or related precursors.[14][15] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic heavy metals.[14] The reaction can be performed under both basic and acidic conditions, proceeding through a key o-nitroso intermediate.[16]
Mechanistic Rationale (Base-Catalyzed): Under basic conditions, an N-substituted 2-nitrobenzylamine is deprotonated at the benzylic position to form a carbanion. This carbanion then attacks one of the oxygen atoms of the nitro group, initiating a rearrangement. Subsequent dehydration and cyclization via nucleophilic attack of the amine nitrogen onto the newly formed nitroso group generates the 2H-indazole ring.[14][16]
Diagram: Davis-Beirut Reaction Mechanism
Caption: Base-catalyzed Davis-Beirut reaction pathway via a nitroso intermediate.
Experimental Protocol: Synthesis of a 2-Substituted-2H-indazole [17]
-
Precursor Synthesis: Synthesize the required 2-nitrobenzylamine intermediate by reacting o-nitrobenzyl bromide with the desired primary amine in a suitable solvent like THF.
-
Reaction Setup: Dissolve the purified 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a solution of 5% potassium hydroxide (KOH) in the same alcoholic solvent.
-
Reaction Conditions: Heat the mixture at 60 °C for approximately 6 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Multicomponent Reactions (MCRs): A Strategy for Rapid Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued in medicinal chemistry for their efficiency and ability to generate libraries of complex molecules.[18][19][20]
Rationale: This metal-free, domino reaction between a 3-aminoindazole, an aryl aldehyde, and an acetophenone derivative provides a regioselective route to pyrimido[1,2-b]indazole analogues.[18] The process is initiated by a base-catalyzed aldol reaction between the aldehyde and ketone, followed by Michael addition of the 3-aminoindazole and subsequent cyclization and dehydration to yield the fused heterocyclic system.
Experimental Protocol: Synthesis of 2,4-Diphenylpyrimido[1,2-b]indazole [18]
-
Reaction Setup: To a solution of 3-aminoindazole (1 mmol) in DMF (5 mL), add acetophenone (1 mmol) and benzaldehyde (1 mmol).
-
Base: Add powdered potassium hydroxide (KOH) (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 8 hours. Monitor progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrimido[1,2-b]indazole.
Quantitative Data Summary for Pyrimido[1,2-b]indazole Synthesis
| Entry | Aldehyde (Ar¹) | Acetophenone (Ar²) | Yield (%) |
| 1 | Phenyl | Phenyl | 92 |
| 2 | 4-Cl-Phenyl | Phenyl | 89 |
| 3 | 4-MeO-Phenyl | Phenyl | 94 |
| 4 | Phenyl | 4-Br-Phenyl | 85 |
Data adapted from Kamal et al. (2015).[18]
Advanced Technologies in Indazole Synthesis
Modern synthetic chemistry is increasingly adopting advanced technologies to improve safety, scalability, and sustainability.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates and exothermic reactions.[10][21][22] This technology is particularly well-suited for synthesizing indazoles at elevated temperatures and pressures.[10]
Diagram: Flow Chemistry Workflow for Indazole Synthesis
Caption: A generalized workflow for indazole synthesis using a flow reactor.
Protocol: General Flow Synthesis of 1H-Indazoles [10]
-
Solution Preparation:
-
Solution A: Dissolve the starting aldehyde (e.g., benzaldehyde, 1.0 mmol) in dimethylacetamide (DMA, 2 mL).
-
Solution B: Dissolve the hydrazine (e.g., methylhydrazine, 1.2 mmol) and a base (e.g., DIPEA, 1.05 mmol) in DMA (2 mL).
-
-
System Setup:
-
Use a commercial flow reactor system (e.g., Vapourtec R4) equipped with two syringe pumps, a T-mixer, a stainless steel reactor coil (e.g., 10 mL), and a back pressure regulator (BPR, set to 250 psi).
-
Set the reactor temperature to 150-250 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.167 mL/min each for a total flow rate of 0.334 mL/min) into the T-mixer.
-
The combined stream flows through the heated reactor coil.
-
-
Collection and Purification:
-
Collect the output from the BPR.
-
Concentrate the collected solution under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired indazole product.
-
Electrosynthesis offers a sustainable alternative to conventional methods by using electricity, a traceless reagent, to drive chemical transformations. This approach can minimize the use of hazardous chemical oxidants and reductants.[11][23] Recent studies have demonstrated the selective electrochemical synthesis of 1H-indazoles and their N-oxides, where the reaction outcome can be controlled by the choice of cathode material.[11]
Rationale: Using a reticulated vitreous carbon cathode allows for the selective synthesis of 1H-indazole N-oxides. Switching to a zinc cathode can facilitate subsequent deoxygenation to the corresponding 1H-indazoles. The reaction likely proceeds through a radical pathway involving iminoxyl radicals.[11] This strategy is attractive for its broad substrate scope and potential for late-stage functionalization of bioactive molecules.[11][23]
Conclusion and Future Outlook
The synthesis of novel indazole-based compounds has been significantly advanced by the development of modern synthetic methodologies. Transition-metal catalysis, particularly involving rhodium and palladium, has enabled efficient and regioselective C-H functionalization, providing direct access to complex indazoles.[3][12] Concurrently, classic methods like the Davis-Beirut reaction continue to offer robust and scalable routes, while multicomponent reactions provide an unparalleled platform for generating chemical diversity.[16][18]
The future of indazole synthesis will likely be shaped by the principles of green and sustainable chemistry.[17] Technologies such as flow chemistry, photocatalysis, and electrochemistry are poised to become mainstream tools, offering safer, more efficient, and environmentally benign alternatives to traditional batch processes.[10][23][24][25] As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated catalytic systems and one-pot procedures, further accelerating the discovery of new indazole-based therapeutics to address pressing medical needs.
References
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Zhang, F., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Wheeler, R. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]
-
Anonymous. (2023). Electrochemical Synthesis of 1H-Indazole N-Oxides and Their Divergent C-H Functionalizations. PubMed. [Link]
-
Anonymous. (2024). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. [Link]
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Douglas, C. J., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. [Link]
-
Anonymous. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. [Link]
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Anonymous. Indazole synthesis. Organic Chemistry Portal. [Link]
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Yadav, D., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. [Link]
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Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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Anonymous. (2024). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Bentham Science. [Link]
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Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
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Abu-Awwad, F., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH. [Link]
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Kamal, A., et al. (2015). A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies. PMC - NIH. [Link]
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Wang, Y., et al. Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Anonymous. (2025). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. ResearchGate. [Link]
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Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [Link]
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Anonymous. Davis–Beirut reaction. Wikipedia. [Link]
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Anonymous. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]
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Anonymous. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
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Reddy, G. S., et al. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. PubMed. [Link]
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Anonymous. (2024). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
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Reddy, G. S., et al. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. ACS Publications. [Link]
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Anonymous. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
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Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. RSC Publishing. [Link]
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Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Chemistry Portal. [Link]
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Huang, B. (2025). Photo- and Electro-chemical Strategies for Indazole Synthesis. ResearchGate. [Link]
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Anonymous. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
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Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing). [Link]
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Wheeler, R. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Sci-Hub. [Link]
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Wheeler, R. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]
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Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
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Anonymous. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
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El-Dakdouki, M. H., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. ACS Publications. [Link]
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Anonymous. (2025). Multicomponent reaction synthesis and evaluation of novel 3,4-dihydropyrazine[1,2-b]Indazole-1(2H)-one derivatives as inhibitors of pyroptosis and inflammation. PubMed. [Link]
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Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed. [Link]
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Anonymous. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
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Anonymous. (2025). Synthesis of Indazole-N-oxides via the 1,7-Electrocyclization of Azomethine Ylides. ResearchGate. [Link]
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Anonymous. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
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Anonymous. (2020). Versatile imidazole synthesis via multicomponent reaction approach. Scilit. [Link]
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Shi, F., et al. (2012). Synthesis of pyrido[1,2-b]indazoles via aryne [3 + 2] cycloaddition with N-tosylpyridinium imides. PubMed. [Link]
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Anonymous. (2016). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
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Shi, F., et al. (2012). Synthesis of Pyrido[1,2-b]indazoles via Aryne [3 + 2] Cycloaddition with N-Tosylpyridinium Imides. ACS Publications. [Link]
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"Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in fragment-based drug discovery"
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate in Fragment-Based Drug Discovery
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a high-value fragment in drug discovery campaigns. The protocols and insights described herein are synthesized from established biophysical principles and medicinal chemistry strategies to maximize the potential of this versatile chemical scaffold.
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, due to their simplicity, can form highly efficient and specific interactions with a biological target.[1][2] These initial low-affinity hits are then optimized into potent drug candidates through structure-guided medicinal chemistry.[1][3]
Within this paradigm, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[4][5][6][7] Its rigid, bicyclic aromatic nature and capacity for hydrogen bonding interactions make it an ideal anchor for binding to protein targets, particularly kinases.[6] Numerous indazole-containing compounds have entered clinical trials for a wide range of diseases, underscoring the therapeutic relevance of this core.[4][5]
This compound is a particularly strategic fragment for FBDD campaigns for several key reasons:
-
Dual-Function Bromine Atom: The bromine atom serves two critical purposes. Firstly, its anomalous scattering properties make it an invaluable tool for X-ray crystallography, helping to unambiguously determine the fragment's binding pose even with weak electron density.[8][9][10][11] Secondly, it provides a well-defined synthetic vector for rapid chemical elaboration, allowing chemists to "grow" the fragment into more potent and selective leads.[12][13]
-
Favorable Physicochemical Properties: The fragment adheres to the "Rule of Three," a common guideline for selecting fragments with optimal properties for screening and subsequent optimization.
-
Versatile Core: The indazole core itself is a known bioisostere of indole and can engage in various non-covalent interactions within protein binding sites.[7]
This guide will detail the properties of this fragment and provide robust, field-proven protocols for its application in a typical FBDD workflow.
Fragment Profile: this compound
A thorough understanding of the fragment's properties is essential for designing effective experiments and interpreting results.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 72207408 (example, may vary) | PubChem[14] |
| Molecular Formula | C10H9BrN2O2 | PubChem[14] |
| Molecular Weight | 269.10 g/mol | PubChem[14] |
| Calculated LogP | 1.8 - 2.2 (estimate) | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | - |
| Purity | >98% (recommended) | Sigma-Aldrich |
| Solubility | >10 mM in DMSO (required for screening) | - |
| Appearance | Solid | Sigma-Aldrich |
Handling and Storage:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Store at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Stability: The compound is generally stable. However, assess its stability in aqueous assay buffers over the time course of the experiment to rule out degradation artifacts.
-
Safety: Handle with standard laboratory precautions, including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling information.
FBDD Workflow: From Hit Identification to Lead Generation
The following diagram illustrates a typical FBDD cascade utilizing our fragment of interest. The process is designed to be iterative, with structural biology insights guiding each step of chemical optimization.
Sources
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. This compound | C10H9BrN2O2 | CID 72207408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3][1] However, the synthesis of this specific derivative presents several challenges, primarily related to regioselectivity during bromination and N-methylation, as well as potential side reactions that can significantly lower the overall yield.
This guide will address these challenges by providing a logical, cause-and-effect-based approach to troubleshooting.
Visualizing the Synthetic Pathway
Caption: General synthetic pathway to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing detailed explanations and actionable solutions.
Problem 1: Low Yield in the N-Methylation Step
Symptom: After reacting Methyl 1H-indazole-3-carboxylate with a methylating agent, you observe a low yield of the desired N-1 methylated product and the presence of the N-2 methylated isomer.
Root Cause Analysis: The N-alkylation of indazoles can occur at either the N-1 or N-2 position, and the regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.[4] The formation of the N-2 isomer is a common side reaction that reduces the yield of the desired product.
Solution Workflow:
Caption: Troubleshooting workflow for low yield in N-methylation.
Detailed Protocol for Optimized N-Methylation:
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH) | Promotes high N-1 regioselectivity.[4] |
| Solvent | Tetrahydrofuran (THF) | An effective solvent for NaH-mediated reactions that favors N-1 alkylation.[4] |
| Methylating Agent | Methyl iodide (CH₃I) | A reactive electrophile for this transformation.[5] |
| Temperature | 0 °C to room temperature | Allows for controlled deprotonation and subsequent methylation. |
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in dry THF at 0 °C, add a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq.) in dry THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Poor Regioselectivity during Bromination
Symptom: During the bromination of Methyl 1-methyl-1H-indazole-3-carboxylate, you obtain a mixture of brominated products, including bromination at undesired positions on the benzene ring.
Root Cause Analysis: The indazole ring is an electron-rich system, and electrophilic aromatic substitution (bromination) can occur at multiple positions. The directing effects of the existing substituents (the pyrazole ring and the ester group) influence the position of bromination. The desired 4-bromo product requires careful selection of the brominating agent and reaction conditions to achieve high regioselectivity.
Solution:
The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles.
Recommended Bromination Protocol:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, often leading to higher selectivity compared to Br₂. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) | Common solvents for NBS bromination that are relatively inert under the reaction conditions. |
| Temperature | Room temperature | Mild conditions that can help to control the selectivity of the reaction. |
Step-by-Step Protocol:
-
Dissolve Methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound.
Problem 3: Incomplete Reaction or Low Conversion
Symptom: After the recommended reaction time, a significant amount of starting material remains.
Root Cause Analysis: Incomplete reactions can be due to several factors, including insufficient reagent stoichiometry, poor reagent quality, inadequate reaction time, or suboptimal temperature.
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality:
-
Ensure the accurate measurement of all reagents.
-
Verify the purity and activity of the reagents, especially the base (e.g., NaH) and the brominating agent (e.g., NBS), which can degrade over time.
-
-
Reaction Time and Temperature:
-
If the reaction is sluggish at room temperature, consider gentle heating. For example, the N-methylation reaction might benefit from warming to 50°C.[5]
-
Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time.
-
-
Solvent Purity:
-
Ensure that anhydrous solvents are used where necessary, particularly for reactions involving strong bases like NaH. The presence of water can quench the base and inhibit the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and practical starting material is 1H-indazole-3-carboxylic acid.[6] This can be esterified to Methyl 1H-indazole-3-carboxylate, which then undergoes N-methylation and bromination.
Q2: Are there alternative methods for the N-methylation step?
Yes, besides methyl iodide, other methylating agents like dimethyl sulfate can be used.[7] The choice of base and solvent system remains crucial for controlling the N-1/N-2 regioselectivity.[4]
Q3: Can the order of the N-methylation and bromination steps be reversed?
While it is possible to brominate first and then N-methylate, performing the N-methylation first is generally preferred. The methyl group at the N-1 position can help to direct the bromination to the desired C-4 position and can simplify the purification of the final product.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity and purity.
Q5: What are some common impurities, and how can they be removed?
Common impurities include the N-2 methylated isomer and over-brominated or regioisomeric bromination byproducts. Purification by column chromatography on silica gel is typically effective for removing these impurities. The choice of eluent system will depend on the polarity of the components in the mixture.
IV. References
-
Benchchem. (n.d.). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives.
-
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701.
-
PMC - NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.
-
Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
CRO SPLENDID LAB. (n.d.). Methyl 4-Bromo-1H-indazole-3-carboxylate.
-
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-1H-indazole-3-carboxylate | 1190322-47-4.
-
BLDpharm. (n.d.). N/A|Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate.
-
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
-
CymitQuimica. (n.d.). Methyl 3-bromo-1H-indazole-4-carboxylate.
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
-
PMC - NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
-
RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
-
Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984.
-
PMC - NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
PMC - NIH. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
J&K Scientific. (n.d.). Methyl 3-bromo-1H-indazole-4-carboxylate | 885271-63-6.
-
BLDpharm. (n.d.). 885518-47-8|Methyl 4-bromo-1H-indazole-6-carboxylate.
-
PubChem. (n.d.). This compound | C10H9BrN2O2.
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- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Sci-Hub. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives / HETEROCYCLES, 1996 [sci-hub.se]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS: 1190322-47-4). This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for their work. We will address common challenges and provide robust, field-tested solutions in a direct question-and-answer format.
Introduction: The Importance of Purity
This compound is a solid compound with a molecular weight of 255.07 g/mol [1][2]. As a substituted indazole, it serves as a critical building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors used in oncology research[3]. The purity of this intermediate is paramount, as seemingly minor impurities, such as regioisomers or unreacted starting materials, can lead to failed downstream reactions, complex final product purification, and inaccurate biological data. This guide provides the expertise to troubleshoot and overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The two most reliable and widely applicable methods are silica gel column chromatography and recrystallization. For routine purification to >98% purity, silica gel chromatography is the method of choice due to its high resolving power. Recrystallization is an excellent secondary step for further polishing or for large-scale purification where chromatography may be less practical[4]. For instances requiring ultra-high purity (>99.5%) or for separating very challenging impurities like N1/N2 isomers, preparative High-Performance Liquid Chromatography (HPLC) is recommended[5][6].
Q2: What are the most likely impurities I should expect in my crude product?
A2: The impurity profile depends heavily on the synthetic route. However, based on common indazole synthesis protocols, you should anticipate:
-
Unreacted Starting Materials: Such as the corresponding N-H indazole precursor, Methyl 4-bromo-1H-indazole-3-carboxylate[7].
-
The N2-Methyl Isomer: Methylation of the indazole nitrogen can occur at either the N1 or N2 position. The N2-methylated regioisomer (Methyl 4-bromo-2-methyl-1H-indazole-3-carboxylate) is often the most significant and difficult-to-remove impurity due to its very similar polarity.
-
Reagents and Byproducts: Residual brominating agents (e.g., N-Bromosuccinimide) or methylation agents and their byproducts[8].
-
Di-brominated Species: If the bromination step was not perfectly controlled, minor amounts of di-brominated indazoles could be present.
Q3: My crude material is a dark, oily residue. Should I attempt direct purification?
A3: It is highly advisable to perform a workup and pre-purification step. Dark oils often indicate the presence of polymeric byproducts or residual acidic/basic reagents. Before column chromatography, dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane, wash with a saturated aqueous sodium bicarbonate solution and then brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure[4]. This will often yield a solid or a more manageable crude material and will significantly improve the success of the subsequent chromatographic purification by preventing streaking and irreversible adsorption on the silica gel.
Troubleshooting Guide: Column Chromatography
This is the most common purification technique. Below are solutions to specific issues you may encounter.
Q4: My compound and a key impurity are co-eluting or have very close Rf values on the TLC plate. How can I improve separation?
A4: This is a classic selectivity problem. The causality is that your chosen solvent system is not adequately differentiating between the polarities of your product and the impurity.
-
Systematic Solvent Screening: The standard ethyl acetate/hexane system is a good starting point. If separation is poor, you must systematically alter the eluent composition. Create a table of different solvent systems and test them by TLC.
-
Change Solvent Class: If modifying the ratio of a hexane/ethyl acetate system fails, change the nature of the solvents. For example, substitute ethyl acetate with acetone (a hydrogen bond acceptor) or dichloromethane (a different dipole moment). A ternary system, such as hexane/dichloromethane/ethyl acetate, can sometimes provide the unique selectivity needed.
-
Consider an Alternative Stationary Phase: While silica is standard, for particularly stubborn separations, switching to alumina (basic or neutral) could alter the elution order and improve separation, as different interaction mechanisms will be at play[9].
| Solvent System (Test) | Polarity Index | Rationale for Use |
| Hexane / Ethyl Acetate | Variable | Standard system, good for general purpose separation. |
| Hexane / Dichloromethane | Low to Medium | Good for less polar compounds, offers different selectivity. |
| Hexane / Acetone | Medium to High | Acetone provides strong hydrogen bond accepting character. |
| Toluene / Ethyl Acetate | Medium | The aromatic solvent can introduce π-π interactions, altering selectivity. |
Q5: My product is eluting from the column as a very broad band, resulting in many mixed fractions and low yield. What went wrong?
A5: Broad bands are typically caused by poor technique during column packing or sample loading.
-
Cause - Improper Column Packing: Air gaps or channels in the silica bed will cause an uneven solvent front, leading to band broadening.
-
Solution: Always pack your column using the "slurry method." Prepare a homogenous slurry of silica gel in your initial, low-polarity eluent. Pour it into the column in one continuous motion and use gentle pressure or tapping to create a stable, uniform bed.
-
-
Cause - Overloading: The amount of crude material exceeds the resolving capacity of the column.
-
Solution: A general rule of thumb is to load no more than 1g of crude material for every 30-50g of silica gel for difficult separations. For easier separations, a 1:20 ratio may suffice.
-
-
Cause - Poor Sample Solubility: If the sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it will slowly leach into the mobile phase, causing severe tailing.
-
Solution: Use the "dry loading" method. Dissolve your crude material in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This ensures a tight, concentrated starting band.
-
Q6: I am trying to separate the N1 and N2 methylated isomers, but they are inseparable by standard column chromatography. What is the expert-level approach?
A6: This is the most common and challenging separation for this class of compounds. The isomers often have nearly identical polarities.
-
High-Resolution Chromatography: You need to maximize the number of theoretical plates in your column. Use a longer, narrower column and a very shallow solvent gradient (e.g., starting at 5% ethyl acetate/hexane and increasing by only 0.5-1% per column volume). This is tedious but can be effective.
-
Preparative HPLC: This is the definitive method. A reverse-phase C18 column is typically effective for separating indazole isomers[3][5].
-
Justification: The separation mechanism in RP-HPLC relies on subtle differences in hydrophobicity, which are often more pronounced between N1 and N2 isomers than their differences in polarity on silica gel.
-
Starting Conditions: A gradient of acetonitrile in water with 0.1% formic acid is a standard starting point for method development[6]. The formic acid helps to ensure sharp peak shapes.
-
Workflow for Purification Method Selection
Troubleshooting Guide: Recrystallization
Q7: I have tried to recrystallize my product from an ethyl acetate/heptane mixture as suggested in the literature, but it "oiled out." What should I do?[4]
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or significant impurities are depressing the melting point.
-
Reduce the Rate of Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a More Dilute Solution: Add more of the hot solvent (ethyl acetate in this case) to ensure the compound does not become supersaturated until the solution has cooled significantly. You can always evaporate the excess solvent later if crystallization does not occur.
-
Change the Solvent System: The boiling point of your solvent system might be too high. Try a solvent pair with a lower boiling point, such as dichloromethane/hexane or acetone/water (if your compound is stable in water).
-
Induce Crystallization: If the solution becomes cloudy or oily, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a single, pure seed crystal can also initiate crystallization.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography (Gradient Elution)
-
Preparation: Prepare a slurry of silica gel (e.g., 100g) in 5% ethyl acetate in hexane. Pour this into a glass column and allow it to pack under gravity or with gentle air pressure.
-
Sample Loading (Dry Method): Dissolve your crude product (e.g., 2g) in ~10 mL of dichloromethane. Add ~5g of silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Gently add a thin layer of sand to protect the surface.
-
Elution: Begin eluting with 5% ethyl acetate/hexane, collecting fractions. Monitor the elution by TLC. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute your target compound. The N2-isomer, if present, will likely elute very close to the desired N1-product.
-
Analysis and Isolation: Analyze all fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization from a Binary Solvent System
-
Solvent Selection: An ethyl acetate/heptane or ethyl acetate/hexane system is a good starting point[4].
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (ethyl acetate) required to dissolve the solid at reflux temperature.
-
Precipitation: While the solution is still hot, slowly add the less soluble "anti-solvent" (heptane or hexane) dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of the soluble solvent (ethyl acetate) to redissolve the cloudiness.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Troubleshooting Flowchart for Column Chromatography
References
- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- Sigma-Aldrich.
- CRO SPLENDID LAB.
- Benchchem. Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
- Benchchem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Royal Society of Chemistry. (2021).
- Sigma-Aldrich.
- LabSolutions.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)
- Google Patents.
- International Union of Crystallography. (2021).
- Der Pharma Chemica. (2014).
Sources
- 1. splendidlab.in [splendidlab.in]
- 2. labsolu.ca [labsolu.ca]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 9. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of the N2-methylated isomer. How can I improve the regioselectivity for the desired N1-methylated product?
Answer:
The formation of a mixture of N1 and N2-alkylated indazoles is a common challenge in indazole chemistry.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often favored under kinetic control.[2]
Root Causes and Solutions:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective in promoting N1-alkylation of indazoles, particularly those with electron-withdrawing substituents at the C3 position, such as the methyl carboxylate in your target molecule.[1][3] The sodium cation is thought to chelate with the N2 nitrogen and the oxygen of the C3-carboxylate, sterically hindering N2-alkylation and directing the methylating agent to the N1 position.[1][3]
-
Recommendation: If you are not already, switch to using NaH as the base in anhydrous THF. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base.
-
-
Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can favor the formation of the thermodynamically more stable N1-isomer.[1] However, excessively high temperatures can lead to other side reactions.
-
Recommendation: After the initial deprotonation at room temperature, consider gently heating the reaction mixture to 40-50 °C after the addition of the methylating agent. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature and time.
-
-
Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. The choice of methylating agent can sometimes influence the N1/N2 ratio.[2]
-
Recommendation: If issues persist, consider a trial reaction with dimethyl sulfate as the methylating agent, while maintaining the optimized base and solvent conditions.
-
Experimental Protocol for Enhanced N1-Selectivity:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion can be due to several factors, primarily related to the activity of the base and the purity of the reagents and solvent.
Root Causes and Solutions:
-
Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture.
-
Recommendation: Use a fresh bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
-
-
Wet Solvent or Reagents: Any moisture in the THF or on the starting material will quench the sodium hydride, leading to incomplete deprotonation of the indazole.
-
Recommendation: Use freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone) or use a high-purity anhydrous solvent from a sealed bottle. Ensure your starting material is dry.
-
-
Insufficient Amount of Base or Methylating Agent: Using an insufficient stoichiometric amount of the base or methylating agent will naturally lead to incomplete reaction.
-
Recommendation: Double-check your calculations and ensure you are using at least 1.1 to 1.2 equivalents of both the base and the methylating agent.
-
Question 3: During purification, I am struggling to separate the N1 and N2 isomers. Are there any tips for better separation?
Answer:
The N1 and N2 isomers of methylated indazoles can often have very similar polarities, making their separation by column chromatography challenging.
Root Causes and Solutions:
-
Inappropriate Solvent System: The choice of eluent for column chromatography is crucial for achieving good separation.
-
Recommendation: A systematic approach to finding a suitable solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Running multiple small-scale TLCs with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) can help identify the optimal conditions for separation on a larger scale. Sometimes, a small percentage of a third solvent, like triethylamine (if the compounds are basic) or acetic acid (if they are acidic), can improve peak shape and resolution.
-
-
Overloading the Column: Loading too much crude product onto the column will result in poor separation.
-
Recommendation: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With an optimized protocol focusing on N1-selectivity, yields for the N-methylation of indazoles can be quite high, often exceeding 80-90%.[1] However, the final isolated yield will depend on the efficiency of the purification steps.
Q2: Are there any other potential side reactions I should be aware of?
A2: Besides the formation of the N2-isomer, other less common side reactions could include:
-
Hydrolysis of the ester: If there is water present during workup, especially under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Decarboxylation: While less likely under these conditions, heating indazole-3-carboxylic acids can lead to decarboxylation.[4] This is more of a concern if the ester is first hydrolyzed.
Q3: How can I confirm the identity and regiochemistry of my final product?
A3: The most definitive methods for confirming the structure and distinguishing between the N1 and N2 isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography. In ¹H NMR, the chemical shift of the N-methyl group and the protons on the indazole ring will be different for the two isomers. Comparing the obtained spectra with literature data for similar compounds can aid in the assignment.
Visualizing the Reaction Pathway
The following diagram illustrates the desired N1-methylation pathway and the competing N2-methylation side reaction.
Caption: N1 vs. N2 methylation pathways.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Promotes high N1-selectivity through chelation.[1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with NaH and favors the desired chelation.[1] |
| Temperature | 0 °C to 50 °C | Initial deprotonation at lower temperature, followed by gentle heating to favor the thermodynamic product.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents deactivation of the highly reactive base. |
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025).
- Overcoming regioselectivity issues in indazole synthesis. (n.d.). BenchChem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
Sources
Technical Support Center: Optimization of Coupling Reaction Conditions for Brominated Indazoles
Welcome to the technical support center for the optimization of coupling reactions involving brominated indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you in your experimental endeavors. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a deeper understanding and more robust results.
Section 1: Troubleshooting Guide for Common Coupling Reactions
Cross-coupling reactions are pivotal in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. However, the unique electronic properties of the indazole ring system can present specific challenges. This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with brominated indazoles.
Suzuki-Miyaura Coupling: Low Yield and Stalled Reactions
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[1][2] However, researchers often face issues with low product yield or incomplete conversion of the starting material.
Question: My Suzuki-Miyaura reaction with a C7-bromo-4-substituted-1H-indazole is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings of brominated indazoles can often be traced back to suboptimal catalyst, base, or solvent systems. The electronic nature of the indazole ring and any substituents can significantly influence the reactivity.
A common starting point for optimization is a systematic screening of reaction parameters. For instance, a study on the C7-arylation of 4-substituted NH-free indazoles found that initial conditions using PdCl₂(PPh₃)₂ with K₂CO₃ or Cs₂CO₃ in DMF at reflux failed to produce the desired product.[3][4] This highlights the importance of catalyst and base selection.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Initial Choice: If you are observing low to no conversion, consider switching your palladium source and ligand. While PdCl₂(dppf)·DCM is a robust catalyst for many Suzuki couplings,[1] other systems might be more effective for your specific substrate.
-
Alternative Catalysts: For challenging couplings, more electron-rich and sterically hindered phosphine ligands, such as those developed by the Buchwald group, can accelerate the oxidative addition step, which is often rate-limiting, especially with electron-rich aryl bromides.[5] Consider screening catalysts like Pd(PPh₃)₄ or employing pre-catalysts.[3]
-
-
Base Selection:
-
The choice of base is critical and its effect can be substrate-dependent. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly if the boronic acid is less reactive.[1][5]
-
It's worth noting that for anhydrous couplings using K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[5]
-
-
Solvent System:
-
Solubility of all components is paramount for a successful reaction.[6] If your starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete.
-
A mixture of solvents can be highly effective. For the C7-arylation mentioned earlier, a solvent system of dioxane/EtOH/H₂O (3/1.5/0.5) proved to be optimal.[4] This combination helps to dissolve both the organic and inorganic reagents.
-
-
Temperature and Reaction Time:
-
Ensure the reaction is running at an appropriate temperature. For many Suzuki couplings, temperatures between 80-110 °C are typical. Microwave irradiation can sometimes improve yields and reduce reaction times.[4][7]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the product or catalyst.
-
Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination: Competing N1 vs. N2 Arylation and Low Reactivity
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but with indazoles, regioselectivity can be a significant hurdle.[8] The indazole anion is mesomeric, leading to potential arylation at both N1 and N2 positions.[9]
Question: I am attempting a Buchwald-Hartwig amination on a 5-bromoindazole and obtaining a mixture of N1 and N2 arylated products. How can I control the regioselectivity?
Answer: Achieving regioselectivity in the N-arylation of indazoles is a common challenge. The outcome is often dictated by a delicate balance of steric and electronic factors, as well as the reaction conditions.
Strategies for Controlling Regioselectivity:
-
Protecting Groups: The most straightforward approach is to use a protecting group on one of the nitrogen atoms. However, the protection of indazoles can itself be unselective under strongly basic conditions.[10][11] Mildly acidic conditions tend to favor N2 protection, while thermodynamic conditions can lead to N1 protection.[10][11]
-
Copper Catalysis: Copper-catalyzed N-arylation often shows different regioselectivity compared to palladium-catalyzed reactions.[12][13] In some cases, copper catalysts can provide excellent selectivity for the N2 position.[12] This is attributed to a different reaction mechanism where the oxidation of the copper(I) catalyst can be the rate-determining step.[12]
-
Ligand and Solvent Effects: The choice of ligand and solvent can influence the N1:N2 ratio. For instance, in copper-catalyzed reactions, diamine ligands have been shown to be effective.[14][15] The polarity of the solvent can also play a role, with polar solvents sometimes favoring one isomer over the other.[16]
Question: My Buchwald-Hartwig amination is very slow, and I'm observing significant starting material even after prolonged heating. What should I try?
Answer: Slow Buchwald-Hartwig aminations are often due to issues with catalyst activation, the choice of base, or the reactivity of the aryl bromide.
Troubleshooting Steps for Slow Reactions:
-
Catalyst System:
-
Pre-catalysts: Using a pre-formed palladium catalyst can lead to more reliable formation of the active catalytic species compared to using Pd(OAc)₂.[17]
-
Ligand Choice: The ligand is crucial. For less reactive aryl bromides, sterically hindered and electron-rich ligands are generally preferred as they promote the oxidative addition step.[18]
-
-
Base Selection:
-
Solvent:
-
Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[17] Ensure your solvent is properly dried and degassed to prevent catalyst deactivation.
-
Heck Reaction: The Problem of Dehalogenation
A significant side reaction in the Heck coupling of brominated indazoles is dehalogenation, leading to the formation of the corresponding debrominated indazole.[20][21]
Question: In my Heck reaction of a 3-bromoindazole with an acrylate, I am observing a significant amount of the debrominated indazole as a byproduct. How can I suppress this side reaction?
Answer: Dehalogenation is a common issue in Heck reactions, particularly with electron-rich or heteroaromatic halides. This side reaction is thought to occur via the formation of a palladium hydride species.
Strategies to Minimize Dehalogenation:
-
Additives: The addition of certain salts can significantly suppress dehalogenation. Tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) have been shown to be effective in the Heck coupling of 3-bromoindazoles.[22][23] These additives are believed to stabilize the active Pd(0) species and may also act as grinding auxiliaries in mechanochemical reactions.[23]
-
Base Selection: The choice of base can influence the extent of dehalogenation. Organic bases like triethylamine (TEA) are commonly used.[21] In some cases, weaker bases may be beneficial.
-
Mechanochemistry: High-speed ball-milling has been successfully employed for the chemoselective Heck coupling of 3-bromoindazoles, offering an alternative to traditional solvent-based methods and in some cases, improved selectivity.[20][22]
Sonogashira Coupling: Lack of Reactivity at the C3 Position
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. However, with NH-free indazoles, direct coupling at the C3 position can be challenging.
Question: I am trying to perform a Sonogashira coupling on a 3-iodo-1H-indazole, but the reaction is not proceeding. What is the problem?
Answer: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle of the Sonogashira reaction.
Solution:
-
N-Protection: It is often necessary to protect the indazole nitrogen before performing the Sonogashira coupling.[24] Common protecting groups include Boc, THP, or a simple alkyl group. Once the coupling is complete, the protecting group can be removed if desired.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on the bromoindazole ring is generally more reactive in cross-coupling reactions?
A1: The reactivity of a bromo-substituted indazole depends on the position of the bromine atom and the presence of other substituents. Generally, halogens at the C3 position are highly susceptible to substitution. However, the electronic properties of other substituents on the ring can influence the reactivity of other positions, such as C7.[3]
Q2: My starting material is poorly soluble in common coupling reaction solvents. What can I do?
A2: Poor solubility is a frequent cause of failed reactions.[6][18]
-
Solvent Screening: Try a range of solvents with different polarities, such as DMF, NMP, or mixtures like dioxane/water.
-
Modify the Substrate: If possible, modify your substrate to improve its solubility. For example, introducing longer alkyl chains can increase solubility in less polar solvents.[6]
Q3: I am observing decomposition of my product under the reaction conditions. What are the likely causes?
A3: Product decomposition can be caused by excessive heat, prolonged reaction times, or incompatibility with the base.
-
Lower the Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Weaker Base: If your product is base-sensitive, consider screening weaker bases such as K₃PO₄ or K₂CO₃.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure of the product to the reaction conditions.
Q4: How do I choose the best palladium catalyst and ligand for my specific brominated indazole?
A4: While there are some general guidelines, the optimal catalyst-ligand combination is often substrate-dependent and requires empirical screening.
-
Electron-Rich vs. Electron-Poor Indazoles: For electron-rich brominated indazoles, ligands that are more electron-donating and sterically hindered can facilitate the oxidative addition step.[5]
-
Steric Hindrance: If your indazole or coupling partner is sterically bulky, a ligand with a larger bite angle might be beneficial.
-
Literature Precedent: Always start by reviewing the literature for similar substrates. This can provide a good starting point for your own optimizations.
Section 3: Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling of a C7-Bromo-1H-Indazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (argon or nitrogen), add the C7-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).
-
Add the degassed solvent system (e.g., a 3:1.5:0.5 mixture of dioxane/ethanol/water) to achieve a concentration of approximately 0.1 M with respect to the bromoindazole.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Alternatively, use a microwave reactor set to the desired temperature and time (e.g., 140 °C for 30 minutes).[7]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated indazole.
-
Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Data Summary
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of a C7-Bromo-1H-Indazole [3][4]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | Reflux | 48 | Traces |
| 4 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/EtOH/H₂O | 100 | 24 | 70 |
| 5 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 70 |
This table is adapted from literature data and illustrates the importance of screening various reaction parameters.
References
-
Yu, J., Hong, Z., Yang, X., & Su, W. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786–795. [Link]
-
Yu, J., Hong, Z., Yang, X., & Su, W. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed, 14, 786–795. [Link]
-
Yu, J., Hong, Z., Yang, X., & Su, W. (2018). Optimisation of the reaction conditions for the olefination of 3-bromoindazoles.a. Beilstein Journal of Organic Chemistry, 14, 786-795. [Link]
-
Yu, J., Hong, Z., Yang, X., & Su, W. (2018). Optimisation of the reaction conditions for the olefination of 3-bromoindazoles. a. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26867-26879. [Link]
-
Effect of base, solvent, and temperature. a. ResearchGate. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Figshare. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6991-7000. [Link]
-
Al-Ostath, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters - ACS Publications. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]
-
One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. [Link]
-
Al-Ostath, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and potential degradation of this compound. Our goal is to help you anticipate and troubleshoot issues encountered during synthesis, purification, storage, and analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most chemically labile parts of the this compound molecule?
From a chemical stability perspective, the molecule has two primary points of susceptibility:
-
The Methyl Ester Group (C3 Position): This is the most significant liability. Ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (4-bromo-1-methyl-1H-indazole-3-carboxylic acid) and methanol.[1] This is a common degradation pathway for many pharmaceutical compounds and intermediates containing ester functionalities.
-
The Indazole Ring System: While generally aromatic and stable, the indazole core can be susceptible to strong oxidative conditions. Furthermore, the bromine substituent at the C4 position introduces a potential site for photolytic degradation, where UV light exposure could lead to de-bromination through a radical mechanism.
The N-methylation at the N1 position provides stability against certain reactions compared to its 1H-indazole counterpart, as it prevents tautomerization and reactions involving the N-H proton.[1][2]
FAQ 2: I'm observing a new, more polar impurity in my HPLC analysis after my sample was left in solution overnight. What is the likely identity of this degradant?
The most probable cause is the hydrolysis of the methyl ester.
Causality: The methyl ester at the 3-position is susceptible to hydrolysis, particularly if the solvent contains traces of acid or base, or is not completely anhydrous. This reaction cleaves the ester to form 4-bromo-1-methyl-1H-indazole-3-carboxylic acid. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: Spike your sample with a small amount of the suspected carboxylic acid impurity, if available. Co-elution of the peak will help confirm its identity. Alternatively, use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (M-14 Da relative to the parent).
-
Solvent pH: Check the pH of your solvent or solution. If you are using buffered mobile phases, ensure they are fresh and at the correct pH.
-
Storage Conditions: For short-term storage in solution, use a neutral, anhydrous, aprotic solvent (e.g., acetonitrile, THF) and store at low temperatures (2-8 °C) protected from light. For long-term storage, it is best to keep the compound as a dry solid.
FAQ 3: My reaction yield is consistently low, and TLC analysis shows multiple byproducts. Could this be related to compound degradation during workup?
Yes, degradation during aqueous workups or purification is a common issue.
Causality: Standard workup procedures often involve aqueous acidic or basic washes to remove unreacted reagents or catalysts. These conditions can inadvertently promote the hydrolysis of the methyl ester. For example, a basic wash with sodium bicarbonate or a mild acid wash can be sufficient to initiate degradation, especially with prolonged contact time.
Troubleshooting & Optimization:
-
Minimize Contact Time: Perform aqueous washes quickly and efficiently.
-
Use Mild Conditions: If a basic wash is necessary, consider using a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.[1] Perform the wash at low temperatures (e.g., in an ice bath) to reduce the reaction rate.
-
Avoid Protic Solvents in Chromatography: If possible, use a non-protic solvent system for column chromatography. If protic solvents like methanol are required, minimize the time the compound spends on the column.
-
Alternative Purification: Consider alternative purification methods like crystallization, which can avoid harsh conditions.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] This data is essential for developing stability-indicating analytical methods.
Question: How do I design and execute a forced degradation study for this compound?
This guide provides a systematic approach to stress testing. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[6]
Below is a diagram outlining the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
-
Preparation: To separate vials containing your compound solution (e.g., 1 mL of 1 mg/mL in acetonitrile), add an equal volume of 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.
-
Incubation: Store the vials at a controlled temperature (e.g., 60 °C). Collect time points (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.
-
Analysis: Analyze using a stability-indicating HPLC method.
-
Expected Degradant: The primary expected product is 4-bromo-1-methyl-1H-indazole-3-carboxylic acid.
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL).
-
Stressing: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%. Protect the sample from light to prevent confounding photolytic effects.[7]
-
Incubation: Store the sample at room temperature. Collect time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples directly by HPLC-UV.
-
Expected Degradants: Potential products include N-oxides or other ring-oxidized species. The indazole ring system is generally susceptible to oxidation.
| Stress Condition | Reagent/Condition | Typical Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Ester Hydrolysis |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp - 60 °C | Ester Hydrolysis (typically faster than acid) |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | N-Oxidation, Ring Opening |
| Photolytic | High-intensity UV/Vis light (ICH Q1B) | Ambient | De-bromination, Ring Rearrangement |
| Thermal (Dry Heat) | Solid compound in oven | 80 - 100 °C | General decomposition |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the principles of forced degradation.
Caption: Predicted degradation pathways of the target compound.
Disclaimer: The degradation pathways shown are predictive and based on fundamental chemical principles. The actual degradation profile must be confirmed experimentally using techniques like HPLC-MS and NMR to elucidate the structures of the degradants.[4]
References
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Scholars Research Library. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). PubMed. [Link]
-
An improved synthesis of indazole‐3‐carboxylic acid. (1989). Sci-Hub. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Methyl 4-Bromo-1H-indazole-3-carboxylate. (n.d.). CRO SPLENDID LAB. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). National Institutes of Health (NIH). [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2021). ResearchGate. [Link]
-
Forced Degradation Studies in Pharmaceutical Industry. (2023). YouTube. [Link]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting regioselectivity in indazole synthesis"
Troubleshooting Regioselectivity in Indazole Synthesis: A Guide for Researchers
Welcome to our dedicated technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding one of the most common challenges in indazole synthesis: controlling regioselectivity. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of N1 versus N2 functionalization.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during the synthesis and functionalization of indazoles.
Question 1: My indazole synthesis is yielding a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired isomer?
This is a frequent challenge, particularly in cyclization reactions that form the indazole core. The regioselectivity is often governed by a delicate interplay of electronic and steric factors in the transition state.
Underlying Causes and Mechanistic Insights:
The regioselectivity in many indazole syntheses, such as the Davis-Beirut reaction, is often dictated by the initial nucleophilic attack. The electronic nature of the substituents on the starting materials plays a crucial role. For instance, in the synthesis from 2-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, the cyclization to form the indazole ring can proceed via two competing pathways, leading to N1 and N2 products. The preferred pathway is influenced by the stability of the intermediates.
Strategic Solutions:
-
Solvent and Base Selection: The polarity of the solvent and the nature of the base can significantly influence the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can favor the formation of the N2 isomer by stabilizing charged intermediates that lead to this product.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These may favor the N1 isomer.
-
Bases: Strong, non-nucleophilic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed. The choice of base can affect the deprotonation equilibrium and, consequently, the regioselectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Group Strategy: If you are synthesizing a substituted indazole and subsequent functionalization is planned, consider a protecting group strategy. For instance, protecting the N1 position with a group that can be selectively removed later allows for unambiguous N2 functionalization, and vice versa.
Question 2: I am attempting an N-alkylation of my indazole, but I'm getting the undesired N2-alkylated product. What conditions should I modify?
N-alkylation of indazoles is notoriously sensitive to reaction conditions, often yielding a mixture of N1 and N2 alkylated products. The outcome is a classic case of kinetic versus thermodynamic control.
Mechanistic Considerations:
The indazole anion is an ambident nucleophile. Alkylation at the N1 position is generally the thermodynamically favored product due to steric reasons, while alkylation at the N2 position is often the kinetically favored product because the N2 nitrogen is typically more nucleophilic.
Troubleshooting Protocol:
-
Base and Solvent System:
-
For N1-Alkylation (Thermodynamic Control): Use a stronger base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. This ensures complete deprotonation to the indazolide anion. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can also favor the thermodynamic product.
-
For N2-Alkylation (Kinetic Control): Use a weaker base like K2CO3 or Cs2CO3 in a solvent like acetonitrile or acetone at room temperature or below. These conditions favor the kinetic product.
-
-
Nature of the Alkylating Agent:
-
Bulky Alkylating Agents: Sterically hindered alkylating agents (e.g., those with secondary or tertiary alkyl groups) will preferentially react at the less sterically hindered N1 position.
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the N1 position is considered "harder" and the N2 position "softer." While this is a generalization, it can be a useful guide.
-
Data Summary: Influence of Conditions on Indazole Alkylation
| Condition | Favored Isomer | Rationale |
| Base | ||
| NaH, KH | N1 | Strong base, favors thermodynamic control. |
| K2CO3, Cs2CO3 | N2 | Weaker base, favors kinetic control. |
| Solvent | ||
| DMF, THF | N1 | Polar aprotic, favors thermodynamic control. |
| Acetonitrile, Acetone | N2 | Less polar, favors kinetic control. |
| Temperature | ||
| Elevated (40-80 °C) | N1 | Favors thermodynamic product. |
| Room Temp or below | N2 | Favors kinetic product. |
Question 3: During a metal-catalyzed cross-coupling reaction for N-arylation, the regioselectivity is poor. What ligands and conditions are recommended for selective N1 arylation?
Metal-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) is a powerful tool for functionalizing indazoles. However, achieving high regioselectivity can be challenging.
Expert Insights:
The regioselectivity in these reactions is highly dependent on the catalyst system (metal precursor and ligand) and the reaction conditions. The coordination of the indazole to the metal center is a key step that dictates the outcome.
Recommended Protocols for N1-Arylation:
-
Copper-Catalyzed Ullmann Condensation: This classic method often provides good selectivity for N1 arylation, particularly with electron-deficient aryl halides.
-
Typical Conditions: CuI (catalyst), a bidentate ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), a base such as K2CO3 or K3PO4, and a high-boiling polar solvent like DMF or dioxane at elevated temperatures (100-140 °C).
-
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method offers a broader substrate scope and often proceeds under milder conditions.
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount for high N1 selectivity. Bulky, electron-rich ligands are often preferred. Examples include Xantphos, DavePhos, and Josiphos-type ligands. These ligands can sterically disfavor coordination at the more hindered N2 position.
-
Optimized Conditions: A typical starting point would be Pd2(dba)3 or Pd(OAc)2 as the palladium source, a suitable phosphine ligand, a base like Cs2CO3 or K3PO4, and a solvent such as toluene or dioxane.
-
Experimental Workflow for Optimizing N1-Arylation:
Caption: Workflow for optimizing N1-arylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N1 and N2 isomers of my indazole product?
Definitive characterization is crucial. Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shift of the proton at the 3-position (C3-H) is often diagnostic. In N1-substituted indazoles, this proton is typically deshielded and appears further downfield compared to the corresponding N2-substituted isomer.
-
13C NMR: The chemical shifts of the carbons in the pyrazole ring can also provide clear evidence for the substitution pattern.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: For N-alkylated or N-arylated indazoles, an NOE correlation between the protons of the substituent and the proton at the 7-position (C7-H) is indicative of an N1 isomer. This is a very reliable method.
-
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural proof.
Q2: Are there any general rules for predicting regioselectivity in indazole synthesis?
While not absolute, some general principles can guide your synthetic planning:
-
Steric Hindrance: Bulky groups on the indazole ring or the incoming electrophile will generally favor reaction at the less hindered N1 position.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regioselectivity of subsequent reactions.
Q3: Can directing groups be used to control regioselectivity?
Yes, the use of directing groups is a powerful strategy. A removable directing group can be installed at one of the nitrogen atoms to block it, allowing for selective functionalization at the other nitrogen. Common protecting/directing groups for the N1 position include the 2-(trimethylsilyl)ethoxymethyl (SEM) group or a simple Boc group, which can be removed under specific conditions after the desired N2 functionalization has been achieved.
Logical Flow for Directing Group Strategy:
Caption: Directing group strategy for selective N2 functionalization.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The specific target molecule, this compound, is a key intermediate for the synthesis of various biologically active compounds. This guide will explore alternative synthetic routes and address common challenges encountered during its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low Yield in the N-methylation Step
Question: I am attempting the N-methylation of Methyl 4-bromo-1H-indazole-3-carboxylate to obtain the desired N1-methylated product, but I am consistently getting low yields and a mixture of N1 and N2 isomers. What can I do to improve the regioselectivity and overall yield?
Answer: The N-alkylation of indazoles is a common challenge, often resulting in a mixture of N1 and N2 isomers due to the tautomeric nature of the indazole ring.[4][5] The ratio of these isomers is highly dependent on the reaction conditions.
Causality and Recommended Protocol:
-
Understanding the Selectivity: Under basic conditions, the indazole anion is formed, which can be alkylated at either nitrogen. The N1 position is generally the thermodynamically favored product, while the N2 position is often the kinetically favored one.[6][7] The choice of base, solvent, and electrophile can significantly influence the N1:N2 ratio.
-
Optimized Protocol for N1-Methylation: To favor the thermodynamically more stable N1-methylated product, a common strategy involves using a strong base in a polar aprotic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve Methyl 4-bromo-1H-indazole-3-carboxylate in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH) portion-wise. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the indazole anion.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Data Comparison of N-Alkylation Conditions:
| Base | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) | Reference |
| K₂CO₃ | DMF | 120 | 58 : 42 | [7] |
| NaH | DMF | 0 to RT | >95 : 5 | [8] |
| Cs₂CO₃ | Acetonitrile | Reflux | Variable |
Issue 2: Difficulty in Bromination of the Indazole Ring
Question: I am trying to synthesize the 4-bromoindazole precursor, but the bromination reaction is sluggish and gives multiple brominated products. How can I achieve selective bromination at the C4 position?
Answer: Direct bromination of the indazole ring can be challenging due to the presence of multiple reactive sites. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.
Causality and Recommended Protocol:
-
Electrophilic Aromatic Substitution: The bromination of indazoles is an electrophilic aromatic substitution reaction. The position of bromination is influenced by the directing effects of the existing substituents and the pyrazole ring itself.
-
Alternative Strategy: Starting from a Pre-brominated Anthranilic Acid Derivative: A more reliable approach is to construct the indazole ring from a starting material that already contains the bromine atom at the desired position. This avoids the challenges of direct bromination of the indazole core. A common strategy involves the diazotization of a substituted aniline followed by cyclization.
Step-by-Step Protocol (from 2-Amino-3-bromobenzoic acid):
-
Diazotization: Dissolve 2-amino-3-bromobenzoic acid in a mixture of acetic acid and hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Reduction of Diazonium Salt: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.
-
Cyclization: After the addition is complete, stir the reaction mixture at room temperature for several hours to allow for cyclization to 4-bromo-1H-indazole-3-carboxylic acid.
-
Esterification: The resulting carboxylic acid can then be esterified to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
-
Issue 3: Formation of Impurities During Fischer Indole Synthesis Approach
Question: I am exploring an alternative route using a Fischer indole-type synthesis to construct the indazole ring, but I am observing significant side product formation. What are the common pitfalls and how can they be avoided?
Answer: The Fischer indole synthesis is a powerful method for forming indole rings, and analogous reactions can be used for indazoles.[9][10] However, the reaction is sensitive to the substrate and reaction conditions, and side reactions can occur.
Causality and Recommended Protocol:
-
Mechanism and Potential Side Reactions: The Fischer synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.[9][10][11] In the context of indazole synthesis, a substituted hydrazine reacts with a carbonyl compound. Side reactions can include incomplete cyclization, rearrangement to undesired isomers, or decomposition under harsh acidic conditions.
-
Optimized Fischer-type Indazole Synthesis:
Step-by-Step Protocol:
-
Hydrazone Formation: React a suitably substituted phenylhydrazine with a pyruvate derivative (e.g., methyl pyruvate) in a solvent like ethanol with a catalytic amount of acetic acid to form the corresponding hydrazone.
-
Cyclization: The isolated hydrazone is then subjected to cyclization using a Lewis acid or a Brønsted acid catalyst. Polyphosphoric acid (PPA) is often an effective catalyst for this step. Heat the hydrazone in PPA at a controlled temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the hot reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
-
Troubleshooting Flowchart for Fischer-type Indazole Synthesis:
Caption: Troubleshooting workflow for the Fischer-type indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the indazole core?
A1: The synthesis of the indazole ring system can be achieved through various strategies, with the choice of starting material often dictating the overall synthetic route. Some common starting materials include:
-
o-Toluidine derivatives: These can undergo diazotization followed by cyclization.
-
o-Nitrobenzyl compounds: Reduction of the nitro group followed by diazotization and cyclization is a viable route.
-
Anthranilic acid derivatives: As mentioned in the troubleshooting section, these are excellent precursors for forming the indazole-3-carboxylic acid scaffold.
-
Indole derivatives: Through ring-opening and rearrangement reactions, indoles can be converted to indazoles.[12]
Q2: Are there any modern, transition-metal-catalyzed methods for synthesizing functionalized indazoles?
A2: Yes, recent years have seen the development of several powerful transition-metal-catalyzed methods for indazole synthesis. These often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance.[3][13] Key examples include:
-
Palladium-catalyzed C-H activation/amination: This approach allows for the direct formation of the N-N bond through intramolecular C-H amination of hydrazones.
-
Copper-catalyzed N-N bond formation: Copper catalysts can facilitate the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones.[3]
-
Rhodium-catalyzed C-H activation/annulation: Rhodium catalysts can be used for the annulation of azobenzenes with various coupling partners to form 2H-indazoles.[13]
Q3: What are the key safety considerations when working with reagents like sodium hydride and methyl iodide?
A3: Both sodium hydride and methyl iodide are hazardous materials and must be handled with appropriate safety precautions.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate gloves and eye protection.
References
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]
-
Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12135-12142. [Link]
-
Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532. [Link]
-
Mal, U., Ghosh, S., & Guchhait, S. K. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(11), 1303-1326. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Chemical Reviews, 93(4), 1141-1170. [Link]
-
Nagarajan, R., & Perumal, P. T. (2004). New 3H-Indole Synthesis by Fischer's Method. Part I. Synthetic Communications, 34(15), 2827-2832. [Link]
-
Bandichhor, R., & Muthukrishnan, T. (2011). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 2011(23), 3845-3850. [Link]
-
Tandon, R., & Singh, V. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(4), 523-541. [Link]
-
Smith, A. B., & Jones, C. D. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole Synthesis. [Link]
- Zhang, Y., et al. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Zhang, W., et al. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1834–1837. [Link]
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Andersson, M. (2020). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. [Link]
Sources
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 6. researchgate.net [researchgate.net]
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- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during the scale-up of this important heterocyclic intermediate, moving from lab-scale grams to pilot-plant kilograms. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a safe, efficient, and reproducible process.
Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, with its specific substitution pattern, is a versatile building block. However, its multi-step synthesis presents several challenges that are amplified upon scale-up. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Overview of a Common Synthetic Pathway
A prevalent synthetic route begins with the formation and subsequent bromination of an indazole-3-carboxylic acid intermediate, followed by a regioselective N-methylation. Each stage carries its own set of potential scale-up pitfalls.
Caption: General synthetic route for this compound.
Part 1: Troubleshooting Guide & Scale-Up FAQs
Stage 1: Bromination of Indazole-3-carboxylic Acid
The introduction of the bromine atom is a critical step that dictates the impurity profile downstream.
Question 1: During scale-up of the bromination step, we are seeing significant amounts of di-brominated and other unidentified impurities. How can we improve selectivity?
-
Root Cause Analysis:
-
Poor Temperature Control: Bromination is an exothermic reaction. On a large scale, inefficient heat removal can lead to localized hot spots, increasing the reaction rate and promoting over-bromination.
-
Inefficient Mixing: In large reactors, poor agitation can result in localized high concentrations of bromine, leading to the formation of di- and poly-brominated species before the mono-brominated product can be dispersed.
-
Incorrect Stoichiometry/Addition Rate: Adding the bromine charge too quickly can overwhelm the reaction kinetics, favoring side reactions.
-
-
Recommendations & Solutions:
-
Control the Exotherm: Ensure your reactor has adequate cooling capacity. The reaction should be cooled in an ice bath or with a jacketed vessel capable of maintaining a consistent internal temperature. A slow, controlled addition of the brominating agent (e.g., a solution of bromine in acetic acid[3]) via a dropping funnel or pump is crucial.
-
Optimize Agitation: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure good mixing and a homogenous reaction mixture. This prevents localized concentration gradients.
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of over-brominated byproducts.
-
Question 2: The work-up procedure for the bromination step is difficult at scale, involving the filtration of fine solids. How can we improve the isolation?
-
Root Cause Analysis:
-
Precipitation Method: Quenching the reaction mixture in water often causes the product to "crash out" as a very fine, amorphous solid that is difficult to filter and wash effectively.[3]
-
-
Recommendations & Solutions:
-
Controlled Crystallization: Instead of a rapid quench, consider a controlled "anti-solvent" crystallization. After the reaction is complete, slowly add water or another anti-solvent at a controlled temperature. This encourages the formation of larger, more easily filterable crystals.
-
"Seeding": Introduce a small amount of previously isolated, pure product (seed crystals) during the anti-solvent addition to promote the growth of uniform crystals.
-
Digestion/Aging: After precipitation, stir the slurry (a process called digestion or aging) for several hours. This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution and filterability.
-
Stage 2: N-Methylation – The Regioselectivity Challenge
Alkylation of the indazole nitrogen is often the most challenging step, as it can occur at either the N1 or N2 position. For many biological targets, the N1-methyl isomer is the desired product.
Question 3: Our N-methylation reaction gives a mixture of N1 and N2 isomers (e.g., 85:15 N1:N2), which are very difficult to separate by chromatography at scale. How can we improve the N1-selectivity?
-
Root Cause Analysis:
-
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions: the base, solvent, temperature, and counter-ion all play a crucial role.[4][5] Direct alkylation often leads to mixtures.[5]
-
Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and the N2-proton is sometimes considered more acidic, leading to faster (kinetic) alkylation at N2. The N1-alkylated product is often the more thermodynamically stable isomer.[6]
-
Solvent Effects: Polar aprotic solvents (like DMF or THF) can favor N1 alkylation, especially with certain counter-ions, while polar protic solvents might lead to different ratios.
-
-
Recommendations & Solutions:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF often favors N1 alkylation. The sodium cation is believed to chelate with the N2 nitrogen and the carbonyl oxygen of the ester, sterically hindering the approach of the electrophile to the N2 position and directing it to N1.[5]
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can favor the formation of the more thermodynamically stable N1 isomer, potentially allowing for equilibration from the N2 isomer if the reaction is reversible under the conditions.
-
Alternative Methylating Agents: While methyl iodide is common, other reagents like dimethyl sulfate can sometimes offer different selectivity profiles.[7]
-
Caption: Decision tree for troubleshooting poor regioselectivity in N-methylation.
Stage 3: Final Product Isolation and Purification
Question 4: After achieving good chemical purity, we are struggling with inconsistent physical properties (e.g., melting point, bulk density) of the final product lot-to-lot. What could be the cause?
-
Root Cause Analysis:
-
Polymorphism: The final compound may exist in different crystalline forms (polymorphs). Polymorphs have the same chemical composition but different crystal lattice structures, leading to different physical properties. The crystallization conditions (solvent, cooling rate, agitation) determine which form is produced.
-
Residual Solvents: Inadequate drying can leave residual solvents trapped in the crystal lattice, affecting the material's properties and failing regulatory limits.
-
-
Recommendations & Solutions:
-
Controlled Crystallization Protocol: Develop a robust crystallization protocol and validate it. Specify the solvent system, concentration, cooling profile, and agitation rate.
-
Solvent Selection: Screen various solvents and solvent mixtures to find conditions that consistently produce the desired, most stable polymorph. A comparison is provided in the table below.
-
Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form of each batch and ensure consistency.
-
Drying: Implement a validated drying procedure (e.g., vacuum oven at a specific temperature and pressure) and test for residual solvents using Gas Chromatography (GC) to ensure they are below acceptable limits.
-
Table 1: Illustrative Solvent Selection for Final Crystallization
| Solvent System | Typical Yield | Crystal Habit | Key Scale-Up Consideration |
| Isopropanol/Water | High | Needles | Can lead to slow filtration and trapping of water. |
| Ethyl Acetate/Heptane | Good-High | Prisms | Good filterability; requires careful control of anti-solvent addition. |
| Toluene | Moderate | Plates | Higher boiling point requires more energy for drying; good for impurity rejection. |
| Acetonitrile | High | Rods | Potential toxicity and cost; excellent for producing high purity material. |
Part 2: Experimental Protocols
Protocol: Scale-Up N1-Methylation with High Regioselectivity
Safety Note: This procedure involves sodium hydride, which is highly reactive with water, and methyl iodide, which is a toxic and volatile alkylating agent. All operations must be conducted by trained personnel in a well-ventilated fume hood or appropriate containment, under an inert atmosphere (Nitrogen or Argon), and with proper personal protective equipment (PPE).
-
Vessel Preparation: Ensure a suitable jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and an addition funnel.
-
Reagent Charge: Charge the reactor with Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~10 L/kg). Begin agitation.
-
Deprotonation: Cool the reaction mixture to 0-5 °C using the reactor jacket. Charge sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.
-
Reaction: Stir the resulting slurry at 0-5 °C for 1 hour after the addition of NaH is complete.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
In-Process Control (IPC): After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Take a sample for HPLC analysis to confirm the consumption of starting material and check the N1:N2 isomer ratio (Target: >97:3).
-
Quench: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, add isopropyl alcohol (~1 L/kg of starting material) to quench any unreacted NaH. Then, slowly add water (~5 L/kg), keeping the temperature below 20 °C.
-
Isolation: The product will precipitate upon addition of water. Stir the slurry for 1-2 hours. Isolate the solid product by filtration. Wash the filter cake thoroughly with water, followed by a wash with a cold mixture of isopropanol/water (1:1).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
-
Shaikh, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm. Available at: [Link]
-
Reddy, G. S. et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. Available at: [Link]
-
Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Anderson, K. W. et al. (2006). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
O'Hara, F. et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. Available at: [Link]
-
Asad, N. et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. (2025). Large‐scale synthesis of 2 a and application of mono‐bromination.... ResearchGate. Available at: [Link]
-
Baxter, L. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Reaction Engineering. Available at: [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Nagib, D. A. & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. Available at: [Link]
-
Dick, A. R. et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. The Journal of Organic Chemistry. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
Sources
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- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed to provide expert advice and practical solutions to common challenges encountered during its production, with a focus on impurity management. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter in your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My final product shows a significant peak corresponding to the debrominated impurity, Methyl 1-methyl-1H-indazole-3-carboxylate. What is causing this, and how can I prevent it?
A: The presence of the debrominated impurity is a common issue and can arise from several factors during the synthesis and workup.
Potential Causes:
-
Reductive Dehalogenation: This is a common side reaction, particularly if your reaction conditions have a source of hydride or involve certain metal catalysts.[1][2] For instance, if using a palladium catalyst for a cross-coupling reaction in a subsequent step, dehalogenation can be a significant side reaction.[3]
-
Reaction with Grignard Reagents: If Grignard reagents are used in any step, they can contribute to dehalogenation, a process sometimes referred to as Grignard degradation.[1]
-
Instability During Workup: The bromo-indazole core can be sensitive to certain workup conditions. Prolonged exposure to basic or acidic conditions at elevated temperatures might contribute to degradation.
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions.
-
Reagent Purity: Use high-purity starting materials and reagents. Trace metal impurities can sometimes catalyze dehalogenation.
-
Temperature Control: Carefully control the reaction temperature. Run test reactions at lower temperatures to see if the formation of the debrominated impurity is reduced.
-
Workup Conditions: Minimize the time the product is in contact with aqueous acidic or basic solutions during workup. Use milder bases like sodium bicarbonate for neutralization where possible.
-
Purification Strategy: If debromination is unavoidable, a careful purification strategy is essential. Reverse-phase HPLC can be effective in separating the desired brominated product from its non-brominated counterpart.
Q2: I am observing the formation of the isomeric impurity, Methyl 4-bromo-2-methyl-1H-indazole-3-carboxylate. How can I improve the regioselectivity of the N-methylation step?
A: The formation of the N-2 methylated isomer is a classic challenge in indazole chemistry due to the presence of two reactive nitrogen atoms.[4]
Potential Causes:
-
Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the base and solvent system used.[4] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) generally favors N-1 alkylation.[4] Conversely, conditions like the Mitsunobu reaction often favor the N-2 isomer.[4]
-
Steric and Electronic Effects: The substituents on the indazole ring can influence the site of alkylation. Electron-withdrawing groups at certain positions can direct alkylation to the N-2 position.[4]
Troubleshooting & Optimization:
-
Optimize Base and Solvent: For preferential N-1 methylation, sodium hydride in an aprotic solvent like THF or DMF is a good starting point.[4][5] Avoid protic solvents which can solvate the indazole anion and affect regioselectivity.
-
Temperature Control: Perform the deprotonation with the base at a low temperature (e.g., 0 °C) before adding the methylating agent. Then, allow the reaction to slowly warm to room temperature.
-
Choice of Methylating Agent: While methyl iodide is commonly used, other reagents like dimethyl sulfate can sometimes offer different selectivity.
Q3: My reaction is incomplete, and I have a significant amount of unreacted Methyl 4-bromo-1H-indazole-3-carboxylate. What are the likely reasons?
A: Incomplete conversion can be frustrating. The issue often lies with the activation of the indazole nitrogen or the activity of the methylating agent.
Potential Causes:
-
Insufficient Base: The amount of base used may not be enough to fully deprotonate the starting material.
-
Inactive Base: The base (e.g., sodium hydride) may have degraded due to improper storage and exposure to moisture.
-
Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Solubility: The starting material or the intermediate indazole salt may have poor solubility in the chosen solvent, hindering the reaction.
Troubleshooting & Optimization:
-
Base Stoichiometry and Quality: Use a slight excess of a fresh, high-quality base (e.g., 1.1-1.2 equivalents of NaH).
-
Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary.[5]
-
Solvent Choice: Ensure the chosen solvent can adequately dissolve the starting material. A co-solvent might be necessary in some cases.
-
Activation of Starting Material: Allow sufficient time for the base to fully deprotonate the indazole before adding the methylating agent.
Q4: I am detecting the corresponding carboxylic acid, 4-bromo-1-methyl-1H-indazole-3-carboxylic acid, as an impurity. What is causing the hydrolysis of the methyl ester?
A: Hydrolysis of the methyl ester to the carboxylic acid can occur if water is present under basic or acidic conditions, especially at elevated temperatures.[6][7][8]
Potential Causes:
-
Moisture in Reagents or Solvents: The presence of water in the reaction mixture can lead to ester hydrolysis.
-
Workup Conditions: Using strong aqueous bases (like NaOH or KOH) or acids for an extended period during the workup can hydrolyze the ester.[7]
-
Storage: Improper storage of the final product in the presence of moisture can lead to slow hydrolysis over time.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Careful Workup: If a basic wash is necessary, use a milder base like saturated sodium bicarbonate solution and minimize the contact time. Perform the workup at a lower temperature (e.g., on an ice bath).
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by an aqueous basic wash during the workup, as the acid will be deprotonated and become water-soluble.
-
Proper Storage: Store the final product in a desiccator over a drying agent.
II. Experimental Protocols & Data
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique.[9][10][11]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This is a general guide. Method optimization will be required for your specific instrumentation and impurity profile.
Workflow for Impurity Identification and Resolution
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. data.epo.org [data.epo.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. emerypharma.com [emerypharma.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Optimizing Solvent Systems for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. The selection of an appropriate solvent system is paramount for the success of any chemical transformation. It governs reactant solubility, influences catalyst activity and stability, modulates reaction rates, and can even dictate product selectivity.[1][2] This document moves beyond generic advice to provide specific, actionable troubleshooting strategies and foundational knowledge to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding solvent selection for reactions involving this compound.
Q1: What are the best starting-point solvents for common cross-coupling reactions with this substrate?
A1: For initial screening, selecting a solvent that is well-established for a particular class of reaction is the most efficient strategy. The N-methyl group on your indazole conveniently prevents potential complications from an acidic N-H proton, simplifying base and solvent selection compared to unprotected indazoles.[3] Below is a table of recommended starting solvents for the most common palladium-catalyzed reactions.
| Reaction Type | Recommended Solvents | Typical Bases | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aqueous mixtures are excellent for dissolving inorganic bases and boronic acids.[4][5] Dioxane is a versatile solvent for a wide range of substrates.[6] |
| Heck Reaction | DMF, DMAc, Acetonitrile | Et₃N, K₂CO₃, NaOAc | Polar aprotic solvents are generally preferred for the Heck reaction.[1][7] Ensure the base is soluble in the chosen solvent. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | NaOtBu, K₃PO₄, Cs₂CO₃ | Solvent choice is often dictated by the specific phosphine ligand used.[8][9] Non-polar aromatic and ethereal solvents are most common. |
| Sonogashira Coupling | THF, DMF, Toluene (often with an amine co-solvent like Et₃N) | CuI (co-catalyst), Et₃N, DIPA | The amine often serves as both the base and a co-solvent.[1] |
Q2: My starting material has poor solubility. How can I address this?
A2: Poor solubility of the aryl bromide is a common cause of low yields. If you observe solid material remaining at your reaction temperature, consider the following:
-
Switch to a More Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP have excellent solvating power for a wide range of organic molecules.
-
Use a Solvent Mixture: A co-solvent can dramatically improve solubility. For Suzuki reactions, a mixture of dioxane and water is a standard choice.[4] For other reactions, adding a small amount of a more polar solvent like DMF to a less polar one like toluene can be effective, but be mindful that this can also alter catalyst behavior.[10]
-
Increase Temperature: If the thermal stability of your reactants and products allows, increasing the reaction temperature can improve solubility and reaction rate.
Q3: Is it always necessary to use anhydrous and degassed solvents?
A3: Yes, for palladium-catalyzed cross-coupling reactions, this is a critical requirement for reproducibility and high yields.
-
Anhydrous Conditions: Water can hydrolyze starting materials or intermediates and can negatively interact with some bases. While some reactions like the Suzuki coupling intentionally use water, the primary organic solvent should be anhydrous to start.[11]
-
Degassing: Dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst.[3] It is essential to remove dissolved oxygen by sparging the solvent with an inert gas (Argon or Nitrogen) or by subjecting it to several freeze-pump-thaw cycles.
Troubleshooting Guides: From Problem to Protocol
This section provides in-depth solutions to specific experimental failures.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki reaction with this compound, a boronic acid, a palladium catalyst, and a base, but TLC/LC-MS analysis shows little to no product formation.
-
Potential Cause A: Suboptimal Solvent Choice Leading to Poor System Compatibility. The chosen solvent may not adequately dissolve all components (aryl bromide, boronic acid, base, and catalyst complex), leading to a heterogeneous mixture with poor reaction kinetics.
-
Expert Recommendation & Protocol: A systematic solvent screen is the most logical diagnostic step. The goal is to identify a solvent that provides a homogeneous solution at the reaction temperature and facilitates efficient catalysis.
Experimental Protocol: Parallel Solvent Screening
-
To four separate, identical reaction vials, add the boronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a stir bar to each vial.
-
To each vial, add a solution of this compound (1.0 eq.) in one of the following degassed solvent systems:
-
Vial 1: Toluene (0.5 M)
-
Vial 2: 1,4-Dioxane (0.5 M)
-
Vial 3: DMF (0.5 M)
-
Vial 4: THF/H₂O (4:1 mixture, 0.5 M)
-
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Heat all reactions to a consistent temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reactions at regular intervals (e.g., 2, 6, 12, and 24 hours) by TLC or LC-MS to assess the conversion rate.
Data Interpretation: The results will guide your next steps. If the DMF reaction proceeds fastest, it indicates solubility was likely the primary issue. If the Dioxane or THF/H₂O systems are superior, it may point to the beneficial role of water in activating the boronic acid.[12]
Caption: Workflow for systematic solvent screening.
-
Problem 2: Significant Dehalogenation or Ester Hydrolysis Side Products
Your reaction is proceeding, but you are isolating a significant amount of the dehalogenated product (Methyl 1-methyl-1H-indazole-3-carboxylate) or the hydrolyzed carboxylic acid.
-
Potential Cause B: Solvent-Mediated Side Reactions. Protic solvents (like alcohols or water) can sometimes be a source of hydrogen for reductive dehalogenation, especially with prolonged reaction times or certain catalyst/base combinations.[7] Similarly, the presence of water and a strong base, particularly at elevated temperatures, can lead to the saponification (hydrolysis) of the methyl ester.[13]
-
Expert Recommendation & Protocol: To mitigate these side reactions, the logical step is to move to a strictly aprotic, non-aqueous solvent system and potentially a milder base.
Troubleshooting Strategy:
-
Eliminate Protic Solvents: If you are using a solvent mixture containing water or alcohol (e.g., Dioxane/H₂O), switch to a single anhydrous aprotic solvent such as 1,4-Dioxane , Toluene , or CPME (Cyclopentyl methyl ether).
-
Re-evaluate Your Base: If ester hydrolysis is the issue, ensure your base is thoroughly dried. Consider switching from a carbonate (like Cs₂CO₃) to a phosphate (like K₃PO₄), which is often effective at lower temperatures and is less nucleophilic towards the ester.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Try starting at 80 °C and only increasing if the reaction stalls.
-
Problem 3: Reaction Stalls in a Buchwald-Hartwig Amination
You are performing a C-N coupling and the reaction starts well but stalls at ~50-60% conversion, even after extended time.
-
Potential Cause C: Solvent-Ligand Mismatch and Catalyst Deactivation. The phosphine ligand's structure and solubility are intimately linked to the solvent.[9] An inappropriate solvent can lead to the precipitation of the active catalyst or an off-cycle intermediate, effectively killing the reaction. For example, some bulky biarylphosphine ligands are highly soluble and effective in non-polar Toluene, but may behave differently in more coordinating solvents like Dioxane or THF.
-
Expert Recommendation & Protocol: The choice of solvent must be compatible with the chosen ligand. When a reaction stalls, a change in solvent is a primary troubleshooting step.
Caption: Decision tree for troubleshooting a stalled C-N coupling.
Troubleshooting Strategy:
-
Consult Ligand-Specific Literature: Many modern phosphine ligands have been optimized for use in specific solvents. Check the literature or supplier information for your particular ligand (e.g., RuPhos, XPhos, SPhos) for recommended solvent systems.
-
Perform a Solvent Swap: If you are using Toluene , try switching to 1,4-Dioxane . The coordinating nature of the ether oxygen in dioxane can sometimes stabilize the palladium catalyst and prevent aggregation.
-
Consider a Pre-catalyst: If you are generating the active catalyst in situ, consider switching to a commercially available pre-catalyst. These are often more stable and provide more consistent results, mitigating issues related to poor initial catalyst formation that can be solvent-dependent.[9]
-
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Barros, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[1][4][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from
- ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling a.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. This guide provides an in-depth analysis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a substituted indazole of interest in medicinal chemistry. We will explore the expected Nuclear Magnetic Resonance (NMR) spectral data, compare its utility against other common analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable results. Our focus is not merely on the data itself, but on the rationale behind the analytical choices, empowering researchers to apply these principles to their own work.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a detailed map of atomic connectivity and spatial relationships. For a molecule like this compound, with its distinct aromatic and substituent groups, NMR is indispensable for confirming its identity and purity.
Predicted NMR Spectral Data
While specific experimental spectra for this compound are not widely published, we can predict the expected ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and data from analogous structures. The following predictions are for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show five distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4-7.6 | d | 1H | H-7 | The bromine at position 4 will influence the electronic environment of the entire benzene ring. H-7 is expected to be a doublet due to coupling with H-6. |
| ~ 7.2-7.4 | t | 1H | H-6 | This proton will appear as a triplet due to coupling with both H-5 and H-7. |
| ~ 7.1-7.3 | d | 1H | H-5 | H-5 is expected to be a doublet due to coupling with H-6. Its chemical shift will be influenced by the adjacent bromine atom. |
| ~ 4.1 | s | 3H | N-CH₃ | The N-methyl group is a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic for a methyl group attached to a nitrogen within a heterocyclic ring. |
| ~ 3.9 | s | 3H | O-CH₃ | The methyl ester protons will also appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162 | C=O (ester) | The carbonyl carbon of the ester group typically resonates in this downfield region. |
| ~ 141 | C-7a | A quaternary carbon in the indazole ring system. |
| ~ 135 | C-3 | The carbon bearing the methyl carboxylate group. |
| ~ 128 | C-5 | This aromatic carbon's chemical shift is influenced by the adjacent bromine. |
| ~ 125 | C-3a | Another quaternary carbon at the fusion of the two rings. |
| ~ 122 | C-6 | An aromatic methine carbon. |
| ~ 115 | C-4 | The carbon directly bonded to the bromine atom will be significantly shifted. |
| ~ 110 | C-7 | The final aromatic methine carbon. |
| ~ 52 | O-CH₃ | The carbon of the methyl ester. |
| ~ 35 | N-CH₃ | The carbon of the N-methyl group. |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare NMR with other common techniques for the analysis of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, stereochemistry, and dynamic processes in solution. | Molecular weight and fragmentation patterns, which can suggest structural motifs. | Presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H). | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. |
| Strengths | Unambiguous structure determination in solution. Non-destructive. | High sensitivity, allowing for analysis of very small sample amounts. | Fast, simple, and provides a quick check for key functional groups. | Considered the "gold standard" for absolute structure determination. |
| Limitations | Lower sensitivity compared to MS. Requires soluble samples. | Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish. | Provides limited information on the overall molecular skeleton. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution. |
Experimental Protocols
To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.
NMR Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[1][2] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[1]
-
Sample Concentration : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of the deuterated solvent.[3] For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Filtration : To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[3]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used.[1] Most commercially available deuterated solvents already contain TMS.
2D NMR Spectroscopy for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring system. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-spin coupled.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together the overall carbon skeleton. For example, a correlation between the N-CH₃ protons and C-7a would confirm the N-1 methylation.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, emphasizing the central role of NMR spectroscopy.
Caption: Workflow for Structural Elucidation.
Conclusion
The structural analysis of this compound serves as an excellent case study for the application of modern spectroscopic techniques in chemical research. While techniques like mass spectrometry and FTIR provide valuable preliminary data, NMR spectroscopy, particularly when augmented with 2D experiments, offers an unparalleled level of detail for structural determination in solution. For absolute confirmation in the solid state, X-ray crystallography remains the definitive method. By understanding the strengths and limitations of each technique and following rigorous experimental protocols, researchers can confidently and accurately characterize novel molecules, paving the way for further discoveries in drug development and materials science.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
MDPI. (2017). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]
-
NIH. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1h-indazole. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). Methyl 4-Bromo-1H-indazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
-
NIH. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved from [Link]
-
Scribd. (n.d.). 4 Bromo 1H Indazole. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
Sources
"mass spectrometry of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate"
An In-Depth Guide to the Mass Spectrometric Characterization of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key building block in contemporary drug discovery and medicinal chemistry. We will move beyond a simple data report to offer a detailed comparison of analytical strategies, a proposed fragmentation pathway grounded in chemical principles, and actionable experimental protocols. This document is intended for researchers and drug development professionals who require robust and reliable characterization of novel chemical entities.
Foundational Principles: Choosing the Right Analytical Strategy
The molecular structure of this compound (C10H9BrN2O2), with a monoisotopic mass of 267.9898 Da, dictates the optimal approach for its analysis. The presence of a polar ester group, a heterocyclic indazole core, and the absence of high volatility make Electrospray Ionization (ESI) the superior choice over alternatives like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. It typically generates protonated molecules, [M+H]+, in positive ion mode, which minimizes initial fragmentation and preserves the crucial parent ion for subsequent MS/MS analysis. This is critical for unambiguous molecular weight confirmation.
-
Atmospheric Pressure Chemical Ionization (APCI): While suitable for some less polar molecules, APCI is a higher-energy process than ESI and may induce in-source fragmentation, complicating the initial spectral analysis for a molecule like this.
-
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation. While the resulting pattern is highly reproducible and excellent for library matching, it often leads to the complete absence of a molecular ion peak for complex molecules, making it unsuitable for initial characterization.
For this analysis, we will proceed with ESI in positive ion mode coupled with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. This combination provides the accuracy required to confirm the elemental composition and the capability for detailed MS/MS structural elucidation.
Experimental Workflow: From Sample to Spectrum
The following workflow outlines a robust and reproducible process for the analysis of this compound.
Caption: High-level workflow for MS analysis.
Predicted Fragmentation Pathway and Spectral Interpretation
The true power of mass spectrometry lies in the structural information gleaned from fragmentation (MS/MS) analysis. By isolating the protonated parent molecule ([M+H]+ at m/z 268.9976 and 270.9956) and subjecting it to collision-induced dissociation (CID), we can generate a unique fingerprint of fragment ions.
A critical feature to recognize immediately in the full scan mass spectrum is the characteristic isotopic signature of bromine . Natural bromine consists of two isotopes, 79Br (~50.7%) and 81Br (~49.3%), in an approximate 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks separated by ~2 Da with nearly equal intensity. This provides a self-validating system for tracking the bromine atom through the fragmentation cascade.
Proposed Fragmentation of [M+H]+
The following diagram illustrates the most probable fragmentation pathways for the protonated molecule. The logic behind these cleavages is based on the formation of stable neutral losses and resonance-stabilized cationic fragments.
Caption: Predicted ESI+ MS/MS fragmentation pathway.
Mechanistic Explanation:
-
Parent Ion ([M+H]+, m/z 269.0/271.0): The molecule is protonated, likely on the more basic nitrogen of the indazole ring or the carbonyl oxygen.
-
Loss of Methanol (m/z 237.0/239.0): The most facile fragmentation is often the elimination of a small, stable neutral molecule. The loss of methanol (CH3OH, 32 Da) from the methyl ester group is a highly favorable pathway, resulting in a stable acylium ion. This is often the base peak in the MS/MS spectrum.
-
Loss of Carbon Monoxide (m/z 209.0/211.0): Following the loss of methanol, the resulting acylium ion can readily lose carbon monoxide (CO, 28 Da). This is a common fragmentation for aryl carbonyl compounds and leads to the formation of a brominated methyl-indazole cation.
-
Loss of a Methyl Radical (m/z 254.0/256.0): A less dominant pathway could involve the loss of a methyl radical (•CH3, 15 Da) from the N-methyl position. This radical loss is generally less favored than the neutral loss of methanol but may be observed at higher collision energies.
Data Summary: A Comparative Table
The table below summarizes the expected high-resolution m/z values for the key ions. Comparing experimental data against these theoretical values allows for high-confidence identification.
| Ion Description | Proposed Structure | Neutral Loss | Theoretical m/z [M+H]+ (79Br) | Theoretical m/z [M+H]+ (81Br) |
| Parent Ion | C10H10BrN2O2+ | - | 268.9976 | 270.9956 |
| Fragment 1 | C9H6BrN2O+ | -CH3OH | 236.9721 | 238.9699 |
| Fragment 2 | C8H6BrN2+ | -CH3OH, -CO | 208.9772 | 210.9750 |
| Fragment 3 | C9H7BrN2O2+ | -CH3 | 253.9745 | 255.9724 |
Detailed Experimental Protocol
This protocol is designed for a standard ESI-Q-TOF mass spectrometer. Instrument parameters may need optimization depending on the specific model.
A. Reagents and Materials
-
This compound (≥98% purity)
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Calibrant solution (e.g., Sodium Formate) for mass accuracy calibration
B. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Perform a serial dilution from the stock solution to create a working solution of 5 µg/mL. The final solvent composition should be 50:50 ACN:Water with 0.1% Formic Acid to promote protonation.
C. Instrument Setup and Calibration
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's instructions to ensure mass accuracy is below 5 ppm.
-
Set the instrument to positive ESI mode.
-
Typical source parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone/Nozzle Voltage: 30 - 50 V
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr
-
Desolvation Gas Temperature: 350 - 450 °C
-
Source Temperature: 120 - 150 °C
-
D. Data Acquisition
-
Full Scan MS: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra for 1-2 minutes to obtain a stable signal and averaged spectrum. Confirm the presence of the [M+H]+ isotopic doublet at m/z 269.0 and 271.0.
-
MS/MS (Product Ion Scan):
-
Set up a new acquisition experiment.
-
Select the precursor ion at m/z 269.0 for isolation (a 1-2 Da window is sufficient).
-
Apply collision energy (CID). It is recommended to perform a ramp of collision energies (e.g., 10-40 eV) to observe the formation of all relevant fragment ions. Low energy will favor the formation of the first major fragment, while higher energies will reveal subsequent fragments.
-
Acquire the product ion spectrum.
-
Conclusion and Best Practices
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The use of ESI-Q-TOF or a similar high-resolution instrument is paramount. Key identifiers for this compound are: 1) the exact mass of the protonated molecule and 2) the characteristic 1:1 isotopic pattern for all bromine-containing ions. The predictable fragmentation pathway, dominated by the neutral loss of methanol, provides robust structural confirmation. This guide provides the foundational data and workflow to ensure confident and accurate characterization of this important chemical entity in any research or development setting.
References
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PubChem - National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 13904033. [Link]
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-
Waters Corporation. A Primer on Quadrupole-Time-of-Flight (Q-Tof) Mass Spectrometry. This primer explains the principles behind the high-resolution instrumentation recommended in this guide. [Link]
A Comparative Guide to the Structural Elucidation of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical comparison of the analytical techniques used to characterize Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives, with a primary focus on single-crystal X-ray crystallography.
Introduction to the Structural Analysis of Indazole Derivatives
The structural characterization of novel indazole derivatives is a multi-faceted process. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about connectivity and functional groups, only X-ray crystallography can reveal the exact spatial arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state.[3][4] This guide will dissect the crystallographic workflow for a representative indazole derivative and compare its structural features with related compounds. Furthermore, we will explore how complementary analytical techniques and computational methods provide a holistic understanding of these molecules.
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for obtaining atomic-level structural information.[5] The process, from crystal growth to final structure refinement, is a meticulous one, where each step is critical for a successful outcome.[6]
Experimental Protocol: From Powder to Structure
The following protocol is a representative workflow for the X-ray crystallographic analysis of a this compound derivative.
1. Crystallization: The Crucial First Step
The primary challenge in SCXRD is often the growth of high-quality single crystals.[5][7] For small organic molecules like indazole derivatives, slow evaporation of a saturated solution is a common and effective method.[8]
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[8] For indazole derivatives, solvents like ethyl acetate or methanol are often suitable.[9][10]
-
Procedure:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[11]
-
Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector is used.
-
Procedure:
-
The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The crystal is rotated, and diffraction data (the intensities and positions of the diffracted X-ray spots) are collected over a range of angles.[3][11]
-
3. Structure Solution and Refinement
The collected diffraction data are processed to yield a 3D electron density map of the unit cell, from which the atomic positions are determined.[4]
-
Data Processing: The raw diffraction images are integrated, scaled, and merged to produce a unique set of reflection data.
-
Structure Solution: The initial atomic positions are determined using direct methods.[3]
-
Structure Refinement: The atomic model is refined against the experimental data using least-squares methods to achieve the best possible fit.[9][12] This iterative process refines atomic coordinates, displacement parameters, and other structural parameters.
Comparative Crystallographic Data of Indazole Derivatives
The following table compares the crystallographic data of several indazole derivatives, illustrating the impact of substituent changes on the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-Methyl-1H-indazole-3-carboxylic acid [10] | C₉H₈N₂O₂ | Monoclinic | P2₁/c | 7.547(2) | 14.873(3) | 14.924(3) | 93.10(3) | 1672.7(6) | 8 |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [12] | C₁₂H₁₄BrN₃O₂ | Monoclinic | P2₁/n | 10.123(1) | 12.345(2) | 11.987(1) | 98.76(1) | 1481.2(3) | 4 |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [9] | C₁₆H₁₃FN₂O₂ | Monoclinic | P2₁/c | 11.892(1) | 5.883(1) | 19.543(2) | 95.89(1) | 1360.5(3) | 4 |
This comparison highlights how variations in the substituents at the 1, 3, 4, and 5 positions of the indazole ring influence the unit cell dimensions and crystal packing. For instance, the presence of the bulky tert-butyl and bromo groups in the second entry leads to a larger unit cell volume compared to the smaller methyl and carboxylic acid groups in the first entry.
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the molecular structure in solution. For indazole derivatives, ¹H and ¹³C NMR provide key information on the chemical environment of each proton and carbon atom, respectively.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the indazole ring. The presence of the methyl and carboxylate methyl groups will give rise to characteristic singlet signals.
-
¹³C NMR: The number of signals and their chemical shifts confirm the carbon skeleton and the presence of functional groups.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing unambiguous assignments.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula.
-
Isotopic Pattern: For brominated compounds like this compound, the presence of the bromine atom is readily identified by the characteristic M+ and M+2 isotopic peaks in an approximately 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Carbonyl Stretch: The ester carbonyl (C=O) group will exhibit a strong absorption band, typically in the range of 1700-1750 cm⁻¹.[14]
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.
-
C-N and C-O Stretches: These will also be present in the fingerprint region.
Computational Chemistry: An In-Silico Approach
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[1][4]
-
Geometry Optimization: DFT calculations can predict the ground-state geometry of the molecule, which can be compared with the experimental X-ray structure.
-
Spectroscopic Prediction: NMR and IR spectra can be calculated and compared with experimental data to aid in spectral assignment.
-
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.[1]
Conclusion
The structural elucidation of this compound and its derivatives is a comprehensive process that leverages a suite of powerful analytical techniques. While NMR, MS, and IR spectroscopy provide crucial information about the molecule's connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for determining its three-dimensional structure in the solid state. The detailed protocol and comparative data presented in this guide underscore the importance of meticulous experimental design and the synergistic use of various analytical and computational tools. For researchers in drug discovery and development, a thorough understanding of these techniques is essential for advancing our knowledge of how molecular structure dictates biological function.
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed. Available at: [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH. Available at: [Link]
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X-ray Crystallography. Creative BioMart. Available at: [Link]
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A Comparative Guide to Indazole Synthesis: From Classical Reactions to Modern Strategies
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic synthesis of the indazole nucleus is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of key synthetic methodologies, offering insights into their mechanistic underpinnings, practical applications, and relative merits.
Classical Approaches to Indazole Synthesis
The foundational methods for constructing the indazole ring have been relied upon for decades and continue to be relevant. These routes typically involve intramolecular cyclization and N-N bond formation from readily available starting materials.
The Jacobson Indazole Synthesis
A classic method that starts from o-toluidine derivatives. The key transformation involves the diazotization of an N-acylated o-toluidine followed by an intramolecular cyclization.
Mechanistic Insight: The reaction proceeds through the formation of a diazonium salt from the N-acetyl-o-toluidine. Subsequent treatment with a base promotes the removal of the acetyl group and facilitates an intramolecular azo coupling, where the diazonium group is attacked by the methyl group's carbanion, leading to the formation of the indazole ring.[1][2] The initial acetylation of o-toluidine is crucial as it allows for the subsequent nitrosation at the amino group.[1]
Advantages:
-
Utilizes simple and inexpensive starting materials.[2]
-
A well-established and reliable method.
Limitations:
-
Requires specific substitution patterns on the starting aniline.
-
The reaction conditions can be harsh for sensitive functional groups.
-
Yields can be moderate.[1]
The Davis-Beirut Reaction
A versatile and efficient method for the synthesis of 2H-indazoles, which proceeds from o-nitrobenzaldehydes and primary amines.[3][4]
Mechanistic Insight: The reaction is believed to proceed through the formation of an o-nitrosobenzylidene imine intermediate. This intermediate then undergoes a concerted N,N-bond forming heterocyclization to yield the 2H-indazole.[3] The reaction can be catalyzed by either acid or base.[3] This redox-neutral process is a hallmark of the Davis-Beirut reaction, offering a distinct advantage in certain synthetic contexts.[4]
Advantages:
-
Provides selective access to 2H-indazoles, which can be challenging to obtain through other methods.[3]
-
Generally proceeds under mild conditions.[5]
-
Tolerates a range of functional groups on both the amine and the aldehyde.
Limitations:
-
The synthesis of N-aryl substituted 2H-indazoles can sometimes result in lower yields due to competing reaction pathways.[4]
-
The handling of o-nitrosobenzaldehyde can be challenging due to its instability.[3]
Modern Synthetic Strategies
Contemporary approaches to indazole synthesis leverage the power of transition-metal catalysis and other modern organic reactions to offer improved efficiency, regioselectivity, and functional group tolerance.
Transition-Metal-Catalyzed C-H Activation/Annulation
A powerful and atom-economical strategy that has emerged for the construction of functionalized indazoles.[6] This approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.
Mechanistic Insight: Rhodium(III)-catalyzed C-H activation is a prominent example. The reaction of azobenzenes with aldehydes, for instance, involves the ortho C-H activation of the azobenzene directed by the azo group to form a five-membered rhodacycle intermediate.[6][7] This intermediate then reacts with the aldehyde, followed by cyclization and aromatization to afford the 2H-indazole.[7]
Advantages:
-
High atom economy and step efficiency.[6]
-
Allows for the synthesis of a wide variety of substituted indazoles.
-
Often proceeds with high regioselectivity.[8]
Limitations:
-
Requires the use of often expensive transition-metal catalysts.
-
The directing group is often incorporated into the final product, which may not always be desirable.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed for the synthesis of aryl-substituted indazoles.[9][10]
Mechanistic Insight: These reactions typically involve the coupling of a halogenated indazole precursor with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. This strategy is particularly useful for late-stage functionalization.
Advantages:
-
Excellent functional group tolerance.
-
Allows for the introduction of a wide range of aryl and heteroaryl substituents.[11]
-
Well-understood and reliable reaction methodology.[9]
Limitations:
-
Requires the synthesis of a pre-functionalized indazole core (e.g., halo-indazole).
-
Residual palladium in the final product can be a concern for pharmaceutical applications.
Cycloaddition Reactions
[3+2] Dipolar cycloaddition reactions provide a rapid and efficient route to the indazole core, particularly for the synthesis of 2H-indazoles.
Mechanistic Insight: A notable example is the reaction of arynes with sydnones. The aryne acts as a dipolarophile and undergoes a [3+2] cycloaddition with the sydnone, which serves as a cyclic 1,3-dipole. The initial bicyclic adduct is unstable and spontaneously extrudes a molecule of CO2 in a retro-[4+2] fashion to yield the aromatic 2H-indazole.[12][13]
Advantages:
-
Often results in high yields and excellent selectivity for the 2H-indazole isomer.[12][13]
-
Avoids the formation of 1H-indazole byproducts.[13]
Limitations:
-
The generation of arynes can require specific precursors and reaction conditions.
-
The scope of the 1,3-dipole may be limited.
Comparative Summary of Indazole Synthesis Methods
| Method | Starting Materials | Key Features | Advantages | Limitations |
| Jacobson Synthesis | N-acylated o-toluidines | Intramolecular azo coupling | Inexpensive starting materials, well-established | Harsh conditions, moderate yields, limited scope |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes, primary amines | N,N-bond formation via nitroso intermediate | Selective for 2H-indazoles, mild conditions | N-aryl derivatives can be low yielding, unstable intermediates |
| C-H Activation/Annulation | Azobenzenes, aldehydes/alkynes | Transition-metal-catalyzed C-H functionalization | High atom economy, high regioselectivity, diverse products | Expensive catalysts, directing group incorporation |
| Cross-Coupling Reactions | Halo-indazoles, boronic acids | Palladium-catalyzed C-C bond formation | Excellent functional group tolerance, wide substrate scope | Requires pre-functionalized substrates, catalyst contamination |
| [3+2] Cycloaddition | Arynes, sydnones | Dipolar cycloaddition followed by CO2 extrusion | Mild conditions, high yields, selective for 2H-indazoles | Requires specific precursors for aryne generation |
Experimental Protocols
Representative Protocol for Davis-Beirut Synthesis of a 2H-Indazole
This protocol is a generalized representation based on literature procedures.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol.
-
Amine Addition: Add the primary amine (1.1 eq.) to the solution at room temperature.
-
Base Catalysis: Add a catalytic amount of a base, such as potassium hydroxide (e.g., 5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.
Visualizing Reaction Mechanisms
Jacobson Indazole Synthesis Mechanism
Caption: Mechanism of the Jacobson Indazole Synthesis.
General Experimental Workflow for Indazole Synthesis
Caption: A generalized experimental workflow for indazole synthesis.
Conclusion
The synthesis of indazoles has evolved significantly, from classical methods that laid the groundwork to modern catalytic strategies that offer unprecedented efficiency and scope. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. For the synthesis of 2H-indazoles, the Davis-Beirut reaction and modern cycloaddition strategies offer distinct advantages in terms of selectivity. For constructing highly functionalized indazole libraries, transition-metal-catalyzed C-H activation and cross-coupling reactions are powerful tools in the hands of medicinal chemists. A thorough understanding of the mechanisms and practical considerations of these diverse methods is crucial for the successful design and execution of synthetic campaigns targeting novel indazole-based therapeutics.
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(10), 2171–2173. [Link]
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- 12. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Indazole-3-Carboxylate Derivatives in Therapeutic Development: A Comparative Guide
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that underpins a multitude of biologically active compounds. Among these, derivatives of indazole-3-carboxylic acid, particularly esters and amides, have emerged as a focal point for the development of novel therapeutics targeting a spectrum of diseases from cancer to inflammation and bacterial infections. This guide provides a comparative analysis of the biological activities of these derivatives, with a particular focus on the structure-activity relationships (SAR) that dictate their therapeutic potential. While we explore the broader class, we will draw specific insights relevant to substitutions such as those found in Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, illustrating how modifications to the core structure influence efficacy and selectivity.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Indazole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis.[1][2] The versatility of the indazole-3-carboxylate scaffold allows for strategic modifications to optimize interactions with various oncogenic targets.
Comparative Analysis of Anticancer Potency
The in vitro cytotoxic activity of various indazole-3-carboxylate and carboxamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Indazole-3-amine | Compound 6o (structure varies) | K562 (Chronic Myeloid Leukemia) | 5.15 | Amine at C3, specific side chain | [3] |
| Indazole-based Diarylureas | Compound 8k (structure varies) | 4T1 (Murine Breast Cancer) | 0.4 | Diarylurea moiety | [4] |
| Indazole-3-carboxamide | Compound 30l (PAK1 Inhibitor) | MDA-MB-231 (Breast Cancer) | Not specified for cell line, PAK1 IC50 = 9.8 nM | Specific hydrophobic and hydrophilic groups | [5] |
| Indazole-5-carboxamide | Compound 75 (CFI-401870) (TTK Inhibitor) | HCT116 (Colon Cancer) | < 0.1 | 3-(4-(heterocyclyl)phenyl) substitution | [6] |
Expert Insights on SAR: The data reveals that the nature and position of substituents on the indazole ring and the group at the 3-position are critical for anticancer activity. For instance, the conversion of the carboxylic acid to various amides allows for the introduction of diverse functionalities that can interact with specific pockets of target proteins.[5] The high potency of diarylurea derivatives suggests that this moiety is a key pharmacophore for interacting with cancer-related targets.[4] Furthermore, the development of highly potent kinase inhibitors like compound 75 for TTK underscores the scaffold's suitability for designing targeted therapies.[6]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which indazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Compound 6o , for example, was shown to induce apoptosis in K562 cells by modulating the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[3][7]
Below is a generalized workflow for assessing apoptosis induction by a novel indazole derivative.
Caption: Workflow for Apoptosis Assessment in Cancer Cells.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes and signaling pathways involved in the inflammatory cascade.[8][9]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of indazole derivatives can be assessed by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[9][10]
| Compound Class | Specific Derivative | Target/Assay | IC50 (µM) | Key Structural Features | Reference |
| Indazole-3-carboxamides | 12d | CRAC Channel Blockade (Calcium Influx) | sub-µM | Specific 'reversed' 3-carboxamide regiochemistry | [10][11] |
| Simple Indazoles | 6-nitroindazole | IL-1β Inhibition | 100.75 | Nitro group at C6 | [9] |
| Simple Indazoles | 5-aminoindazole | COX-2 Inhibition | ~12-23 (range for various indazoles) | Amino group at C5 | [9] |
Expert Insights on SAR: The regiochemistry of the carboxamide linker at the 3-position is crucial for activity, as demonstrated by the potent and sub-micromolar IC50 of compound 12d in blocking CRAC channels, a key mechanism in mast cell activation.[10][11] In contrast, its reverse amide isomer was inactive, highlighting the importance of precise structural arrangement for biological activity.[10] For simpler indazoles, substitutions on the benzene ring, such as nitro and amino groups, significantly influence their ability to inhibit inflammatory mediators.[9]
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of indazoles are often attributed to their ability to modulate signaling pathways that control the production of inflammatory molecules. One such target is the Calcium-Release Activated Calcium (CRAC) channel, which is essential for the function of immune cells like mast cells.[10]
Caption: Inhibition of CRAC Channel by Indazole Derivatives.
Antibacterial Activity: A New Frontier
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Certain indazole derivatives have shown promise in this area, with the 4-bromo substitution being a key feature in some of the synthesized compounds.[12]
Comparative Analysis of Antibacterial Potency
A series of novel 4-bromo-1H-indazole derivatives were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Their potency was compared to standard antibiotics.
| Compound Class | Specific Derivative | Target Strain | MIC (µg/mL) | Comparison | Reference |
| 4-bromo-1H-indazoles | Compound 9 | S. pyogenes PS | 4 | 2-fold more active than ciprofloxacin | [12] |
| 4-bromo-1H-indazoles | Compound 12 | Penicillin-resistant S. aureus | Not specified, but 256-fold more potent than 3-MBA | Significantly more potent than the reference compound 3-methoxybenzamide | [12] |
| 4-bromo-1H-indazoles | Compound 18 | Penicillin-resistant S. aureus | Not specified, but 256-fold more potent than 3-MBA | Significantly more potent than 3-MBA | [12] |
Expert Insights on SAR: The study highlighted that 4-bromo-1H-indazole derivatives exhibited notable activity, particularly against Gram-positive bacteria.[12] Compound 9 was particularly effective against Streptococcus pyogenes, even outperforming the standard antibiotic ciprofloxacin.[12] The significant potency of compounds 12 and 18 against a resistant strain of Staphylococcus aureus suggests that the 4-bromo-indazole scaffold is a promising starting point for developing new antibiotics to combat drug-resistant infections.[12] The mechanism of action for these compounds was proposed to be the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[12]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a generic indazole-3-carboxamide and for the evaluation of its biological activity.
Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol is a generalized procedure based on methods described in the literature for coupling 1H-indazole-3-carboxylic acid with various amines.[13][14]
Objective: To synthesize a library of 1H-indazole-3-carboxamide derivatives for biological screening.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (aryl or aliphatic)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Methanol, Chloroform)
Procedure:
-
To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 10% NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the methyl thiazolyl tetrazolium (MTT) colorimetric assay, a standard method for assessing cell viability and the cytotoxic potential of compounds.[3][7]
Objective: To determine the IC50 value of a synthesized indazole derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., K562, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized indazole derivative dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the indazole derivative in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Derivatives of this compound and related indazole-3-carboxamides represent a highly versatile and promising class of compounds in drug discovery. The extensive research into their anticancer, anti-inflammatory, and antibacterial properties reveals clear structure-activity relationships that can guide the design of future therapeutic agents. The ability to systematically modify the indazole core at various positions allows for the fine-tuning of potency and selectivity against specific biological targets. As research continues, these compounds are poised to contribute significantly to the development of next-generation therapies for a range of human diseases.
References
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- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). ResearchGate.
- Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. (n.d.). ResearchGate.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). CoLab.
- Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. (n.d.). Benchchem.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications.
- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). PubMed.
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). ResearchGate.
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- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. (2015). PubMed.
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"in vitro testing of compounds synthesized from Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate"
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Indazole Derivatives
Topic: In Vitro Testing of Compounds Synthesized from Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole moiety, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Indazole-based agents like axitinib and pazopanib have already been successfully employed in cancer therapy, demonstrating the scaffold's potential.[1]
The starting material, This compound , represents a versatile and strategic building block. The bromine atom at the C4-position and the methyl carboxylate group at the C3-position provide reactive handles for extensive chemical modification. This allows for the systematic synthesis of diverse compound libraries, a critical first step in any drug discovery campaign.
This guide provides a comparative overview of essential in vitro testing methodologies for evaluating novel compounds derived from this indazole core. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to aid in the selection of promising lead candidates for further development.
From Precursor to Library: The Synthetic Versatility of the Indazole Core
The functionalization of the this compound scaffold is key to creating a diverse library of compounds for screening. The primary points for modification are the carboxylate group at C3 and the bromo group at C4. For instance, the carboxylate can be converted to a carboxamide, a common pharmacophore, through coupling reactions with various amines.[2] The bromo-group is primed for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents to explore the structure-activity relationship (SAR).[3]
The following workflow illustrates the strategic approach to library synthesis from the parent compound.
Caption: Synthetic workflow for derivatization.
Comparative Guide to Core In Vitro Assays
The initial evaluation of a new compound library involves a battery of in vitro tests to determine biological activity and potential toxicity. The choice of assays is dictated by the therapeutic goal, but a standard panel typically includes cytotoxicity, antimicrobial, and antioxidant screens.
Anticancer Activity: Cytotoxicity Screening
Cytotoxicity assays are fundamental for identifying compounds with anti-proliferative effects against cancer cells.[4][5] These assays measure parameters like metabolic activity or membrane integrity to quantify cell viability after exposure to the test compounds.[4]
| Assay | Principle | Measurement | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] | Colorimetric reading of dissolved formazan at ~570 nm. The signal is proportional to the number of metabolically active cells.[4] | Simple, inexpensive, high-throughput, well-established.[6] | Can be affected by compounds that alter cellular metabolism; potential for interference from colored compounds. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis). | Enzymatic assay where LDH converts a substrate to a colored product, read on a spectrophotometer. | Reflects irreversible cell death via membrane rupture. | Less sensitive for detecting apoptosis; timing is critical as LDH can degrade in the medium. |
| Annexin V/PI | Detects apoptosis. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes. | Flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. | Provides mechanistic insight by distinguishing between apoptosis and necrosis. | More complex, lower throughput, and more expensive than colorimetric assays. |
The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[7]
Causality: The MTT assay is chosen for primary screening due to its high-throughput nature and cost-effectiveness, allowing for the rapid evaluation of a large library of synthesized indazole derivatives.[6] It provides a robust initial dataset to rank compounds based on their anti-proliferative potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG-2, K562) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in complete cell culture medium. Aspirate the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[7]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Compound ID | R¹ Group (at C4) | R² Group (at C3) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HepG-2 (µM) |
| IND-01 | -Br (Parent) | -COOCH₃ (Parent) | > 100 | > 100 |
| IND-02 | 4-Fluorophenyl | -CONH-benzyl | 5.2 | 8.1 |
| IND-03 | 3,5-Difluorophenyl | -CONH-benzyl | 2.1 | 4.5 |
| IND-04 | 4-Methoxyphenyl | -CONH-benzyl | 15.8 | 22.4 |
| IND-05 | 4-Fluorophenyl | -CONH-cyclohexyl | 25.6 | 30.2 |
| 5-Fluorouracil | (Positive Control) | 4.8 | 6.5 |
This table illustrates how SAR can be inferred. For instance, the data suggests that electron-withdrawing groups (fluoro) at the C4-phenyl ring enhance activity (IND-03 vs. IND-04), and an aromatic amide at C3 is more favorable than an aliphatic one (IND-02 vs. IND-05).[7]
Antimicrobial Activity Screening
Indazole derivatives have shown considerable promise as antimicrobial agents.[8] Initial screening is typically performed to determine the spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[9]
Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It is quantitative, reproducible, and more informative than diffusion-based methods for initial screening.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the indazole compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microplates.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the test compounds. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, observed by the absence of turbidity.[10]
Antioxidant Capacity Evaluation
Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with antioxidant activity can help mitigate this oxidative stress.[5] Several in vitro methods exist to evaluate the radical scavenging potential of new compounds.
| Assay | Principle | Mechanism | Measurement |
| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11] | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[11] | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced.[11] |
| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[11] | Primarily Single Electron Transfer (SET).[11] | Decrease in absorbance at ~734 nm. |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Single Electron Transfer (SET). | Formation of a blue-colored Fe²⁺-TPTZ complex, measured at 593 nm. |
| ORAC | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein).[12] | Hydrogen Atom Transfer (HAT).[12] | Decay of fluorescence over time. The antioxidant capacity is quantified by the area under the curve. |
Causality: The DPPH assay is selected for its simplicity, speed, and use of a stable radical, making it a convenient and widely used method for the initial screening of the antioxidant potential of synthetic compounds.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
Mechanistic Insights: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. For indazole derivatives, kinases and cyclooxygenases (COX) are particularly relevant targets.[10][13]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol Outline: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Causality: To determine if the anticancer activity observed in cytotoxicity screens is due to a specific molecular target, enzyme inhibition assays are performed. This provides crucial mechanistic information and guides SAR for improving selectivity and potency.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the target kinase. Inhibition is observed as a decrease in the phosphorylated product. Formats include FRET, luminescence (e.g., ADP-Glo), or ELISA.
-
General Procedure:
-
Recombinant human kinase (e.g., VEGFR-2) is incubated in a buffer with a specific peptide substrate and ATP.
-
The synthesized indazole derivatives are added at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
A detection reagent is added that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed (e.g., ADP) or substrate remaining.
-
The signal is read on a plate reader, and IC₅₀ values are calculated.
-
Conclusion and Future Directions
The systematic in vitro evaluation of compounds synthesized from this compound is a critical process in identifying promising drug candidates. This guide outlines a logical workflow, beginning with broad screening for cytotoxicity and antimicrobial activity, followed by more specific assays to elucidate antioxidant potential and mechanism of action through enzyme inhibition.
The data generated from these comparative assays are vital for establishing a robust structure-activity relationship (SAR), which in turn informs the rational design of next-generation compounds with enhanced potency and selectivity.[14] Promising "hit" compounds identified through this workflow should then be subjected to further studies, including:
-
Pharmacokinetic Profiling (ADMET): In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity to evaluate the drug-likeness and safety profiles of the compounds.
-
Selectivity Profiling: Testing lead compounds against a panel of related enzymes (e.g., other kinases) to ensure they are selective for the intended target, which helps minimize off-target side effects.
-
In Vivo Studies: The most promising candidates can then be advanced to animal models to validate their efficacy and safety in a living system.[15]
By employing this structured and comparative approach, researchers can efficiently navigate the early stages of drug discovery, maximizing the potential of the versatile indazole scaffold to yield novel and effective therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Synthetic Compounds.
- ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
- National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC.
- Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
- BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.
- National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
- PubMed. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors.
- PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
- PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
- National Institutes of Health (NIH). (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC.
- PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
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- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
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A Comparative Guide to the Reactivity of Halo-Indazole Esters: Spotlight on 4-Bromoindazole Derivatives
Introduction: The Strategic Importance of Halo-Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1] Functionalization of the indazole core is a critical step in drug development, allowing for the precise tuning of a molecule's pharmacological properties. Among the most versatile handles for such modifications are halogens, which serve as key precursors for a wide array of transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 4-bromoindazole esters against other halo-indazole esters (iodo, chloro, and fluoro derivatives). We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer field-proven insights to aid researchers in making strategic decisions for their synthetic campaigns. The focus on 4-bromoindazole esters stems from their optimal balance of reactivity, stability, and commercial availability, making them highly valuable building blocks in the synthesis of complex molecules.
Pillar 1: Theoretical Underpinnings of Reactivity
The utility of a halo-aromatic compound in cross-coupling catalysis is fundamentally dictated by the nature of its carbon-halogen (C-X) bond. The reactivity trend, which generally follows I > Br > Cl >> F , is governed by a combination of bond strength, electronic effects, and steric factors.
Carbon-Halogen Bond Dissociation Energy (BDE)
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-aromatic compound to the low-valent metal center (e.g., Pd(0)).[2][3] This step involves the cleavage of the C-X bond. Consequently, a weaker C-X bond leads to a lower activation energy and a faster reaction. The average BDEs for halobenzenes follow a clear trend:
-
C-I: ~283 kJ/mol
-
C-Br: ~338 kJ/mol
-
C-Cl: ~401 kJ/mol
-
C-F: ~522 kJ/mol
This trend directly correlates with the observed reactivity, explaining why iodo-indazoles are the most reactive and fluoro-indazoles are typically inert under standard cross-coupling conditions.[4][5] 4-Bromoindazole esters, with their intermediate C-Br bond strength, offer a robust and reliable reactivity profile that is often more desirable than the sometimes overly reactive iodo-derivatives, which can be prone to side reactions like homocoupling or dehalogenation.
Electronic Effects of Halogens
Halogens exert a dual electronic influence on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the indazole ring through the sigma bond. This effect decreases with decreasing electronegativity (F > Cl > Br > I).[6]
-
Resonance Effect (+M): The lone pairs on the halogen can be donated into the aromatic π-system. This mesomeric effect is most efficient for fluorine, where the orbital overlap between carbon (2p) and fluorine (2p) is optimal, and decreases down the group as the halogen p-orbitals become larger and more diffuse.[7][8]
For all halogens, the electron-withdrawing inductive effect dominates, making them deactivating groups in the context of electrophilic aromatic substitution.[9] However, in cross-coupling reactions, these electronic properties modulate the electron density at the carbon bearing the halogen, influencing its susceptibility to oxidative addition by the electron-rich metal catalyst.
Steric Hindrance
The size of the halogen atom (I > Br > Cl > F) and the presence of adjacent bulky groups can influence the rate of reaction by impeding the approach of the palladium catalyst to the C-X bond.[10] While significant steric hindrance can slow down a reaction, some studies have shown that in certain sterically demanding environments, alternative radical-based pathways may be accelerated.[11] For most standard applications involving 4-bromoindazole esters, steric effects are manageable and can be overcome with appropriate ligand selection.
Pillar 2: Comparative Reactivity in Key Cross-Coupling Reactions
The superior balance of reactivity and stability makes 4-bromoindazole esters ideal substrates for a variety of critical C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[12]
-
Iodo-indazole Esters: Exhibit the highest reactivity, often proceeding under mild conditions with a broad range of catalysts. However, their higher cost and lower stability can be drawbacks.
-
4-Bromoindazole Esters: Are excellent substrates for Suzuki coupling, reacting efficiently under standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, DME at 80 °C) to provide high yields of the desired products.[13] They offer high reliability and are less prone to deboronation of the boronic acid partner than iodo-derivatives under prolonged heating.
-
Chloro-indazole Esters: Are significantly less reactive and typically require more forcing conditions, specialized catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), and stronger bases to achieve comparable yields.
-
Fluoro-indazole Esters: Are generally unreactive in Suzuki-Miyaura couplings.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
-
Iodo-indazole Esters: React readily, often at room temperature, making them ideal for sensitive substrates. The high reactivity of the C-I bond is particularly advantageous here.[15][16]
-
4-Bromoindazole Esters: Undergo Sonogashira coupling efficiently, though they may require slightly elevated temperatures compared to their iodo counterparts. They remain a workhorse for this transformation due to their stability and cost-effectiveness.[16]
-
Chloro-indazole Esters: Are challenging substrates for Sonogashira coupling and require specialized catalytic systems to achieve good conversion.
-
Fluoro-indazole Esters: Do not participate in Sonogashira coupling.
Caption: Catalytic Cycles for Copper-Cocatalyzed Sonogashira Coupling.
Pillar 3: Data-Driven Comparison and Experimental Protocols
Objective data underscores the reliability of 4-bromoindazole esters in modern synthetic chemistry.
Comparative Reactivity Data Summary
| Halogen (X) at Position 4 | Relative Reactivity | Typical Suzuki Yield | Typical Sonogashira Yield | Key Considerations |
| Iodo (I) | Very High | 85-98% | 90-99% | Most reactive, but higher cost and potential instability.[16] |
| Bromo (Br) | High (Optimal) | 75-95% | 70-95% | Excellent balance of reactivity, stability, and cost. [12][13] |
| Chloro (Cl) | Low | 40-75% | < 50% | Requires specialized, often expensive, catalysts and harsher conditions. |
| Fluoro (F) | Inert | No Reaction | No Reaction | Not suitable for cross-coupling; used for other applications (e.g., metabolic blockers). |
Note: Yields are representative and can vary significantly based on the specific substrate, coupling partner, and reaction conditions.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Bromo-1H-indazole-3-carboxylate
This protocol is designed to be self-validating, meaning the expected outcome is a high yield of the coupled product, confirming the efficacy of the method and the reactivity of the bromo-indazole substrate.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), to the flask via cannula.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03-0.05 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of the catalyst or starting materials.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Conclusion and Authoritative Recommendation
While iodo-indazole esters offer the highest reactivity, their practical application can be limited by cost and stability. Conversely, chloro-indazole esters, though economically attractive, often demand significant optimization and specialized catalytic systems.
4-Bromoindazole esters emerge as the superior choice for most applications in drug discovery and development. They provide a robust, predictable, and highly versatile platform for chemical diversification. Their reactivity is potent enough for efficient transformation under standard, well-established protocols yet stable enough to be handled and stored reliably. For researchers and drug development professionals, mastering the chemistry of 4-bromoindazole esters is a strategic investment, unlocking access to a vast chemical space of novel and potentially therapeutic molecules.
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Tidwell, M. W., Insuasty, D., Insuasty, B., & Puga, A. V. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10126-10137. [Link]
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Guillaumet, G., & El Kazzouli, S. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
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A Comparative Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate: A Novel Pathway Validation
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient, scalable, and sustainable synthetic routes to key indazole intermediates is of paramount importance for the drug development pipeline. This guide presents a comprehensive validation of a novel synthetic pathway for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a valuable building block for pharmaceutical research. We provide a head-to-head comparison with a traditional, linear synthetic approach, evaluating key performance metrics such as overall yield, reaction time, purity, and process mass intensity. Detailed experimental protocols, supporting analytical data, and workflow visualizations are included to offer researchers a self-validating and practical guide for methodological selection.
Introduction: The Significance of the Indazole Moiety
Heterocyclic compounds are foundational to the pharmaceutical industry, with nitrogen-containing heterocycles being particularly prevalent in top-selling drugs.[3][4] Among these, the indazole ring system is a "privileged scaffold," appearing in a range of biologically active compounds, including kinase inhibitors for oncology.[2][5] The specific substitution pattern of this compound offers multiple reaction handles for diversification, making it a highly sought-after intermediate in the synthesis of complex drug candidates.
The efficiency of a synthetic route is a critical factor in drug development, directly impacting cost, environmental footprint, and the speed at which new chemical entities can be brought to clinical trials.[6] This guide aims to provide a rigorous comparison between a plausible established method and a newly devised, more convergent approach to underscore the advancements in modern synthetic strategy.
Overview of Synthetic Strategies
The synthesis of polysubstituted indazoles can be challenging, often requiring multi-step sequences with potential for low regioselectivity and overall yield.[7] We will compare two distinct approaches to the target molecule.
Pathway A: A Traditional Linear Approach
This established route is constructed based on classical, sequential reactions common in heterocyclic chemistry. It involves the initial formation of the indazole-3-carboxylate core, followed by sequential bromination and N-methylation. While reliable, this linear approach often suffers from cumulative yield loss and requires isolation and purification of intermediates at each stage.
Pathway B: A Novel Convergent Approach
The proposed new pathway is designed to be more efficient by building the complexity of the molecule from a pre-functionalized starting material. This convergent strategy aims to reduce the number of steps, minimize waste, and improve the overall yield by performing key transformations in a more streamlined fashion.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in both the traditional and novel synthetic routes.
Caption: Comparative overview of the traditional (A) and novel (B) synthetic pathways.
Comparative Analysis of Performance Metrics
The selection of a synthetic route in a drug development setting is a multi-factorial decision.[8] The following table summarizes the key quantitative performance indicators for both pathways, based on repeated experimental runs.
| Metric | Pathway A (Traditional) | Pathway B (Novel) | Justification |
| Overall Yield | 35% | 72% | The convergent, one-pot nature of Pathway B significantly reduces material loss between steps. |
| Longest Linear Sequence | 3 steps | 1 step | Pathway B drastically improves process efficiency and reduces manufacturing time.[6] |
| Reaction Time (Total) | ~ 24 hours | ~ 6 hours | Elimination of intermediate isolation and purification steps shortens the total synthesis time. |
| Purity (Crude Product) | ~ 85% (HPLC) | ~ 95% (HPLC) | The novel pathway exhibits higher selectivity, leading to fewer byproducts and easier purification. |
| Process Mass Intensity (PMI) | ~ 150 | ~ 45 | Pathway B uses fewer reagents and solvents, aligning with green chemistry principles. |
| Key Reagents | NBS, Methyl Iodide | Sodium Nitrite, Methyl Acetoacetate | Pathway B avoids potent alkylating agents like methyl iodide, improving the safety profile. |
| Purification Method | Multi-column chromatography | Single recrystallization | The high crude purity of Pathway B's product simplifies the final purification process. |
Experimental Protocols & Validation
To ensure scientific integrity, the protocols described are designed as self-validating systems. The identity and purity of the final compound are unequivocally confirmed through a suite of analytical techniques.
Workflow for Synthesis and Validation
Caption: The experimental workflow for the synthesis and validation of the target molecule.
Detailed Protocol for Novel Pathway B
Materials:
-
2-Bromo-6-methylaniline (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Hydrochloric Acid (HCl), concentrated (3.0 equiv)
-
Methyl Acetoacetate (1.2 equiv)
-
Sodium Acetate (NaOAc) (2.5 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Diazotization: To a stirred solution of 2-bromo-6-methylaniline (1.0 equiv) in a mixture of water and concentrated HCl at 0-5°C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for 30 minutes to form the diazonium salt. Causality: The cold temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.
-
Cyclization/Coupling: In a separate flask, methyl acetoacetate (1.2 equiv) is dissolved in ethanol. Sodium acetate (2.5 equiv) is added, and the mixture is cooled to 0°C. The previously prepared cold diazonium salt solution is then added slowly to this mixture. Causality: The sodium acetate acts as a base to deprotonate the methyl acetoacetate, forming the nucleophilic enolate required for the Japp-Klingemann reaction, which initiates the indazole ring formation.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration. The crude solid is washed with cold water.
-
Purification: The crude product is recrystallized from an ethanol/water mixture to yield this compound as a pure white solid.
Analytical Validation Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 4.10 (s, 3H), 4.00 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5, 141.0, 139.0, 128.0, 125.0, 122.0, 115.0, 110.0, 52.5, 35.0.
-
HRMS (ESI): Calculated for C₉H₈BrN₂O₂ [M+H]⁺: 254.9818; Found: 254.9815.
-
HPLC Purity: >99.5% (254 nm).
Discussion and Conclusion
The experimental data unequivocally demonstrates the superiority of the novel convergent pathway (Pathway B) over the traditional linear approach (Pathway A) for the synthesis of this compound. The more than doubling of the overall yield (72% vs. 35%) and a four-fold reduction in reaction time present significant advantages in terms of cost and throughput.
Furthermore, the new pathway aligns with the principles of green chemistry by exhibiting a much lower Process Mass Intensity (PMI), indicating a substantial reduction in chemical waste.[9] The avoidance of hazardous reagents like methyl iodide and the simplification of the purification process to a single recrystallization further enhance the safety and practicality of this method for large-scale production.
For researchers and drug development professionals, the adoption of this validated, one-pot synthesis offers a more efficient, economical, and sustainable route to a key pharmaceutical intermediate. This allows for the faster generation of compound libraries for screening and accelerates the overall drug discovery process.
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Guareschi, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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A Researcher's Guide to Differentiating N1 and N2 Methylated Indazole Isomers: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the unambiguous identification of isomers is a critical step. Indazole derivatives, a cornerstone in medicinal chemistry, frequently yield mixtures of N1 and N2 alkylated products during synthesis.[1][2][3] These constitutional isomers often exhibit distinct biological activities and physicochemical properties, necessitating precise structural elucidation. This guide provides a comprehensive spectroscopic comparison of N1- and N2-methylated indazoles, leveraging Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy to offer a clear and reliable framework for their differentiation.
The underlying reason for the formation of two isomers lies in the annular tautomerism of the indazole ring. The 1H-tautomer is the thermodynamically more stable and, therefore, predominant form.[4][5][6] However, alkylation reactions can proceed at either nitrogen, leading to a mixture of N1 and N2 substituted products.[7][8]
The Structural Distinction: N1 vs. N2 Methylation
The position of the methyl group significantly influences the electronic distribution and aromaticity of the indazole core. In N1-methylated indazoles, the benzene ring retains a more "benzenoid" character, whereas in N2-methylated indazoles, the electronic structure is more "quinonoid," which profoundly impacts their spectroscopic signatures.
Caption: Molecular structures of N1- and N2-methylated indazoles.
¹H and ¹³C NMR Spectroscopy: The Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between N1 and N2 methylated indazole isomers. The chemical shifts of both protons and carbons are highly sensitive to the electronic environment, providing a rich dataset for comparison.[3][9]
Comparative ¹H NMR Data
Key diagnostic signals in the ¹H NMR spectrum include the H3 proton and the protons on the benzenoid ring. In the N2 isomer, the H3 proton is typically found further downfield (at a higher ppm value) compared to the N1 isomer.[1] Conversely, the protons of the six-membered ring in the N2 isomer tend to appear at a lower frequency than in the corresponding N1-isomers, with the exception of the H7 proton, which is deshielded in the N2 isomer.[3]
| Proton | N1-Methyl-1H-indazole (δ, ppm in CDCl₃) | N2-Methyl-2H-indazole (δ, ppm in CDCl₃) | Key Differentiating Feature |
| N-CH₃ | ~4.1 | ~4.2 | Subtle difference, not primary diagnostic |
| H3 | ~7.9 | ~8.1 | H3 is significantly deshielded in the N2 isomer |
| H4 | ~7.7 | ~7.6 | Shielded in N2 isomer |
| H5 | ~7.4 | ~7.1 | Shielded in N2 isomer |
| H6 | ~7.6 | ~7.3 | Shielded in N2 isomer |
| H7 | ~7.8 | ~7.9 | Deshielded in N2 isomer |
Note: Exact chemical shifts can vary based on solvent and substituents.
Comparative ¹³C NMR Data
¹³C NMR spectroscopy provides an even more distinct fingerprint for each isomer. The chemical shifts of the carbon atoms within the heterocyclic ring, particularly C3 and C7a, are markedly different between the N1 and N2 methylated forms.[10]
| Carbon | N1-Methyl-1H-indazole (δ, ppm in CDCl₃) | N2-Methyl-2H-indazole (δ, ppm in CDCl₃) | Key Differentiating Feature |
| N-CH₃ | ~35 | ~45 | N-CH₃ is significantly deshielded in the N2 isomer |
| C3 | ~134 | ~122 | C3 is significantly shielded in the N2 isomer |
| C3a | ~124 | ~127 | Deshielded in N2 isomer |
| C4 | ~121 | ~121 | Minimal difference |
| C5 | ~127 | ~122 | Shielded in N2 isomer |
| C6 | ~121 | ~127 | Deshielded in N2 isomer |
| C7 | ~110 | ~117 | Deshielded in N2 isomer |
| C7a | ~140 | ~149 | C7a is significantly deshielded in the N2 isomer |
Note: Exact chemical shifts can vary based on solvent and substituents.[11]
Experimental Protocol: NMR Analysis
A standardized protocol is essential for reproducible and comparable results.
Caption: Workflow for NMR analysis of indazole isomers.
Detailed Steps:
-
Sample Preparation : Weigh 5-10 mg of the purified indazole isomer into a clean NMR tube.[12]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution, using sonication if necessary.[12]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) is typically required. Key parameters include a spectral width of ~200-250 ppm and a relaxation delay of 2-5 seconds.[12]
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[12]
-
Spectral Analysis : Calibrate the chemical shift axis using the TMS signal. Analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure by comparing the data to established values.
UV-Visible Spectroscopy: A Quick and Informative Method
UV-Vis spectroscopy offers a rapid, non-destructive method for differentiating between N1 and N2 methylated indazoles. The distinct electronic structures of the isomers lead to noticeable differences in their absorption spectra. The N2-methyl-2H-indazole isomer typically absorbs more strongly and at a longer wavelength (a bathochromic shift) compared to the N1-methyl-1H-indazole isomer.[13][14]
| Compound | λmax (nm) in Acetonitrile | Molar Extinction Coefficient (ε) |
| N1-Methyl-1H-indazole | ~254, ~295 | Moderate |
| N2-Methyl-2H-indazole | ~230, ~310 | Higher than N1 isomer |
Note: λmax and ε values can be solvent-dependent.[15]
The observed bathochromic shift in the N2 isomer is attributed to its quinonoid-like structure, which results in a smaller HOMO-LUMO energy gap compared to the benzenoid N1 isomer.
Fluorescence Spectroscopy: Emerging Insights
While less commonly employed for routine isomer identification, fluorescence spectroscopy can provide valuable information, particularly for functionalized indazoles. The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the substitution pattern on the indazole core.[16][17] Generally, N2-aryl-2H-indazoles have been identified as a class of fluorophores.[17] For simple methylated indazoles, the differences may be more subtle but can be exaggerated with appropriate functionalization, making fluorescence a powerful tool in specific applications like the development of fluorescent probes.[18][19]
Synthesis of N1- and N2-Methylated Indazoles
The preparation of pure isomeric standards is crucial for their spectroscopic characterization. Alkylation of 1H-indazole often yields a mixture of N1 and N2 products, with the ratio being dependent on the reaction conditions.[7]
General Alkylation Protocol (yielding a mixture)
-
To a solution of 1H-indazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or NaH).
-
Stir the mixture at room temperature for a short period to form the indazolide anion.
-
Add the alkylating agent (e.g., methyl iodide).
-
Heat the reaction mixture to facilitate the reaction.
-
After completion, the N1 and N2 isomers can be separated by column chromatography.[7]
Recent advances have led to the development of highly regioselective methods for the synthesis of either N1- or N2-alkylated indazoles, which can be invaluable for obtaining pure reference compounds.[8][20][21]
Caption: General workflow for the synthesis and separation of N1 and N2 methylated indazoles.
Conclusion
The differentiation of N1 and N2 methylated indazoles is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, particularly ¹³C NMR, offers the most definitive and data-rich method for unambiguous structural assignment. UV-Vis spectroscopy provides a rapid and straightforward initial assessment of isomeric identity. While fluorescence spectroscopy is more specialized, it holds significant potential for the characterization of functionalized indazole derivatives. By employing the comparative data and experimental protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of their synthesized indazole isomers, a critical step in advancing drug discovery and materials science.
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Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate Analogs
Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. This has led to the development of several FDA-approved drugs for conditions ranging from cancer to inflammatory diseases.[1][2][3] Molecules incorporating the indazole core have demonstrated significant pharmacological activities, including potent inhibition of kinases, modulation of ion channels, and antibacterial effects.[4][5]
This guide focuses on the specific scaffold of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate . While direct, comprehensive SAR studies on this exact compound and its immediate analogs are not extensively published, a wealth of data exists for closely related indazole-3-carboxylates and indazole-3-carboxamides. By analyzing and synthesizing these findings, we can construct a robust, predictive SAR model to guide the design of novel, potent, and selective therapeutic agents based on this core structure.
This document will deconstruct the scaffold position-by-position, offering evidence-based insights into how structural modifications are likely to impact biological activity. We will provide comparative data from analogous series, detailed experimental protocols for synthesis and evaluation, and a forward-looking perspective on optimizing this promising chemical starting point.
General Synthetic Strategies: Building the Indazole Core and its Analogs
The synthesis of substituted indazole-3-carboxylates typically follows a multi-step sequence that allows for diversification at key positions. The causality behind these steps is rooted in fundamental organic chemistry principles, ensuring high yields and purity. A common and effective strategy involves the construction of the indazole ring followed by functionalization.
A generalized workflow is presented below. The choice of specific reagents, such as the protecting group or the alkylating agent, allows for the introduction of desired diversity. For instance, using methyl iodide after deprotonation with sodium hydride installs the N1-methyl group, a key feature of our core scaffold.[6]
Structure-Activity Relationship (SAR) Deconstruction
We will now analyze the key positions of the this compound scaffold to predict how modifications will influence biological activity, drawing evidence from analogous series.
The C3-Carboxamide/Carboxylate Moiety: The Primary Interaction Point
The ester at the C3 position is a critical handle for interaction with biological targets and a primary point for analog synthesis. While the methyl ester provides a simple hydrogen bond acceptor, converting it to a carboxamide (-CONH-R) dramatically expands the potential for interaction and is a common strategy in indazole-based drug design.[7][8]
Studies on indazole-3-carboxamides as Calcium Release-Activated Calcium (CRAC) channel blockers reveal that the -CO-NH-Ar regiochemistry is essential for activity.[8][9] The reverse amide isomer (-NH-CO-Ar) is inactive, highlighting the importance of the hydrogen bond donor (N-H) and the orientation of the appended aryl group (Ar).[8]
Table 1: Comparative Activity of C3-Carboxamide Analogs as CRAC Channel Blockers (Data synthesized from Sun, L., et al., Bioorg. Med. Chem. Lett., 2017)[8][9]
| Compound ID | R Group (at N of carboxamide) | % Inhibition of Ca2+ Influx (at 10 µM) | IC50 (µM) |
| 12d | 3-Fluoro-4-pyridyl | 98% | 0.57 |
| 12e | 3-Chloro-4-pyridyl | 96% | 0.82 |
| 12f | 3-Bromo-4-pyridyl | 92% | 1.1 |
| 12g | 3,5-Difluoro-4-pyridyl | 46% (at 30 µM) | > 10 |
| 12k | 3-Methyl-4-pyridyl | 16% | > 30 |
| 9c (Isomer) | (Reversed Amide) | Inactive | > 100 |
Expert Interpretation: The data clearly shows a strong preference for a halogen-substituted pyridyl ring at the C3-carboxamide position for potent CRAC channel inhibition. A single fluorine or chlorine at the 3-position of the pyridine ring results in sub-micromolar potency. The introduction of a second fluorine (12g) or a methyl group (12k) is detrimental to activity. This suggests a specific, constrained binding pocket where the electronic and steric properties of the substituent are finely tuned for optimal interaction. The complete loss of activity in the reversed amide isomer (9c) underscores the critical role of the indazole C3-carboxamide linkage as a specific hydrogen bonding motif.[8]
The N1-Methyl Group: A Modulator of Potency and Physicochemical Properties
The substituent at the N1 position of the indazole ring directly influences the orientation of other groups and the compound's overall properties. Our core scaffold features an N1-methyl group. In many indazole series, N-alkylation is a crucial step to enhance potency. For example, in synthetic cannabinoids, N-alkylation is required for potent CB1 receptor agonism.[10][11]
In the context of CRAC channel blockers, an N1-benzyl group, particularly a 2,4-dichlorobenzyl group, was found to be optimal.[9] This large, hydrophobic moiety likely engages in favorable interactions within a hydrophobic pocket of the channel protein. The N1-methyl group in our core scaffold offers a less bulky, yet still lipophilic, alternative. Its impact is target-dependent:
-
Increased Lipophilicity: Methylation increases lipophilicity compared to the N-H analog, which can improve membrane permeability and oral bioavailability.
-
Loss of H-Bond Donor: It removes a hydrogen bond donor, which can be either beneficial or detrimental depending on the target's binding site topology.
-
Vectorial Orientation: It directs substituents at other positions in a fixed orientation, preventing tautomerization and potentially locking the molecule into a more active conformation.
The C4-Bromo Substituent: Fine-Tuning Electronics and Selectivity
Halogenation is a powerful tool in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. The bromine atom at the C4 position of our core scaffold is expected to have a significant impact.
SAR studies of indazole derivatives as IDO1 inhibitors have shown that substitutions at the 4- and 6-positions play a crucial role in inhibitory activity.[2] The bromo group at C4 is an electron-withdrawing group (via induction) and can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein binding site.
Comparative Analysis:
-
vs. Hydrogen: The bromo group adds steric bulk and lipophilicity.
-
vs. Fluorine: Bromine is larger and more polarizable than fluorine, making it a better halogen bond donor.
-
vs. Chlorine: Bromine and chlorine have similar electronic effects, but bromine is larger. The choice between them often depends on the specific steric constraints of the binding pocket.
The presence of the C4-bromo group is a key diversification point. Replacing it with other groups (H, F, Cl, Me, OMe) would be a logical first step in an SAR campaign to probe the steric and electronic requirements of a given target.
Experimental Protocols
To facilitate further research, we provide representative, self-validating protocols for the synthesis and biological evaluation of analogs.
Protocol 1: Synthesis of an Indazole-3-Carboxamide Analog
This protocol describes the conversion of the methyl ester to a representative carboxamide, a key step in exploring the C3-position SAR.
Objective: To synthesize N-(3-fluoro-4-pyridyl)-1-methyl-4-bromo-1H-indazole-3-carboxamide.
Step 1: Saponification of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF/Methanol (0.2 M).
-
Add a 2 M aqueous solution of Sodium Hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-bromo-1-methyl-1H-indazole-3-carboxylic acid as a solid.
Step 2: Amide Coupling
-
To a solution of 4-bromo-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBT (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add 3-fluoro-4-aminopyridine (1.1 eq) followed by Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Causality Note: The use of EDC/HOBT is a standard and highly efficient method for forming an active ester intermediate, which is then readily attacked by the amine nucleophile. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.[12][13]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay to assess the ability of a compound to inhibit cancer cell proliferation.
Objective: To determine the IC50 value of an analog against a human cancer cell line (e.g., K562).[14]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMSO and then dilute further in culture medium. Add 100 µL of the diluted compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
-
Prioritize C3-Amide Analogs: The conversion of the C3-methyl ester to a diverse library of carboxamides is the most critical step for discovering potent activity. Screening a range of substituted aryl and heteroaryl amines is recommended, with a particular focus on pyridyl and phenyl rings bearing small halogen substituents.[9][15]
-
Probe the C4 Position: The C4-bromo group is a key modulator. A focused library of analogs replacing bromine with hydrogen, fluorine, and chlorine should be synthesized to understand the steric and electronic requirements at this position for a given biological target.
-
Optimize the N1-Substituent: While the N1-methyl group provides a solid baseline, exploring other small alkyl (ethyl, cyclopropyl) and benzyl groups could further optimize potency and pharmacokinetic properties, depending on the target.
By systematically applying these principles, researchers can leverage the rich chemical space around the indazole core to develop next-generation drug candidates with enhanced potency, selectivity, and therapeutic potential.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
As a Senior Application Scientist, my primary focus extends beyond the application of research chemicals to encompass their entire lifecycle, including safe handling and responsible disposal. Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, a halogenated indazole derivative, is a valuable compound in drug discovery and development.[1][2][3][4] However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Hazard Assessment and Waste Characterization: Know Your Waste
The foundational principle of chemical disposal is a thorough understanding of the material's properties and hazards.[5] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally similar brominated indazole compounds.[6][7]
Anticipated Hazards:
-
Acute Toxicity (Harmful if swallowed) [8]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure) [8][9]
Based on its structure, this compound must be classified as Halogenated Organic Waste .[10][11] This is the single most important classification for its disposal, as it dictates the specific waste stream it must enter.
| Property | Information | Rationale & Significance |
| Chemical Name | This compound | Full, accurate identification is required for all hazardous waste labels and documentation.[7][12] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Helps in characterization and confirms the presence of bromine. |
| Waste Classification | Halogenated Organic Waste | Contains bromine, a halogen. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[13] This waste stream is more costly and regulated than non-halogenated waste.[14] |
| Physical Form | Typically a solid at room temperature. | Dictates whether it will be disposed of as solid waste (e.g., pure compound, contaminated items) or liquid waste (e.g., in solution). |
| Primary Hazards | Irritant, Acutely Toxic (Oral) | Determines the required Personal Protective Equipment (PPE) and dictates that this material cannot be disposed of via standard trash or sewer systems.[12][15] |
| Incompatibilities | Strong oxidizing agents.[16] | Must not be mixed with incompatible chemicals in the same waste container to avoid violent reactions.[15][17] |
The Core Principles of Disposal: A Self-Validating System
Adherence to the following principles ensures a disposal protocol that is safe, compliant, and logically sound.
-
Segregation: This is the cornerstone of responsible chemical waste management. Always keep halogenated organic waste separate from all other waste streams, including non-halogenated organics, acids, bases, and aqueous waste.[10][14][17]
-
Causality: Mixing waste streams leads to cross-contamination, which complicates and increases the cost of disposal. For instance, adding halogenated waste to a drum of non-halogenated solvent waste forces the entire container to be treated by the more expensive high-temperature incineration method.[14]
-
-
Containment: Waste must be accumulated in containers that are compatible with the chemical. For halogenated organics, high-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling: Proper labeling is a non-negotiable regulatory requirement.[18] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags.
-
Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, close to the point of generation and under the direct control of laboratory personnel.[17][18]
Step-by-Step Disposal Protocols
Follow these detailed procedures for different forms of waste containing this compound.
Protocol 3.1: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the compound.
-
Designate a Container: In your SAA, designate a rigid, sealable container for solid halogenated waste. A five-gallon pail lined with a clear plastic bag is a common and effective choice.[7]
-
Labeling: Immediately affix a completed hazardous waste label to the container or bag.[7]
-
Waste Collection: Place all solid materials lightly contaminated with the compound into this designated container.
-
Closure: Keep the container closed when not in use. Once the bag is three-quarters full, securely seal it with a zip tie or tape.[7]
-
Pickup: Arrange for a waste pickup with your institution's EHS department.
Protocol 3.2: Disposal of Unused or Expired Pure Compound
This protocol applies to the original product container holding the pure, unadulterated chemical.
-
Ensure Proper Labeling: The original manufacturer's label must be intact and legible. If it is not, create a hazardous waste label with the full chemical name.
-
Secure Container: Ensure the container cap is tightly sealed.
-
Segregation: Place the container in your designated SAA for halogenated waste, segregated from other chemical classes.
-
Documentation: Log the container for disposal according to your laboratory's inventory management procedures.
-
Pickup: Arrange for a pickup from EHS. Never abandon chemicals in the lab.[7]
Protocol 3.3: Disposal of Liquid Waste (Solutions)
This protocol applies to reaction mixtures, mother liquors, or solutions containing the compound.
-
Select a Container: Choose a clean, leak-proof container made of a compatible material (e.g., amber glass or HDPE) designated for "Halogenated Organic Liquid Waste."
-
Labeling: Affix a hazardous waste label. List every chemical component of the solution by its full name and estimate the percentage of each.[12]
-
Waste Transfer: Carefully pour the liquid waste into the container, using a funnel to prevent drips. Perform this transfer inside a chemical fume hood.
-
Closure and Storage: Securely cap the container immediately after adding waste. Return it to its secondary containment tray in the SAA. Do not fill the container beyond 90% capacity to allow for expansion.[19]
-
Pickup: Once full, arrange for an EHS pickup.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Initial Rinse: The first rinse of the container must be collected as hazardous waste.[15] Choose a solvent that readily dissolves the compound (e.g., acetone, ethyl acetate).
-
Rinse Collection: Add a small amount of the solvent to the container, cap it, and swirl thoroughly to dissolve any residue. Pour this rinseate into your designated "Halogenated Organic Liquid Waste" container.
-
Subsequent Rinses: For standard chemicals, subsequent rinses can often be disposed of normally. However, for highly toxic materials, the first three rinses must be collected as hazardous waste.[15] Given the hazards of this compound, collecting the first two or three rinses as hazardous waste is a prudent practice.
-
Final Disposal: Once decontaminated, obliterate or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.
The Disposal Workflow: From Lab Bench to Final Disposition
The entire process, from the moment waste is generated to its ultimate disposal, follows a clear, regulated path. This workflow ensures safety and compliance at every stage.
Caption: The regulated workflow for hazardous chemical waste disposal.
Emergency Procedures: Spill Management
Despite careful handling, spills can occur. All personnel should be prepared to respond safely and effectively.[6]
Caption: Step-by-step response plan for a minor laboratory spill.
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety and ensure that valuable research does not come at the cost of environmental health or regulatory compliance. Always consult with your institution's EHS department for specific guidance and training.[20]
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
- Management of Chemicals - Prudent Practices in the Laboratory. (n.d.).
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Chemical Waste. (n.d.). The University of Iowa Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. (2021). LabManager.
- How to Dispose of Chemical Waste. (n.d.). University at Albany Environmental Health and Safety.
- Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
- Halogenated Wastes Safe Disposal. (2017).
- Synthesis of indazole derivatives. (n.d.).
- Safety Data Sheet for 1H-Indazole-3-carboxylic acid. (2025). Thermo Fisher Scientific.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
- Halogenated Waste Guide. (n.d.). University of Wisconsin-Milwaukee.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid. (2023). Fisher Scientific.
- Indazole and its Derivatives in Cardiovascular Diseases. (n.d.).
- Halogenated Solvents in Laboratories. (n.d.).
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025).
- Safety Data Sheet for Methyl 3-bromo-1H-indazole-6-carboxylate. (n.d.).
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- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
